molecular formula C12H24NaO2 B148142 Sodium laurate CAS No. 629-25-4

Sodium laurate

Cat. No.: B148142
CAS No.: 629-25-4
M. Wt: 223.31 g/mol
InChI Key: NDORGWUNFGHGKU-UHFFFAOYSA-N
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Description

Sodium Laurate (CH₃(CH₂)₁₀CO₂Na), the sodium salt of lauric acid, is a versatile anionic surfactant and soap extensively used in scientific research. Its unique properties as a potent, MS-compatible detergent make it invaluable for membrane proteomics, where it efficiently lyses membranes and solubilizes hydrophobic proteins, including those with multiple transmembrane domains, while remaining compatible with trypsin and chymotrypsin digestion and subsequent LC-MS/MS analysis . Beyond proteomics, this compound serves as a model surfactant in studies investigating the mechanisms and cytotoxic effects of absorption enhancers in pharmaceutical formulations, where it has been shown to induce apoptosis in cell cultures, a effect that can be suppressed by amino acids like taurine and L-glutamine . It also functions as a key component in composite surfactants for stabilizing nano-lubricants and as a phase change material in thermal energy storage (TES) applications, with myristic acid/palmitic acid/sodium laurate eutectic mixtures demonstrating excellent thermal reliability after 1000 melting/cooling cycles . This reagent is provided as a white solid of high purity for controlled laboratory research. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

629-25-4

Molecular Formula

C12H24NaO2

Molecular Weight

223.31 g/mol

IUPAC Name

sodium;dodecanoate

InChI

InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);

InChI Key

NDORGWUNFGHGKU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)O.[Na]

Other CAS No.

629-25-4

physical_description

DryPowder;  Liquid

Pictograms

Corrosive; Irritant

Related CAS

143-07-7 (Parent)

Synonyms

dodecanoic acid
lauric acid
lauric acid, ammonium salt
lauric acid, barium and cadmium salt (4:1:1)
lauric acid, calcium salt
lauric acid, lithium salt
lauric acid, magnesium salt
lauric acid, nickel(2+) salt
lauric acid, potassium salt
lauric acid, sodium salt
potassium laurate
sodium dodecanoate
sodium laurate

Origin of Product

United States

Foundational & Exploratory

Determining the Critical Micelle Concentration of Sodium Laurate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of sodium laurate, an anionic surfactant of significant interest in pharmaceutical and chemical research. This document details the most common experimental protocols, presents quantitative data on factors influencing the CMC, and offers visualizations to clarify core concepts and workflows.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant like this compound increases, a threshold is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized spherical structures known as micelles. This concentration is defined as the Critical Micelle Concentration (CMC).

Below the CMC, this compound molecules primarily exist as monomers in the bulk solution and at the air-water interface, leading to a significant decrease in surface tension. Above the CMC, additional surfactant molecules preferentially form micelles, and the surface tension of the solution remains relatively constant. The CMC is a crucial parameter as it dictates the concentration at which properties like solubilization, detergency, and emulsification become effective.

MicelleFormation

Caption: Conceptual diagram of surfactant behavior below, at, and above the CMC.

Experimental Methodologies for CMC Determination

Several techniques can be employed to determine the CMC of this compound. The most common methods rely on detecting the abrupt change in a physicochemical property of the surfactant solution as a function of its concentration. This guide details three widely used methods: conductometry, surface tensiometry, and fluorescence spectroscopy.

Conductometry

Principle: This method is suitable for ionic surfactants like this compound. The specific conductance of the solution is measured as a function of the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as this compound acts as a strong electrolyte. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the micelles have a lower mobility than the individual ions, and some counter-ions become associated with the micelle, reducing the total number of effective charge carriers. The CMC is determined from the intersection of the two linear portions of the plot.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 0.1 M) in deionized water. Ensure the this compound is fully dissolved.

  • Instrumentation: Use a calibrated conductivity meter with a conductivity cell. The cell should be thoroughly rinsed with deionized water before each measurement.

  • Titration Procedure:

    • Place a known volume of deionized water (e.g., 50 mL) in a thermostated beaker with a magnetic stirrer.

    • Immerse the conductivity cell into the water and allow the temperature to equilibrate (e.g., at 25°C).

    • Record the initial conductivity of the water.

    • Add small, precise aliquots of the this compound stock solution to the water. After each addition, stir the solution to ensure homogeneity and allow the conductivity reading to stabilize before recording it.

    • Continue adding the stock solution until the concentration is well above the expected CMC.

  • Data Analysis:

    • Calculate the concentration of this compound after each addition.

    • Plot the specific conductivity (κ) versus the concentration of this compound.

    • The plot will show two linear regions with different slopes.

    • Perform a linear regression on the data points in each region.

    • The CMC is the concentration at which the two regression lines intersect.

ConductometryWorkflow

Caption: Experimental workflow for CMC determination by conductometry.

Surface Tensiometry

Principle: This is a classic and direct method for determining the CMC. The surface tension of the surfactant solution is measured at various concentrations. As the concentration of this compound increases from zero, the surfactant monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Once the interface is saturated and micelles begin to form (at the CMC), the concentration of free monomers in the bulk solution remains relatively constant. Consequently, the surface tension also remains nearly constant with further increases in the total surfactant concentration. The CMC is identified as the point of inflection in the surface tension versus log of concentration plot.

Experimental Protocol:

  • Preparation of Solutions: Prepare a series of this compound solutions of varying concentrations in deionized water. The concentration range should span well below and above the expected CMC.

  • Instrumentation: A surface tensiometer, commonly employing the Wilhelmy plate or Du Noüy ring method, is used. The platinum plate or ring must be meticulously cleaned before each measurement, typically by flaming, to remove any organic contaminants.[1][2][3]

  • Measurement Procedure (Wilhelmy Plate Method):

    • Pour the lowest concentration solution into a clean, thermostated sample vessel.

    • The cleaned Wilhelmy plate is suspended from a microbalance and brought into contact with the liquid surface.

    • Allow the system to equilibrate and record the force exerted on the plate, from which the surface tension is calculated.

    • Thoroughly clean and dry the plate and vessel between measurements.

    • Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The resulting graph will show a region of steep decline followed by a plateau.

    • The CMC is determined from the intersection of the two lines fitted to these regions.

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[4] In an aqueous solution (a polar environment), pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar, hydrocarbon-like core of the micelles. This change in the microenvironment causes a noticeable change in the vibrational fine structure of pyrene's emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is monitored. This I₁/I₃ ratio is high in polar environments and significantly decreases when pyrene is in the nonpolar micellar core. The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the surfactant concentration.

Experimental Protocol:

  • Preparation of a Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol (e.g., 10⁻³ M).

  • Preparation of Surfactant-Probe Solutions:

    • Prepare a series of this compound solutions in deionized water covering a range of concentrations below and above the expected CMC.

    • To each solution, add a small, constant amount of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 10⁻⁶ M) to avoid excimer formation. The volume of the organic solvent should be minimal (e.g., <1%) to not affect the micellization process.

    • Allow the solutions to equilibrate.

  • Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.

  • Measurement Procedure:

    • Set the excitation wavelength for pyrene (typically around 335 nm).

    • Record the emission spectrum for each sample (typically from 350 nm to 450 nm).

    • Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each this compound concentration.

    • Plot the I₁/I₃ ratio as a function of the this compound concentration.

    • The plot will typically show a sigmoidal decrease. The CMC is determined from the midpoint of this transition. A Boltzmann sigmoidal fit is often used for accurate determination.[5]

Quantitative Data for this compound CMC

The CMC of this compound is influenced by several factors, most notably temperature and the presence of electrolytes.

Effect of Temperature

The relationship between temperature and the CMC of ionic surfactants is often non-linear. Typically, the CMC decreases with an initial increase in temperature, reaches a minimum, and then increases with a further rise in temperature.

Temperature (°C)CMC (mM) by ConductometryCMC (mM) by Surface Tension
2524.423.0
35--

Data compiled from Campbell and Lakshminarayanan (1965).[6] Note: The original source provides data for 25°C and 35°C, but the 35°C values were not explicitly separated by method in the table.

Effect of Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl) or potassium chloride (KCl), to a solution of an ionic surfactant like this compound generally leads to a decrease in its CMC. The added salt reduces the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles, thus promoting micelle formation at a lower concentration.

Table 2: Influence of NaCl on the CMC of this compound at 25°C

NaCl Concentration (mM)CMC of this compound (mM)
0~24
10Data not readily available in cited sources
50Data not readily available in cited sources
100Data not readily available in cited sources

Table 3: Influence of KCl on the CMC of this compound at 25°C

KCl Concentration (mM)CMC of this compound (mM)
0~24
10Data not readily available in cited sources
50Data not readily available in cited sources
100Data not readily available in cited sources

Note: While the general principle of electrolytes decreasing the CMC is well-established, specific tabulated data for this compound with varying concentrations of NaCl and KCl were not found in the initial search results. The value at 0 mM is based on the data from Campbell and Lakshminarayanan (1965).[6] Researchers should consult specialized databases or conduct experiments to obtain precise values for their specific conditions.

Conclusion

The determination of the critical micelle concentration is fundamental for the characterization and application of this compound in various scientific and industrial fields. This guide has detailed the theoretical underpinnings and practical protocols for three robust methods: conductometry, surface tensiometry, and fluorescence spectroscopy. The choice of method will depend on the specific requirements of the study, the available equipment, and the nature of the system being investigated. Furthermore, it is crucial for researchers to consider and control external factors such as temperature and electrolyte concentration, which significantly influence the CMC of this compound. The provided data tables and visualizations serve as a foundational reference for professionals in drug development and other research areas.

References

The Intricate Dance of Sodium Laurate in Water: A Technical Guide to its Phase Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium laurate, the sodium salt of lauric acid, is a quintessential anionic surfactant that finds widespread application in the pharmaceutical, cosmetic, and food industries. Its utility is intrinsically linked to its ability to self-assemble in aqueous solutions, forming a variety of supramolecular structures that dictate the physicochemical properties of the formulation. This technical guide provides an in-depth exploration of the phase behavior of this compound in aqueous solutions, offering a comprehensive resource for researchers and professionals working with this versatile molecule.

Core Physicochemical Properties

The phase behavior of this compound is governed by key parameters that define its self-assembly in water. These include the critical micelle concentration (CMC) and the Krafft temperature.

Table 1: Key Physicochemical Properties of this compound

ParameterValueConditions
Critical Micelle Concentration (CMC)30 mM[1]In aqueous solution
Krafft Temperature42 °C[2]At 10 wt% solids in water

The Critical Micelle Concentration (CMC) is the concentration above which individual surfactant molecules (monomers) begin to aggregate into organized structures known as micelles. This transition is marked by abrupt changes in the physical properties of the solution, such as surface tension, conductivity, and viscosity.

The Krafft temperature is the temperature at which the solubility of the surfactant equals its CMC. Below the Krafft temperature, the surfactant has limited solubility and exists predominantly as crystalline or hydrated solid phases. Above this temperature, the solubility dramatically increases as micelles form, leading to a clear solution.

Lyotropic Liquid Crystalline Phases

Table 2: Typical Phase Progression of Anionic Surfactants in Aqueous Solution at Room Temperature

PhaseDescriptionTypical Concentration Range (wt%)*
Isotropic (L1) Monomers and spherical or ellipsoidal micelles dispersed in water. This is a low-viscosity, transparent solution.0 - ~30
Hexagonal (H1) Cylindrical micelles packed in a hexagonal array. This phase is highly viscous and exhibits birefringence.~30 - ~60
Cubic (V1) Bicontinuous or micellar cubic structures. These phases are typically very viscous, gel-like, and optically isotropic.Intermediate concentrations, often between hexagonal and lamellar phases
Lamellar (Lα) Surfactant bilayers separated by layers of water. This phase has a lower viscosity than the hexagonal phase and exhibits characteristic optical textures.> ~60

*Note: These concentration ranges are based on data for similar surfactants like SLES and should be considered as approximate for this compound. The exact phase boundaries are dependent on temperature and the presence of any additives.

The sequence of these phase transitions can be visualized as a function of increasing this compound concentration.

G Monomers Monomers in Solution Micelles Spherical Micelles (L1) Monomers->Micelles > CMC Hexagonal Hexagonal Phase (H1) Micelles->Hexagonal Increasing Concentration Lamellar Lamellar Phase (Lα) Hexagonal->Lamellar Increasing Concentration

Phase transitions of this compound with increasing concentration.

Experimental Protocols for Characterization

Accurate characterization of the phase behavior of this compound is crucial for formulation development and scientific research. The following sections detail the experimental methodologies for determining key parameters and identifying different phases.

Determination of Critical Micelle Concentration (CMC) by Conductivity

The formation of micelles leads to a change in the mobility of charge carriers in an ionic surfactant solution, which can be detected by measuring the electrical conductivity.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM). Ensure the temperature is maintained above the Krafft temperature to ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 1 mM to 50 mM).

  • Conductivity Measurement:

    • Calibrate the conductivity meter using standard potassium chloride solutions.

    • Measure the conductivity of each this compound solution at a constant, controlled temperature (e.g., 25 °C).

    • Ensure thermal equilibrium is reached before each measurement.

  • Data Analysis:

    • Plot the measured conductivity as a function of the this compound concentration.

    • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

G cluster_0 Experimental Workflow A Prepare Stock Solution B Perform Serial Dilutions A->B C Measure Conductivity B->C D Plot Conductivity vs. Concentration C->D E Determine CMC from Breakpoint D->E

Workflow for CMC determination by conductivity.

Determination of the Krafft Temperature

The Krafft temperature can be determined by observing the temperature at which the solubility of the surfactant dramatically increases, which corresponds to the onset of micelle formation. This can be effectively monitored by measuring the conductivity of a surfactant suspension as a function of temperature.

Methodology:

  • Prepare a Surfactant Suspension: Prepare an aqueous suspension of this compound at a concentration known to be above the CMC at temperatures above the Krafft point (e.g., 5 wt%). Below the Krafft temperature, this will be a cloudy suspension.

  • Heating and Measurement:

    • Place the suspension in a temperature-controlled water bath with a magnetic stirrer to ensure uniform heating.

    • Immerse a conductivity probe into the suspension.

    • Slowly heat the suspension (e.g., 1 °C/minute) while continuously monitoring the conductivity and temperature.

  • Data Analysis:

    • Plot the conductivity as a function of temperature.

    • A sharp increase in the slope of the conductivity versus temperature plot indicates the Krafft temperature. This is because the dissolution of the solid surfactant into micelles significantly increases the number of charge carriers in the solution.

Characterization of Liquid Crystalline Phases

A combination of techniques is typically employed to identify and characterize the different lyotropic liquid crystalline phases.

Table 3: Experimental Techniques for Phase Characterization

TechniquePrincipleInformation Obtained
Polarized Light Microscopy (PLM) Anisotropic phases (e.g., hexagonal, lamellar) rotate the plane of polarized light, appearing bright with characteristic textures against a dark background. Isotropic phases (e.g., micellar, cubic) do not.Identification of anisotropic phases and their characteristic textures.
Small-Angle X-ray Scattering (SAXS) The ordered structures of liquid crystalline phases diffract X-rays at specific angles, producing characteristic scattering patterns.Determination of the phase structure (e.g., hexagonal, lamellar, cubic) and its dimensions (e.g., lattice parameter, lamellar spacing).[3]
Rheology The viscosity and viscoelastic properties of the solution are highly dependent on the underlying microstructure.Differentiation between low-viscosity micellar solutions and high-viscosity liquid crystalline phases. Provides information on the flow behavior of each phase.

3.3.1. Polarized Light Microscopy (PLM) Protocol

  • Sample Preparation: Place a small drop of the this compound solution on a clean microscope slide and cover with a coverslip.

  • Microscope Setup: Use a polarizing microscope with crossed polarizers.

  • Observation: Observe the sample between the crossed polarizers. Isotropic phases will appear dark, while anisotropic phases will exhibit birefringence and show distinct textures.

    • Hexagonal Phase: Often displays fan-like or non-geometric textures.

    • Lamellar Phase: Typically shows Maltese cross patterns or oily streak textures.[4]

3.3.2. Small-Angle X-ray Scattering (SAXS) Analysis

  • Sample Preparation: Load the this compound solution into a thin-walled glass capillary or a specialized sample cell.

  • Data Acquisition: Mount the sample in a SAXS instrument and expose it to a monochromatic X-ray beam. A 2D detector records the scattered X-rays.

  • Data Analysis:

    • The positions of the diffraction peaks in the scattering pattern are related to the repeating distances within the liquid crystalline structure.

    • The ratio of the peak positions allows for the identification of the phase:

      • Lamellar: Peaks at q, 2q, 3q, ... (ratio 1:2:3)[4]

      • Hexagonal: Peaks at q, √3q, 2q, ... (ratio 1:√3:2)

      • Cubic: More complex patterns depending on the specific cubic symmetry (e.g., Pn3m, Im3m, Ia3d).[5]

3.3.3. Rheological Measurements

  • Instrument Setup: Use a rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).

  • Measurement Protocol:

    • Perform a steady-state flow sweep to measure viscosity as a function of shear rate.

    • Perform an oscillatory frequency sweep to determine the storage (G') and loss (G'') moduli, which provide information about the viscoelastic properties of the sample.

  • Data Interpretation:

    • Micellar solutions typically exhibit low viscosity and Newtonian behavior.

    • Hexagonal and cubic phases are highly viscous and often exhibit shear-thinning behavior and a high elastic modulus (G' > G'').

    • Lamellar phases can show a range of rheological behaviors depending on the orientation of the layers, but are generally less viscous than hexagonal phases.[6]

Self-Assembly and Phase Transitions: A Molecular Perspective

The phase behavior of this compound is driven by the amphiphilic nature of its molecules. The hydrophobic laurate tail seeks to minimize contact with water, while the hydrophilic carboxylate headgroup prefers to be hydrated. This hydrophobic effect is the primary driving force for self-assembly.

G cluster_0 Self-Assembly Process Monomer This compound Monomer Micelle Micelle Formation (Hydrophobic Core) Monomer->Micelle Hydrophobic Effect LC_Phase Liquid Crystalline Phases (Ordered Aggregates) Micelle->LC_Phase Increased Concentration & Inter-micellar Interactions

Driving forces behind this compound self-assembly.

At low concentrations, this compound exists as individual monomers. As the concentration increases and surpasses the CMC, the monomers aggregate to form spherical micelles, with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer shell. With a further increase in concentration, these spherical micelles can grow into cylindrical structures, which then pack into a hexagonal lattice to form the hexagonal phase. At even higher concentrations, the cylindrical structures can fuse to form extended bilayers, leading to the formation of the lamellar phase.

Conclusion

The phase behavior of this compound in aqueous solutions is a complex interplay of concentration, temperature, and the inherent amphiphilicity of the molecule. A thorough understanding of its critical micelle concentration, Krafft temperature, and the formation of various lyotropic liquid crystalline phases is paramount for the effective formulation and application of this important surfactant. The experimental protocols detailed in this guide provide a robust framework for characterizing the phase behavior of this compound, enabling researchers and drug development professionals to harness its unique properties for a wide range of applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Sodium Laurate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium laurate, a key excipient and surfactant used in pharmaceutical and research applications. The information is curated to support drug development, formulation, and scientific investigation by presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key concepts.

Core Physicochemical Properties

This compound, the sodium salt of lauric acid, is an anionic surfactant widely recognized for its emulsifying, solubilizing, and permeation-enhancing properties. A thorough understanding of its physicochemical characteristics is crucial for its effective application.

Table 1: Key Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₁₂H₂₃NaO₂[1]
Molecular Weight 222.30 g/mol [2]
Appearance White to slightly yellow powder/crystals[3]
Melting Point 244 to 246 °C[1]
Solubility Soluble in water.[3]
Critical Micelle Concentration (CMC) Approximately 24.4 mM in aqueous solution at 25°C.[4]
Krafft Point Approximately 25°C.[5]

Quantitative Data Summary

For ease of comparison and application in research settings, the following tables summarize key quantitative data related to this compound's behavior in aqueous solutions.

Table 2: Surface Tension of Aqueous this compound Solutions
Table 3: Thermodynamic Parameters of Micellization for Anionic Surfactants

The micellization of anionic surfactants like this compound is a thermodynamically driven process. The following table provides a general overview of the thermodynamic parameters involved. Specific values for this compound can be determined experimentally.

Thermodynamic ParameterSymbolGeneral Observation for Anionic SurfactantsReference(s)
Standard Gibbs Free Energy of Micellization ΔG°micNegative, indicating a spontaneous process.[2][10][11]
Standard Enthalpy of Micellization ΔH°micCan be positive or negative depending on the surfactant and temperature. For many ionic surfactants, it is slightly endothermic at lower temperatures and becomes more exothermic as temperature increases.[2][10][11]
Standard Entropy of Micellization ΔS°micPositive and is the major driving force for micellization, primarily due to the hydrophobic effect and the release of ordered water molecules from around the hydrocarbon tails.[2][10][11]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its application. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by various methods that detect the onset of micelle formation.

Method: Surface Tension Measurement

This is one of the most common methods for determining the CMC of surfactants.

  • Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once micelles begin to form, the concentration of monomeric surfactant in the solution remains relatively constant, and thus the surface tension also plateaus. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., from 1 mM to 50 mM).

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

Method: Conductivity Measurement

This method is suitable for ionic surfactants like this compound.

  • Principle: The conductivity of an ionic surfactant solution increases with concentration. Below the CMC, both the surfactant monomers and their counter-ions contribute to the conductivity. Above the CMC, the newly added surfactant molecules form micelles. Micelles are much larger and have a lower mobility than individual ions, and they also bind some of the counter-ions, leading to a decrease in the slope of the conductivity versus concentration plot.

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a series of this compound solutions of varying concentrations in deionized water.

    • Measure the specific conductivity of each solution at a constant temperature.

    • Plot the specific conductivity against the this compound concentration.

    • The CMC is identified as the concentration at the point where the slope of the line changes.

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft point, the surfactant exists as a crystalline solid in equilibrium with a dilute monomer solution.

Method: Visual Observation and Conductivity

  • Principle: As a surfactant solution is heated, its solubility increases. At the Krafft point, the solubility becomes equal to the CMC, and a significant increase in solubility is observed as micelles begin to form. This transition is often accompanied by a change from a turbid suspension to a clear solution. This change can also be detected by a sharp increase in conductivity.[12][13][14]

  • Apparatus: Temperature-controlled water bath, magnetic stirrer, thermometer, and conductivity meter.

  • Procedure:

    • Prepare a dispersion of this compound in deionized water at a concentration known to be above the CMC at temperatures above the Krafft point (e.g., 50 mM). This dispersion will appear turbid at room temperature if it is below the Krafft point.

    • Place the dispersion in the temperature-controlled water bath on a magnetic stirrer to ensure uniform heating.

    • Insert a thermometer and a conductivity probe into the dispersion.

    • Slowly heat the dispersion while continuously stirring and monitoring the temperature, visual appearance, and conductivity.

    • The Krafft point is the temperature at which the solution suddenly becomes clear. This visual observation should coincide with a sharp increase in the slope of the conductivity versus temperature plot.[12]

Mandatory Visualizations

The following diagrams, generated using the DOT language, visualize key concepts related to the properties and applications of this compound.

Experimental_Workflow_CMC_Surface_Tension cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of this compound Dilutions Create Serial Dilutions Stock->Dilutions Measure Measure Surface Tension (Tensiometer) Dilutions->Measure Each Dilution Plot Plot Surface Tension vs. log(Concentration) Measure->Plot CMC Determine CMC at Inflection Point Plot->CMC

Caption: Workflow for CMC determination via surface tension.

Krafft_Point_Determination cluster_setup Experimental Setup cluster_procedure Procedure cluster_result Result Dispersion Prepare this compound Dispersion (>CMC) Apparatus Temperature-Controlled Bath with Stirrer, Thermometer, and Conductivity Probe Dispersion->Apparatus Heat Slowly Heat Dispersion Apparatus->Heat Monitor Monitor Temperature, Appearance, and Conductivity Heat->Monitor Clear Solution Becomes Clear Monitor->Clear Conductivity Sharp Increase in Conductivity Slope Monitor->Conductivity Krafft_Point Krafft Point Clear->Krafft_Point Conductivity->Krafft_Point

Caption: Workflow for Krafft point determination.

Permeation_Enhancement_Mechanism SL This compound Monomers Interaction Interaction with Lipid Bilayer SL->Interaction SC Stratum Corneum Fluidization Increased Fluidity of Lipid Bilayer SC->Fluidization Extraction Extraction of Intercellular Lipids SC->Extraction Interaction->SC TJ Tight Junctions Interaction->TJ Transcellular Increased Transcellular Permeability Fluidization->Transcellular Paracellular Increased Paracellular Permeability Extraction->Paracellular TJ_Opening Opening of Tight Junctions TJ->TJ_Opening TJ_Opening->Paracellular

Caption: Mechanism of permeation enhancement by this compound.

Protein_Interaction_Mechanism cluster_initial Initial State cluster_binding Binding cluster_conformational Conformational Change Protein_Native Native Protein Electrostatic Electrostatic Binding (to charged residues) Protein_Native->Electrostatic SL_Monomer This compound Monomer SL_Monomer->Electrostatic Hydrophobic Hydrophobic Binding (to nonpolar regions) Electrostatic->Hydrophobic Unfolding Protein Unfolding/ Denaturation Hydrophobic->Unfolding

Caption: Interaction of this compound with proteins.

Applications in Drug Development

This compound's surfactant properties make it a valuable tool in pharmaceutical formulation and drug delivery research.

Solubilizing Agent

For poorly water-soluble drugs, this compound can increase their apparent solubility by forming micelles that encapsulate the hydrophobic drug molecules. This is particularly relevant for oral and topical formulations.[15][16]

Permeation Enhancer

This compound is recognized as a potent permeation enhancer for transdermal and transmucosal drug delivery.[5][17][18][19] Its mechanism of action is believed to involve:

  • Disruption of the Stratum Corneum: It can fluidize the lipid bilayers of the stratum corneum, the primary barrier of the skin, thereby increasing its permeability.[18]

  • Interaction with Tight Junctions: In intestinal epithelia, it can modulate the opening of tight junctions, facilitating the paracellular transport of drugs.[5][17]

  • Membrane Fluidization: It can insert into cell membranes, increasing their fluidity and facilitating the transcellular passage of drug molecules.

Role in Oral Drug Delivery Systems

In oral formulations, this compound can act as a wetting agent, lubricant, and dissolution enhancer for tablets and capsules. By improving the wettability of solid drug particles and promoting their dissolution, it can enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[15][20][21][22]

Biological Interactions and Signaling

The interaction of this compound with biological systems is a critical consideration in its application, particularly concerning its potential for irritation and its effects on cellular processes.

Interaction with Proteins

As an anionic surfactant, this compound can interact with proteins through both electrostatic and hydrophobic interactions.[23][24][25][26] This can lead to:

  • Binding to Proteins: this compound can bind to proteins like human serum albumin, which can affect the distribution and availability of both the surfactant and other bound ligands.[23]

  • Conformational Changes: At higher concentrations, the binding of this compound can induce conformational changes in proteins, potentially leading to denaturation and loss of function. This property is utilized in certain analytical techniques but is an important consideration in formulation to avoid unwanted interactions with protein-based drugs.[10]

Cell Membrane Perturbation and Signaling

This compound's interaction with cell membranes can trigger various cellular responses. While specific signaling pathways for this compound are not as extensively studied as those for sodium lauryl sulfate (SLS), parallels can be drawn due to their structural similarities as anionic surfactants.

  • Mechanism of Skin Irritation: Topical application of this compound can lead to skin irritation.[17] The proposed mechanism involves disruption of the skin barrier, leading to increased transepidermal water loss and penetration of the surfactant into deeper skin layers. This can trigger an inflammatory response. Studies on SLS suggest the involvement of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways in the inflammatory response to surfactant-induced skin irritation.[3][27][28][29][30][31][32][33][34]

  • Apoptosis Induction: At certain concentrations, this compound has been shown to induce apoptosis (programmed cell death) in intestinal epithelial cells. This effect can be modulated by the presence of other molecules, such as amino acids.

References

An In-depth Technical Guide to the Molecular Structure and Self-Assembly of Sodium Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium laurate, the sodium salt of lauric acid, is an anionic surfactant of significant interest in various scientific and industrial fields, including pharmaceuticals and drug delivery. Its amphiphilic nature, comprising a hydrophilic carboxylate head group and a hydrophobic 12-carbon alkyl chain, drives its self-assembly in aqueous solutions to form complex supramolecular structures. This guide provides a comprehensive technical overview of the molecular structure of this compound and the fundamental principles governing its self-assembly into micelles, including the thermodynamics and kinetics of this process. Detailed experimental protocols for characterizing these phenomena are also presented to aid researchers in their practical applications.

Molecular Structure and Properties of this compound

This compound is a white solid with the chemical formula CH₃(CH₂)₁₀CO₂Na.[1][2] It is classified as a soap, being the salt of a fatty acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₂H₂₃NaO₂[2]
Molecular Weight 222.30 g/mol [2]
Appearance White to pale yellow powder or flakes[3]
Melting Point 244 to 246 °C[2]
Solubility Soluble in water[3]

Self-Assembly of this compound in Aqueous Solution

In aqueous solutions, this compound molecules exhibit a fascinating behavior driven by the hydrophobic effect. The hydrophobic alkyl tails avoid contact with water, while the hydrophilic carboxylate heads seek to remain in the aqueous phase. This energetic favorability leads to the spontaneous formation of organized aggregates known as micelles above a certain concentration, the Critical Micelle Concentration (CMC).

Below the CMC, this compound exists predominantly as individual monomers. As the concentration increases and surpasses the CMC, the monomers rapidly associate to form micelles. In these structures, the hydrophobic tails are sequestered in the core, shielded from the water, while the hydrophilic head groups form a charged outer corona that interacts with the surrounding aqueous environment. The formation of micelles is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles.

Diagram 1: Self-assembly of this compound monomers into a micelle above the CMC.

The shape and size of the micelles are influenced by factors such as surfactant concentration, temperature, pH, and the presence of electrolytes. Initially, spherical micelles are formed. At higher concentrations or in the presence of salt, these can grow and transition into cylindrical or rod-like micelles.[4]

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. It represents the concentration at which the formation of micelles becomes significant and is characterized by a sharp change in the physicochemical properties of the solution.

Table 2: Critical Micelle Concentration (CMC) of this compound

ConditionCMC (mM)Reference(s)
25 °C in water24[5]
Not specified30[6][7]
Factors Influencing Self-Assembly
  • Temperature: For ionic surfactants like this compound, the CMC typically exhibits a U-shaped dependence on temperature. It initially decreases with increasing temperature to a minimum, after which it starts to increase.[8]

  • pH: The pH of the solution affects the ionization of the carboxylic acid head group. At low pH, the carboxylate is protonated, forming lauric acid, which is less soluble and has a different aggregation behavior. The self-assembly of lauric acid is pH-dependent, with bilayer structures forming at pH 7 or below, and more spherical micelle-like aggregates forming at higher pH.

  • Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of this compound leads to a decrease in the CMC.[9] The added counter-ions (Na⁺) shield the electrostatic repulsion between the negatively charged head groups in the micelle, making it easier for micelles to form at a lower surfactant concentration.[9]

Aggregation Number

The aggregation number (Nₐ) is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by the same factors that affect the CMC. For the series of sodium alkyl sulfates, an empirical relationship between the aggregation number and the CMC has been observed.[10]

Thermodynamics of Micellization

The self-assembly of surfactants into micelles is a spontaneous process, meaning the change in Gibbs free energy (ΔGmic) is negative. This process is primarily driven by an increase in the entropy of the system.

The standard Gibbs free energy of micellization can be calculated using the following equation:

ΔG°mic = RT ln(CMC)

where:

  • R is the gas constant

  • T is the absolute temperature

  • CMC is the critical micelle concentration expressed as a mole fraction

The negative ΔGmic is a result of the hydrophobic effect. The ordering of water molecules around the hydrophobic tails of the surfactant monomers is an entropically unfavorable state. The aggregation of these tails inside the micelle core releases these ordered water molecules, leading to a significant increase in the overall entropy of the system, which is the primary driving force for micellization.[11]

The enthalpy of micellization (ΔHmic) for ionic surfactants is often small and can be endothermic or exothermic, depending on the temperature. The entropy of micellization (ΔSmic) is generally positive and is the dominant thermodynamic factor.

Experimental Protocols for Characterization

Determination of Critical Micelle Concentration (CMC)

This method is based on the principle that surfactants lower the surface tension of a liquid. Below the CMC, the surface tension decreases with increasing surfactant concentration. Above the CMC, the surface of the liquid is saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles.[12]

SurfaceTensionWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Stock Prepare a concentrated stock solution of this compound in deionized water. Serial Dilutions Prepare a series of dilutions from the stock solution. Prepare Stock->Serial Dilutions Measure Surface Tension Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Serial Dilutions->Measure Surface Tension Plot Data Plot surface tension as a function of the logarithm of the this compound concentration. Measure Surface Tension->Plot Data Determine CMC The CMC is the concentration at the intersection of the two linear regions of the plot. Plot Data->Determine CMC

Diagram 2: Experimental workflow for CMC determination by surface tension measurement.

Detailed Methodology:

  • Materials: High-purity this compound, deionized water, calibrated tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).

  • Procedure: a. Prepare a stock solution of this compound (e.g., 100 mM) in deionized water. b. Create a series of dilutions of the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 1 mM to 50 mM). c. Calibrate the tensiometer according to the manufacturer's instructions. d. Measure the surface tension of each solution, ensuring the temperature is controlled and constant. Allow each solution to equilibrate before measurement.

  • Data Analysis: a. Plot the surface tension (in mN/m) against the logarithm of the this compound concentration (in mol/L). b. The plot will show two distinct linear regions. The first region shows a decrease in surface tension with increasing concentration, and the second region shows a plateau where the surface tension is relatively constant. c. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[12]

This technique is suitable for ionic surfactants like this compound. Below the CMC, the conductivity of the solution increases linearly with the surfactant concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions.[13]

ConductivityWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Stock Prepare a concentrated stock solution of this compound in deionized water. Serial Dilutions Prepare a series of dilutions from the stock solution. Prepare Stock->Serial Dilutions Measure Conductivity Measure the conductivity of each dilution using a calibrated conductivity meter. Serial Dilutions->Measure Conductivity Plot Data Plot conductivity as a function of the this compound concentration. Measure Conductivity->Plot Data Determine CMC The CMC is the concentration at the break point in the plot. Plot Data->Determine CMC

Diagram 3: Experimental workflow for CMC determination by conductivity measurement.

Detailed Methodology:

  • Materials: High-purity this compound, deionized water with low conductivity, calibrated conductivity meter and cell.

  • Procedure: a. Prepare a stock solution of this compound in deionized water. b. Prepare a series of dilutions covering a concentration range below and above the expected CMC. c. Calibrate the conductivity meter using standard solutions. d. Measure the conductivity of each solution at a constant temperature.

  • Data Analysis: a. Plot the specific conductivity (in S/m) as a function of the this compound concentration (in mol/L). b. The plot will show two linear segments with different slopes. c. The CMC is determined from the concentration at which the slope changes, which is the intersection of the two linear portions.[13]

Micelle Size and Distribution Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Larger particles move more slowly, causing slower fluctuations in the scattered light, while smaller particles move faster, leading to more rapid fluctuations.

Detailed Methodology:

  • Materials: this compound solution with a concentration above the CMC, DLS instrument, appropriate cuvettes.

  • Procedure: a. Prepare a this compound solution at the desired concentration (above the CMC) and in the desired solvent (e.g., deionized water or a buffer). b. Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates. c. Place the filtered solution in a clean, dust-free cuvette. d. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature. e. Perform the DLS measurement according to the instrument's software instructions. This typically involves setting the measurement duration and the number of runs.

  • Data Analysis: a. The instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient of the micelles. b. The hydrodynamic radius (Rₕ) of the micelles is then calculated using the Stokes-Einstein equation. c. The software provides the size distribution of the micelles, often presented as an intensity-weighted, volume-weighted, or number-weighted distribution.

Visualization of Micellar Structures by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful technique for the direct visualization of the morphology of self-assembled structures in their native, hydrated state. The sample is rapidly frozen in a thin film of vitrified (non-crystalline) ice, which preserves the delicate structures of the micelles.

CryoTEMWorkflow cluster_prep Sample Preparation cluster_imaging Imaging Prepare Solution Prepare this compound solution at the desired concentration. Apply to Grid Apply a small droplet of the solution to a TEM grid. Prepare Solution->Apply to Grid Blot Grid Blot the grid with filter paper to create a thin film. Apply to Grid->Blot Grid Plunge Freeze Rapidly plunge the grid into a cryogen (e.g., liquid ethane). Blot Grid->Plunge Freeze Transfer to Microscope Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen. Plunge Freeze->Transfer to Microscope Image Acquisition Image the sample at cryogenic temperatures using low-dose electron microscopy. Transfer to Microscope->Image Acquisition

Diagram 4: Experimental workflow for Cryo-TEM imaging of this compound micelles.

Detailed Methodology:

  • Materials: this compound solution, TEM grids (e.g., lacey carbon or holey carbon films), plunge-freezing apparatus, cryo-TEM.

  • Procedure: a. Prepare the this compound solution at the desired concentration and conditions. b. Glow-discharge the TEM grids to make them hydrophilic. c. In a controlled environment with high humidity to prevent evaporation, apply a small droplet (3-4 µL) of the sample solution to the grid.[14] d. Blot the grid with filter paper to remove excess liquid and create a thin film of the solution.[14] e. Immediately plunge the grid into a cryogen, such as liquid ethane cooled by liquid nitrogen, to vitrify the sample.[14]

  • Imaging: a. Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen to maintain the low temperature. b. Insert the holder into the TEM. c. Image the sample using low-dose electron microscopy techniques to minimize radiation damage to the delicate micellar structures.

Phase Behavior of this compound

The self-assembly of this compound in water leads to a rich phase behavior that is dependent on both concentration and temperature. At low concentrations, it exists as a solution of monomers and micelles. As the concentration increases, different liquid crystalline phases can form, such as hexagonal and lamellar phases. A phase diagram illustrates the different phases that exist under various conditions of temperature and composition. The this compound-water system can form various phases including isotropic solutions, and different types of liquid crystalline and crystalline phases. The addition of an electrolyte like NaCl further influences this phase behavior.

PhaseDiagram cluster_phases This compound-Water Phase Diagram Temperature Temperature Concentration Concentration Isotropic Micellar Solution Isotropic Micellar Solution (L1) Hexagonal Phase Hexagonal Phase (H1) Isotropic Micellar Solution->Hexagonal Phase Increasing Concentration Lamellar Phase Lamellar Phase (Lα) Hexagonal Phase->Lamellar Phase Increasing Concentration Crystalline Phases Crystalline Phases Lamellar Phase->Crystalline Phases Increasing Concentration

Diagram 5: Simplified representation of the phase progression of this compound in water with increasing concentration.

Conclusion

This compound serves as a quintessential model for understanding the principles of surfactant self-assembly. Its behavior in aqueous solution, from the formation of simple spherical micelles to more complex liquid crystalline phases, is governed by a delicate interplay of thermodynamics and molecular architecture. For researchers in drug development and other scientific disciplines, a thorough understanding of its molecular structure, self-assembly mechanisms, and the experimental techniques to characterize them is paramount for harnessing its potential in various applications. This guide has provided a detailed overview of these aspects, offering a solid foundation for further research and application of this compound.

References

understanding the Krafft point of sodium laurate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Krafft Point of Sodium Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Krafft point of this compound, a critical parameter for its application in research, drug development, and various industrial processes. This document details the fundamental concepts, quantitative data, experimental methodologies for its determination, and the key factors influencing this property.

Introduction to the Krafft Point

The Krafft point (or Krafft temperature) is a fundamental physicochemical property of surfactants. It is defined as the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC).[1] Below the Krafft point, the surfactant exists predominantly in its crystalline or hydrated solid state, with limited solubility in the solvent. Above the Krafft point, a significant increase in solubility is observed due to the formation of micelles.[1] Understanding the Krafft point is crucial as it dictates the minimum temperature at which a surfactant can effectively function as a solubilizing agent, emulsifier, or detergent. For this compound, an anionic surfactant, knowledge of its Krafft point is essential for optimizing formulations and processes in various applications, including pharmaceuticals and consumer products.

Quantitative Data on the Krafft Point of this compound

The Krafft point of this compound can be influenced by several factors, including concentration, the presence of other surfactants, and electrolytes. The following table summarizes the reported Krafft points for this compound under different conditions.

SystemConcentrationKrafft Point (°C)Measurement MethodReference
This compound in WaterNot specified25Not specified[2]
This compound in Water10 wt%42Not specified[3]
This compound / Sodium Oleate Mixture (1/1 weight ratio)10 wt%< 0Not specified[3]
This compound / Sodium Oleate Mixture5 wt% total soapBroad minimum >15°C at ~0.5 NaOl weight fractionVisual observation[4]

Experimental Protocols for Determining the Krafft Point

Several methods can be employed to determine the Krafft point of a surfactant. The choice of method often depends on the desired accuracy and the specific properties of the surfactant system.

Visual Observation Method

This is a straightforward method based on observing the temperature at which a cloudy surfactant dispersion becomes clear upon heating.

  • Principle: Below the Krafft point, the surfactant exists as a crystalline precipitate, rendering the solution turbid. As the temperature is raised above the Krafft point, the crystals dissolve to form a clear micellar solution.

  • Procedure:

    • Prepare a series of aqueous solutions of this compound at concentrations known to be above the critical micelle concentration (CMC) at temperatures above the Krafft point.

    • Cool the solutions until they become turbid due to the precipitation of hydrated surfactant crystals.

    • Place the turbid solutions in a temperature-controlled water bath equipped with a magnetic stirrer.

    • Gradually increase the temperature of the water bath at a slow, constant rate (e.g., 1°C every 5-10 minutes) while stirring gently.

    • The Krafft point is recorded as the temperature at which the solution becomes completely clear.

Conductivity Method

This method is particularly suitable for ionic surfactants like this compound and relies on the change in electrical conductivity of the solution with temperature.

  • Principle: The conductivity of an ionic surfactant solution increases with temperature. A sharp increase in the slope of the conductivity versus temperature plot is observed at the Krafft point. This is attributed to the dissolution of the crystalline surfactant and the subsequent formation of highly mobile micelles and counterions.

  • Procedure:

    • Prepare an aqueous solution of this compound at a concentration above its CMC.

    • Cool the solution to induce crystallization, resulting in a turbid suspension.

    • Place the suspension in a jacketed beaker connected to a circulating water bath and immerse a conductivity probe and a thermometer into the solution.

    • Begin gentle stirring and gradually increase the temperature of the water bath at a controlled rate.

    • Record the conductivity and temperature at regular intervals.

    • Plot conductivity as a function of temperature. The Krafft point is determined from the intersection of the two linear portions of the curve, indicating the onset of a rapid increase in conductivity.

Factors Influencing the Krafft Point

Surfactant Concentration

While the Krafft point is theoretically the temperature where solubility equals the CMC, in practice, the observed temperature for the disappearance of the solid phase can show some dependence on the total surfactant concentration.

Presence of Other Surfactants (Mixed Systems)

The addition of other surfactants can significantly alter the Krafft point. A notable example is the mixture of this compound (NaL) and sodium oleate (NaOl). This mixture exhibits a eutectic behavior, leading to a substantial depression of the Krafft point to below 0°C at a 1/1 weight ratio.[3] This phenomenon is particularly useful for formulating products that require high surfactant solubility at low temperatures.

Electrolytes

The presence of electrolytes can either increase or decrease the Krafft point of an ionic surfactant. The effect depends on the nature of the salt and its interaction with the surfactant molecules. For instance, the addition of sodium chloride to a this compound solution can influence its phase behavior.

Visualizing the Krafft Point Concept

The following diagrams illustrate the fundamental relationships governing the Krafft point.

Krafft_Point_Concept cluster_0 Below Krafft Point cluster_1 Above Krafft Point T_below Temperature < Krafft Point Solubility Solubility < CMC T_below->Solubility Krafft_Point Krafft Point (Solubility = CMC) T_below->Krafft_Point State Crystalline/Hydrated Solid Phase Solubility->State T_above Temperature > Krafft Point Solubility_micelle Solubility > CMC T_above->Solubility_micelle T_above->Krafft_Point Micelles Micelle Formation Solubility_micelle->Micelles

Caption: Logical relationship between temperature, solubility, CMC, and the physical state of this compound around its Krafft point.

The following diagram illustrates a simplified experimental workflow for determining the Krafft point.

Experimental_Workflow A Prepare Surfactant Solution (Concentration > CMC) B Cool Solution to Induce Crystallization (Turbid) A->B C Gradual Heating with Controlled Rate B->C D Monitor Physical Property (e.g., Clarity, Conductivity) C->D E Identify Sharp Transition D->E F Determine Krafft Point E->F

Caption: A generalized experimental workflow for the determination of the Krafft point of a surfactant.

Conclusion

The Krafft point is a critical parameter for the effective application of this compound. It represents the temperature threshold for micelle formation and, consequently, for the manifestation of its surfactant properties. A thorough understanding of the Krafft point and the factors that influence it, such as the presence of other surfactants and electrolytes, is paramount for researchers, scientists, and drug development professionals in designing and optimizing formulations and processes. The experimental methods outlined in this guide provide a basis for the accurate determination of this important physicochemical property.

References

The Kinetics and Mechanisms of Sodium Laurate Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium laurate, the sodium salt of lauric acid, is a key surfactant and emulsifying agent with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Understanding the kinetics and mechanisms of its hydrolysis is crucial for optimizing formulation stability, predicting product shelf-life, and controlling drug delivery systems. This technical guide provides an in-depth analysis of the hydrolysis of this compound, detailing the reaction kinetics, influencing factors, and underlying mechanisms. It also presents comprehensive experimental protocols for studying these phenomena and visualizes key pathways and workflows.

The hydrolysis of this compound is a reversible reaction that yields lauric acid and sodium hydroxide. The equilibrium of this reaction is significantly influenced by the pH of the solution.

CH₃(CH₂)₁₀COONa + H₂O ⇌ CH₃(CH₂)₁₀COOH + NaOH

This guide will delve into the factors that govern the rate of this reaction and the methods used to characterize it.

Hydrolysis Kinetics

The hydrolysis of this compound in an aqueous solution can be treated as a pseudo-first-order reaction. This is because the concentration of water, as the solvent, remains nearly constant throughout the reaction. The rate of hydrolysis is therefore primarily dependent on the concentration of this compound.

Factors Influencing Hydrolysis Rate

Several factors can significantly impact the rate of this compound hydrolysis:

  • Temperature: An increase in temperature generally leads to an increase in the hydrolysis rate. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions. The relationship between temperature and the rate constant can be described by the Arrhenius equation.

  • pH: The pH of the solution plays a critical role. The hydrolysis of the laurate anion is essentially the reverse of the neutralization of lauric acid. In acidic conditions, the equilibrium shifts towards the formation of the less soluble lauric acid. Conversely, in alkaline conditions (high pH), the equilibrium favors the dissociated laurate form, thus suppressing hydrolysis.

  • Presence of a Second Phase (Oil Phase): The presence of an oil phase can promote the hydrolysis of this compound in the aqueous phase. This is because the resulting lauric acid can be transferred into the oil phase, shifting the equilibrium of the hydrolysis reaction in the aqueous phase towards the products.

  • Additives: Various additives can influence the hydrolysis rate:

    • Amphiphiles: The addition of amphiphilic compounds to an oil phase in contact with an aqueous this compound solution can significantly affect the hydrolysis rate. For instance, the presence of certain amphiphiles can lead to emulsion formation at the interface, which can facilitate the transfer of lauric acid and thus accelerate hydrolysis.

    • Electrolytes and Organic Acids: The presence of electrolytes and low molecular weight organic acids, such as citric acid, has been found to reduce the kinetics of hydrolysis for similar surfactants.

Quantitative Kinetic Data
ParameterDescriptionTypical Method of DeterminationReference
Rate Constant (k) A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. For this compound hydrolysis, it is typically a pseudo-first-order rate constant.Monitoring the change in concentration of reactants or products over time (e.g., using HPLC, GC-FID, or pH-stat titration).
Activation Energy (Ea) The minimum amount of energy required for a chemical reaction to occur.Measuring the rate constant at different temperatures and using the Arrhenius equation.
Enthalpy of Activation (ΔH‡) The change in enthalpy when the reactants are converted into the activated complex.Determined from the temperature dependence of the rate constant.
Entropy of Activation (ΔS‡) The change in entropy when the reactants are converted into the activated complex.Determined from the temperature dependence of the rate constant using the Eyring equation.

Hydrolysis Mechanism

The hydrolysis of this compound, being the salt of a weak acid and a strong base, proceeds through the reaction of the laurate anion with water. This is a classic example of salt hydrolysis.

The fundamental mechanism of ester hydrolysis, known as saponification, is a nucleophilic acyl substitution. In the case of this compound hydrolysis, the laurate anion (CH₃(CH₂)₁₀COO⁻) reacts with a water molecule.

pH_Stat_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Solution add_solution Add this compound to Reaction Vessel prep_solution->add_solution prep_titrant Prepare Standard NaOH Titrant start_titration Start Titration and Data Logging prep_titrant->start_titration calibrate_ph Calibrate pH Meter set_ph Set Target pH on pH-Stat calibrate_ph->set_ph equilibrate Equilibrate to Desired Temperature add_solution->equilibrate equilibrate->set_ph set_ph->start_titration plot_data Plot Volume of NaOH vs. Time start_titration->plot_data calculate_rate Calculate Rate of Hydrolysis plot_data->calculate_rate determine_kinetics Determine Kinetic Parameters (k, Ea) calculate_rate->determine_kinetics HPLC_Workflow cluster_sampling Sampling and Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing take_aliquot Withdraw Aliquot from Reaction quench Quench Reaction (e.g., with acid) take_aliquot->quench extract Extract Lauric Acid quench->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject_sample Inject Sample into HPLC reconstitute->inject_sample separate Separate Components on C18 Column inject_sample->separate detect Detect Analytes (UV, RID, or ELSD) separate->detect integrate_peaks Integrate Peak Areas detect->integrate_peaks quantify Quantify Concentrations using Calibration Curve integrate_peaks->quantify plot_kinetics Plot Concentration vs. Time quantify->plot_kinetics

An In-depth Technical Guide to the Thermal Properties of Sodium Laurate as a Phase Change Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium laurate, the sodium salt of lauric acid, presents a complex yet intriguing profile for investigation as a phase change material (PCM). This technical guide provides a comprehensive analysis of its thermal properties, addressing the significant discrepancies found in existing literature and offering a detailed examination of its phase transition behavior. This document synthesizes available data on its thermal characteristics, including melting point, latent heat of fusion, thermal conductivity, and specific heat capacity. Furthermore, it outlines detailed experimental protocols for the accurate characterization of this material, acknowledging the challenges posed by its hygroscopic nature and multiple phase transitions. This guide serves as a critical resource for researchers exploring the potential of this compound in thermal energy storage and other advanced applications.

Introduction

Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a change in their physical state. This characteristic makes them highly attractive for a variety of applications, including thermal energy storage, thermal management of electronics, and controlled drug delivery. Fatty acids and their salts have emerged as a promising class of organic PCMs due to their high latent heat storage capacities, chemical stability, and tunable phase transition temperatures.

This compound (sodium dodecanoate), a sodium salt of the saturated fatty acid lauric acid, has been investigated both as a standalone PCM and as a component in eutectic mixtures to enhance the thermal properties of other fatty acids. However, the characterization of pure, anhydrous this compound is fraught with challenges, leading to significant inconsistencies in reported thermophysical data. This guide aims to clarify these ambiguities and provide a robust framework for its evaluation.

Thermophysical Properties of this compound

A critical review of the literature reveals a wide range of reported values for the thermal properties of this compound. This variation is primarily attributed to the presence of water, which significantly alters its phase behavior, and the complex phase transitions that anhydrous sodium soaps undergo.

Phase Transitions and Melting Point

The melting point of this compound is a subject of considerable debate. Reported values span from as low as 43.8°C to over 300°C. This discrepancy can be understood by differentiating between the behavior of hydrated and anhydrous forms of the salt:

  • Hydrated this compound: In the presence of water, this compound forms various hydrated crystals and mesophases. The lower reported temperatures often correspond to the transition temperatures of these hydrated forms or the Krafft point, which is the temperature at which the solubility of a surfactant equals its critical micelle concentration, not a true melting point of the pure substance.

  • Anhydrous this compound: For the pure, water-free salt, the phase transitions are more complex than a single melting event. Anhydrous sodium soaps exhibit a series of transitions from a crystalline solid through several liquid crystalline phases (mesophases) before becoming an isotropic liquid at a much higher temperature. Studies on anhydrous sodium soaps suggest a series of phase transitions rather than a sharp melting point. For instance, analogous sodium stearate shows multiple transitions corresponding to the stepwise "melting" of the crystal lattice in different dimensions. The higher reported temperatures (e.g., >200°C) likely correspond to these transitions into liquid crystalline phases or, in some cases, the onset of thermal decomposition.

It is crucial for researchers to work with well-characterized, anhydrous samples to obtain meaningful and reproducible data for PCM applications.

Quantitative Thermal Properties
PropertySolid PhaseLiquid PhaseTest Method
Melting/Phase Transition Temperature (°C) Multiple transitions, with significant transitions reported at temperatures > 200°C for the anhydrous form.-DSC, TGA
Latent Heat of Fusion (J/g) Data for pure anhydrous this compound is scarce. Values for related fatty acid salts are in the range of 100-250 J/g.-DSC, T-History
Thermal Conductivity (W/m·K) Expected to be low, typical of organic materials (~0.15 - 0.4).Expected to be lower than the solid phase (~0.1 - 0.2).Transient Hot Wire, Laser Flash Analysis
Specific Heat Capacity (J/g·K) Data for pure anhydrous this compound is limited. For sodium metal, it is 1.23 J/g·K.[1]Data for pure anhydrous this compound is limited.DSC

Note: The data presented is a combination of reported values for this compound where available and estimates based on similar fatty acid salts. Further experimental validation is required for definitive values.

Experimental Protocols for Thermal Characterization

Accurate determination of the thermal properties of this compound requires meticulous sample preparation and standardized characterization techniques.

Sample Preparation: Synthesis and Purification of Anhydrous this compound

The presence of water significantly impacts the thermal behavior of this compound. Therefore, preparing an anhydrous sample is the most critical step for accurate characterization.

Materials:

  • Lauric acid (high purity, >99%)

  • Sodium hydroxide (NaOH) or Sodium methoxide (CH₃ONa)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Vacuum oven

Procedure:

  • Neutralization: Dissolve a stoichiometric amount of lauric acid in anhydrous ethanol. Separately, prepare a solution of sodium hydroxide or sodium methoxide in anhydrous ethanol.

  • Slowly add the base solution to the lauric acid solution with constant stirring. The reaction is exothermic.

  • Precipitation: Continue stirring for 2-3 hours at room temperature to ensure complete reaction. The this compound will precipitate out of the solution.

  • Washing: Filter the precipitate and wash it several times with anhydrous diethyl ether to remove any unreacted lauric acid and other impurities.

  • Drying: Dry the purified this compound powder in a vacuum oven at a temperature below its first phase transition but high enough to remove residual solvent and water (e.g., 80-100°C) for at least 24 hours. The absence of water should be confirmed by techniques such as Karl Fischer titration or thermogravimetric analysis (TGA).

Experimental Workflow for Anhydrous this compound Preparation

G cluster_synthesis Synthesis cluster_purification Purification cluster_drying Drying start Start: High Purity Lauric Acid & Base dissolve Dissolve in Anhydrous Ethanol start->dissolve mix Slowly Mix Solutions with Stirring dissolve->mix precipitate Precipitation of this compound mix->precipitate filter Filter Precipitate precipitate->filter wash Wash with Anhydrous Diethyl Ether filter->wash vacuum_dry Dry in Vacuum Oven (80-100°C, 24h) wash->vacuum_dry end End: Anhydrous this compound Powder vacuum_dry->end G start Start calibrate Calibrate DSC with Standards start->calibrate prepare_sample Prepare Anhydrous Sample (5-10 mg) in Hermetic Pan calibrate->prepare_sample first_heat First Heating Scan (e.g., 10°C/min to 350°C) prepare_sample->first_heat cool Cooling Scan (e.g., 10°C/min) first_heat->cool second_heat Second Heating Scan (e.g., 10°C/min to 350°C) cool->second_heat analyze Analyze Data: - Transition Temperatures - Latent Heat - Specific Heat second_heat->analyze end End analyze->end G start Start prepare_samples Prepare PCM and Reference Samples in Identical Tubes start->prepare_samples insert_thermocouples Insert Thermocouples into Samples and Ambient prepare_samples->insert_thermocouples heat Heat Samples Above Final Transition Temperature insert_thermocouples->heat cool Simultaneously Cool Samples in Controlled Ambient heat->cool record_data Record Temperature vs. Time for All Three cool->record_data analyze Analyze Cooling Curves: - Transition Temps - Supercooling - Latent Heat & Cp record_data->analyze end End analyze->end

References

An In-Depth Technical Guide to the Antimicrobial Properties of Sodium Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium laurate, the sodium salt of lauric acid, has demonstrated significant antimicrobial properties, positioning it as a compound of interest for research and development in the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the antimicrobial activity of this compound, detailing its spectrum of activity, mechanisms of action, and the influence of environmental factors on its efficacy. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for antimicrobial susceptibility testing, and visualizes the key mechanisms through logical diagrams.

Introduction

This compound is a saturated fatty acid salt that has garnered attention for its broad-spectrum antimicrobial activity. As a surfactant, its primary mode of action involves the disruption of microbial cell membranes, leading to cell lysis and death. This guide serves as a technical resource for professionals investigating the potential applications of this compound as an antimicrobial agent.

Spectrum of Antimicrobial Activity

This compound exhibits a wide range of antimicrobial activity, with a pronounced effect against Gram-positive bacteria. Its efficacy against Gram-negative bacteria and fungi has also been documented, although often at higher concentrations.

Antibacterial Activity

The antibacterial properties of this compound are most potent against Gram-positive bacteria. This is attributed to the structural differences in the cell walls of Gram-positive and Gram-negative organisms. The thick peptidoglycan layer of Gram-positive bacteria is more susceptible to the disruptive action of surfactants like this compound.

Antifungal Activity

This compound also possesses antifungal properties, notably against clinically relevant yeasts such as Candida albicans. The mechanism of action is similar to its antibacterial activity, involving the disruption of the fungal cell membrane.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various microorganisms as reported in the literature. It is important to note that values can vary based on the specific strain and the experimental conditions used.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacteria

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureusATCC 2592314606567[1]
Staphylococcus epidermidisATCC 12228-50[2]
Escherichia coliATCC 25922>11670>52480[1]
Pseudomonas aeruginosaPAO1->250[2]

Note: Some data points are for Sodium Lauryl Sulfate (SLS), a closely related compound, and are indicated as such for comparative purposes where specific this compound data is unavailable.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Bacteria

MicroorganismStrainMBC (µg/mL)MBC (µM)Reference
Staphylococcus aureusATCC 25923-60[2]
Staphylococcus epidermidisATCC 12228-100[2]
Escherichia coliATCC 25922->250[2]
Pseudomonas aeruginosaPAO1->250[2]

Table 3: Antifungal Activity of this compound

MicroorganismStrainMIC (µg/mL)Reference
Candida albicans--[3]

Note: Specific MIC values for this compound against Candida albicans require further targeted research, though its activity is documented.

Mechanism of Action

The primary antimicrobial mechanism of this compound is the disruption of the cell membrane's structural integrity. As an anionic surfactant, it interacts with the lipid bilayer and membrane proteins, leading to increased permeability and leakage of intracellular components.[1]

Cell Membrane Disruption

The lipophilic tail of the laurate molecule inserts into the lipid bilayer of the microbial cell membrane. This disrupts the ordered structure of the membrane, creating pores and leading to a loss of the proton motive force and leakage of essential ions and metabolites.

Protein Denaturation

This compound can also denature membrane-associated proteins, impairing their function. This includes enzymes involved in respiration and transport, further contributing to cell death.[4]

Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Leakage Leakage of Intracellular Components Lipid_Bilayer->Leakage Membrane_Proteins Membrane Proteins Membrane_Proteins->Leakage Sodium_Laurate This compound Disruption Membrane Disruption Sodium_Laurate->Disruption Interacts with Disruption->Lipid_Bilayer Disrupts Disruption->Membrane_Proteins Denatures Cell_Death Cell Death Leakage->Cell_Death

Mechanism of this compound's antimicrobial action.

Factors Influencing Antimicrobial Activity

The antimicrobial efficacy of this compound can be influenced by several environmental factors.

pH

The pH of the medium can affect the activity of this compound. Generally, its activity is enhanced under acidic conditions. This is because a lower pH increases the concentration of the protonated (more lipophilic) form of lauric acid, which can more readily penetrate the bacterial cell membrane.

Temperature

Temperature can also influence the effectiveness of this compound. Increased temperatures can enhance its membrane-disrupting activity. However, the optimal temperature for activity can vary depending on the target microorganism.

Presence of Organic Matter

The presence of organic matter, such as proteins and lipids, can reduce the antimicrobial activity of this compound by binding to the compound and making it less available to interact with microbial cells.

Experimental Protocols

Standardized methods are crucial for the accurate determination of the antimicrobial properties of this compound. The following are detailed protocols for the broth microdilution and agar disk diffusion methods.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a microbial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after adding the inoculum.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.

  • Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, a microplate reader can be used to measure absorbance at 600 nm.

Broth Microdilution Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.
Agar Disk Diffusion Method

This method is used to qualitatively assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile paper disks with a known concentration of the this compound solution and allow them to dry.

  • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

Agar Disk Diffusion Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Place_Disks Place this compound Impregnated Disks Inoculate_Plate->Place_Disks Incubate Incubate Plate Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Workflow for the agar disk diffusion method.

Conclusion

This compound is a promising antimicrobial agent with a clear mechanism of action and a broad spectrum of activity, particularly against Gram-positive bacteria. This technical guide provides a foundational understanding for researchers and drug development professionals. Further research is warranted to fully elucidate its potential in various applications, including the development of novel therapeutic agents and disinfectants. Future studies should focus on expanding the quantitative data on its efficacy against a wider range of pathogens, exploring potential synergistic effects with other antimicrobial compounds, and investigating its in vivo activity and safety profile.

References

A Comprehensive Technical Guide to the Solubility of Sodium Laurate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the solubility characteristics of sodium laurate in various organic solvents. Recognizing the scarcity of readily available quantitative data, this document focuses on equipping researchers with the necessary experimental protocols to determine solubility in their specific applications.

Introduction to this compound and its Solubility

This compound, the sodium salt of lauric acid, is an anionic surfactant widely used in the pharmaceutical, cosmetic, and food industries as a detergent, emulsifier, and stabilizer. Its amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic 12-carbon tail, governs its solubility behavior. While readily soluble in water, its solubility in organic solvents is more nuanced and highly dependent on the solvent's polarity, temperature, and the potential for micelle formation.

Generally, this compound is known to be soluble in hot polar solvents like ethanol and slightly soluble in cold ethanol and ether.[1][2] Its solubility in non-polar organic solvents is expected to be limited. Understanding the precise solubility of this compound in different organic media is critical for formulation development, ensuring product stability, and optimizing manufacturing processes in drug delivery systems and other advanced applications.

Quantitative Solubility Data

Due to a lack of comprehensive quantitative data in publicly available literature, the following table is provided as a template for researchers to populate with their own experimental findings. The experimental protocol provided in the subsequent section details a reliable method for obtaining this data.

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 g solvent)Molar Solubility (mol/L)Observations
MethanolAlcohol
EthanolAlcohol
1-PropanolAlcohol
AcetoneKetone
ChloroformHalogenated
Diethyl EtherEther
TolueneAromatic HC
n-HexaneAliphatic HC
Dimethyl SulfoxideSulfoxide
N,N-DimethylformamideAmide

Note: HC stands for Hydrocarbon.

Experimental Protocol for Determining Solubility

The following protocol is a detailed methodology for determining the solubility of this compound in various organic solvents using the gravimetric method. This method is straightforward, reliable, and requires standard laboratory equipment.[3][4][5]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Drying oven

  • Glass vials with screw caps

  • Syringe filters (PTFE, 0.22 µm)

  • Glass syringes

  • Pre-weighed glass beakers or evaporating dishes

  • Desiccator

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent to vial A->B C Seal vial and place in thermostatic shaker B->C D Equilibrate at constant temperature (e.g., 24h) C->D E Allow solution to settle D->E F Filter supernatant using syringe filter E->F G Transfer known volume of filtrate to pre-weighed dish F->G H Evaporate solvent in drying oven G->H I Cool in desiccator and weigh residue H->I J Calculate solubility I->J

Figure 1: Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The exact amount is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.

    • Pipette a known volume (e.g., 10 mL) of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure the solution is saturated. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the solubility value stabilizes.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a glass syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, dry container to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately pipette a known volume (e.g., 5 mL) of the clear filtrate into a pre-weighed and dried glass beaker or evaporating dish.

    • Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be above the boiling point of the solvent but well below the melting point of this compound (244-246 °C).

    • Once the solvent has completely evaporated, transfer the beaker to a desiccator to cool to room temperature.

    • Weigh the beaker with the dried this compound residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty beaker from the final mass of the beaker with the residue.

    • Calculate the solubility in g/100 g of solvent using the following formula:

      Solubility ( g/100 g solvent) = (mass of residue / mass of solvent in the aliquot) * 100

      (Note: The mass of the solvent in the aliquot can be calculated from its volume and density at the experimental temperature.)

    • The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of this compound (222.30 g/mol ).

Considerations for Accuracy
  • Purity of Materials: Use high-purity this compound and analytical grade solvents to avoid impurities affecting the solubility measurements.

  • Temperature Control: Maintain a constant and accurately measured temperature during equilibration, as the solubility of sodium salts of fatty acids can be highly temperature-dependent.

  • Prevention of Solvent Evaporation: Ensure vials are tightly sealed during equilibration and minimize exposure of the saturated solution to the atmosphere during handling.

  • Complete Solvent Removal: Ensure all the solvent is evaporated before the final weighing of the residue.

  • Moisture Control: this compound is hygroscopic. Store it in a desiccator and handle it in a low-humidity environment if possible. The presence of water in organic solvents can significantly affect the solubility. The water content of the solvents can be determined using Karl Fischer titration.[6][7]

Factors Influencing the Solubility of this compound

The solubility of this compound in organic solvents is influenced by several factors:

  • Polarity of the Solvent: As a salt of a fatty acid, this compound has both a polar (carboxylate group) and a non-polar (hydrocarbon chain) component. It is expected to be more soluble in polar protic solvents like alcohols, which can interact with the carboxylate headgroup.

  • Temperature: The solubility of many soaps in organic solvents exhibits a significant temperature dependence, often showing a sharp increase above a certain temperature known as the Krafft point.

  • Chain Length of the Fatty Acid: While this guide focuses on this compound (C12), it is worth noting that for a homologous series of sodium fatty acid salts, the solubility in a given organic solvent generally decreases with increasing hydrocarbon chain length.

  • Presence of Water: Trace amounts of water in organic solvents can significantly increase the solubility of ionic surfactants like this compound due to the hydration of the ionic headgroup.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and key relationships in the process of determining and understanding the solubility of this compound.

logical_relationships cluster_factors Influencing Factors cluster_process Experimental Process cluster_outcome Outcome F1 Solvent Polarity P1 Equilibrium Saturation F1->P1 F2 Temperature F2->P1 F3 Purity of Components F3->P1 P2 Phase Separation P1->P2 P3 Gravimetric Quantification P2->P3 O1 Quantitative Solubility Data (g/100g, mol/L) P3->O1 O2 Understanding of Solubility Behavior O1->O2

Figure 2: Key factors and outcomes in solubility determination.

Conclusion

This technical guide provides a framework for researchers, scientists, and drug development professionals to systematically investigate the solubility of this compound in various organic solvents. By following the detailed experimental protocol based on the gravimetric method, reliable and reproducible quantitative data can be generated. This information is invaluable for the rational design and optimization of formulations containing this compound, ultimately leading to improved product performance and stability. The provided diagrams offer a clear visual representation of the experimental workflow and the logical relationships governing the solubility of this important surfactant.

References

An In-depth Technical Guide to the Interaction of Sodium Laurate with Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium laurate, the sodium salt of lauric acid, is a saturated fatty acid that, as an anionic surfactant, exhibits significant interactions with biological membranes. Its amphipathic nature, possessing both a hydrophilic carboxylate head group and a hydrophobic 12-carbon tail, drives its insertion into and perturbation of the lipid bilayer, the fundamental structure of all biological membranes. This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with biological membranes, detailing its effects on membrane structure and function, the downstream cellular consequences, and the experimental methodologies used to elucidate these interactions. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and harnessing these interactions for various applications, from drug delivery to dermatological research.

Core Interaction Mechanisms

The interaction of this compound with biological membranes is a concentration-dependent process that can be broadly categorized into three stages:

  • Monomeric Insertion: At concentrations below its critical micelle concentration (CMC), which is approximately 30 mM, this compound exists as individual monomers in aqueous solution.[1][2] These monomers can partition into the lipid bilayer, with the hydrophobic tail inserting into the acyl chain region of the membrane and the hydrophilic head group remaining at the aqueous interface. This initial insertion can induce changes in membrane fluidity and packing.

  • Membrane Lysis and Solubilization: As the concentration of this compound approaches and exceeds its CMC, the surfactant molecules begin to form micelles in the bulk solution.[3] At these concentrations, the surfactant can cause catastrophic disruption of the membrane, leading to the formation of mixed micelles composed of lipids, membrane proteins, and surfactant molecules. This process effectively solubilizes the membrane.[4]

  • Protein Interactions: this compound can directly interact with membrane proteins, leading to their denaturation and/or extraction from the lipid bilayer.[5] This property is harnessed in biochemical applications for the solubilization and purification of membrane proteins. Studies have shown that this compound is comparable to sodium dodecyl sulfate (SDS) in its ability to disrupt membranes and extract membrane proteins.[6][7]

Quantitative Effects on Membrane Properties

The interaction of this compound and structurally similar surfactants with biological membranes leads to quantifiable changes in various membrane properties. The following tables summarize key quantitative data from experimental studies.

Table 1: Physicochemical Properties and Membrane Interaction Parameters

ParameterSurfactantValueCell/Membrane SystemReference
Critical Micelle Concentration (CMC)This compound~30 mMAqueous Solution[1][2]
Critical Micelle Concentration (CMC)Sodium Dodecyl Sulfate (SDS)~8.1 - 8.3 mMAqueous Solution[2][3][8]
Partition Coefficient (K)Sodium Dodecyl Sulfate (SDS)23,000 M⁻¹HEK 293A cells[9][10]
Ratio of Detergent to Lipid for Permeability OnsetSodium Dodecyl Sulfate (SDS)2.0HEK 293A cells[9][10]

Table 2: Effects on Membrane Permeability and Conductance

SurfactantConcentrationEffectCell/Membrane SystemReference
Sodium Dodecyl Sulfate (SDS)0.2 mMInduces increased membrane permeabilityHEK 293A cells[9][10]
Sodium Dodecyl Sulfate (SDS)0.01 - 10 mMSignificant increase in membrane currentHEK 293A cells[9][10]
Sodium Lauroyl Lactylate (SLL)2000 µMComplete membrane solubilizationSupported Lipid Bilayer[11]
Lauric Acid (LA)2000 µMModest membrane disruptionSupported Lipid Bilayer[11]
Sodium Lauroyl Lactylate (SLL)-Gm shift of 36 ± 8 µSTethered Bilayer Lipid Membrane[11]
Sodium Dodecyl Sulfate (SDS)-Gm shift of 1051 ± 395 µSTethered Bilayer Lipid Membrane[11]

Signaling Pathways Activated by Membrane Interaction

The disruption of membrane integrity by this compound and related surfactants can trigger downstream signaling cascades, particularly in cells of the skin such as keratinocytes. A key pathway involves the influx of extracellular calcium and the subsequent generation of reactive oxygen species (ROS).

Calcium and ROS Signaling in Keratinocytes

Interaction of surfactants like sodium lauryl sulfate (SLS) with the plasma membrane of keratinocytes leads to an increase in membrane fluidity and permeability.[12][13] This disruption facilitates an influx of extracellular calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration can then activate various downstream effectors, including the protease calpain.[12][13] This cascade can lead to the production and secretion of pro-inflammatory cytokines like interleukin-1α (IL-1α) and the generation of reactive oxygen species (ROS), contributing to skin irritation and inflammation.[12][14][15]

G This compound-Induced Signaling in Keratinocytes SL This compound Membrane Plasma Membrane Disruption SL->Membrane Ca_Influx Ca²⁺ Influx Membrane->Ca_Influx Ca_Increase ↑ Intracellular [Ca²⁺] Ca_Influx->Ca_Increase Calpain Calpain Activation Ca_Increase->Calpain ROS ROS Generation Ca_Increase->ROS IL1a IL-1α Secretion Calpain->IL1a Inflammation Inflammation ROS->Inflammation IL1a->Inflammation

This compound-Induced Signaling Cascade.

Experimental Protocols

A variety of biophysical techniques are employed to study the interaction of surfactants with biological and model membranes. Below are detailed methodologies for key experiments.

Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a surface-sensitive technique used to monitor the formation of supported lipid bilayers (SLBs) and their subsequent interaction with molecules like this compound in real-time. It measures changes in frequency (Δf), related to mass, and dissipation (ΔD), related to the viscoelastic properties of the adsorbed layer.[16][17][18]

Protocol for SLB Formation and Surfactant Interaction:

  • Substrate Preparation: A silicon dioxide-coated QCM-D sensor is cleaned with a 2% sodium dodecyl sulfate solution, rinsed with Milli-Q water, dried with nitrogen gas, and treated with UV/ozone for 10 minutes to create a hydrophilic surface.

  • Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared by dissolving lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in chloroform, drying the lipid film under nitrogen, and rehydrating in a buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5). The solution is then extruded through a 100 nm polycarbonate membrane to form SUVs.

  • SLB Formation: The QCM-D chamber is equilibrated with the buffer. The SUV solution is then introduced into the chamber. Vesicle adsorption and rupture to form a continuous SLB are monitored by a characteristic decrease in frequency (Δf ≈ -25 Hz) and a low dissipation (ΔD < 1x10⁻⁶).[11]

  • Surfactant Interaction: Once a stable SLB is formed, a solution of this compound at a desired concentration is introduced. The interaction is monitored in real-time by observing changes in Δf and ΔD, which indicate membrane disruption and solubilization.

  • Data Analysis: The changes in frequency and dissipation provide information on the mass of lipid removed and the structural changes in the membrane upon surfactant interaction.

G QCM-D Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Clean Sensor E1 Equilibrate with Buffer P1->E1 P2 Prepare Vesicles E2 Introduce Vesicles (SLB Formation) P2->E2 E1->E2 E3 Introduce this compound E2->E3 A1 Monitor Δf and ΔD E3->A1 A2 Analyze Membrane Disruption A1->A2

QCM-D Workflow for Surfactant-Membrane Interaction.
Electrochemical Impedance Spectroscopy (EIS)

EIS is an electrochemical technique used to probe the electrical properties of a membrane, such as its capacitance and resistance. Changes in these properties upon interaction with surfactants can provide insights into membrane integrity.[19][20]

Protocol for EIS Measurement of Membrane Disruption:

  • Electrode and Membrane Setup: A tethered bilayer lipid membrane (tBLM) is formed on a gold electrode. The experimental setup typically consists of a four-electrode configuration with working, counter, and two reference electrodes.[19]

  • Baseline Measurement: The impedance spectrum of the intact tBLM is measured over a frequency range (e.g., 0.1 Hz to 1 MHz) by applying a small AC voltage (e.g., 10 mV).[19]

  • Surfactant Addition: A solution of this compound is added to the electrochemical cell.

  • Time-Resolved Measurements: Impedance spectra are recorded at different time points after the addition of the surfactant to monitor the kinetics of membrane disruption.

  • Data Analysis: The impedance data is fitted to an equivalent circuit model to extract parameters such as membrane capacitance (Cm) and membrane resistance (Rm). A decrease in Rm and an increase in Cm indicate an increase in membrane permeability and disruption.[11]

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy, in conjunction with spin-labeled molecules, is a powerful technique for studying the dynamics and fluidity of lipid membranes.[21][22]

Protocol for Measuring Membrane Fluidity Changes:

  • Spin Labeling: A spin label, such as 5-doxylstearic acid (5-DSA) or 16-doxylstearic acid (16-DSA), is incorporated into the lipid vesicles or cell membranes. The position of the doxyl group along the acyl chain determines the depth at which fluidity is probed.

  • Sample Preparation: The spin-labeled membranes are treated with different concentrations of this compound.

  • ESR Measurement: The ESR spectra of the samples are recorded using an ESR spectrometer. The spectra provide information about the mobility of the spin label within the membrane.[21]

  • Data Analysis: The rotational correlation time (τc) is calculated from the ESR spectrum. A decrease in τc indicates an increase in membrane fluidity.[21] For more ordered systems, an order parameter (S) can be calculated, where a decrease in S corresponds to increased fluidity.[23]

Conclusion

This compound's interaction with biological membranes is a multifaceted process with significant implications for both fundamental cell biology and applied sciences. Its ability to disrupt lipid bilayers and solubilize membrane components makes it a valuable tool in proteomics and a compound of interest in dermatological and pharmaceutical research. The quantitative data and experimental protocols provided in this guide offer a framework for understanding and investigating these interactions. The elucidation of the downstream signaling pathways, such as the calcium and ROS cascade in keratinocytes, further highlights the biological consequences of membrane perturbation by surfactants. A thorough understanding of these mechanisms is crucial for the development of safe and effective products and therapies that involve direct or indirect interactions with biological membranes.

References

Methodological & Application

Application Notes and Protocols for Sodium Laurate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium laurate, the sodium salt of the saturated medium-chain fatty acid lauric acid (C12:0), is a versatile supplement for cell culture media. Its effects are primarily attributed to the biological activities of lauric acid, which can vary significantly depending on the cell type and concentration. These application notes provide a comprehensive overview of the uses of this compound in cell culture, detailing its effects on various cell lines and providing protocols for its preparation and experimental application.

Note: The biological effects described are those of lauric acid, delivered as this compound. It is crucial to distinguish this compound from sodium lauryl sulfate (SLS), another surfactant with distinct and often more cytotoxic properties.

Applications in Cell Culture

This compound has been investigated for a range of applications in cell culture, primarily leveraging the diverse biological activities of lauric acid. These include:

  • Cancer Research: Lauric acid has demonstrated selective cytotoxicity towards various cancer cell lines, inducing apoptosis and inhibiting proliferation, while showing minimal effects on some non-cancerous cell lines.[1][2] This makes it a compound of interest for investigating novel anti-cancer therapies.

  • Neuroscience Research: Studies have shown that lauric acid can have neuroprotective effects and promote neuronal maturation.[3] It has been shown to reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases.[4][5]

  • Immunology Research: Lauric acid can modulate inflammatory responses, in part through its interaction with Toll-like receptor 4 (TLR4) signaling in immune cells like macrophages.[4][5][6][7][8][9][10][11]

  • Metabolic Studies: As a fatty acid, this compound serves as a substrate for studying lipid metabolism, including fatty acid oxidation and the synthesis of other lipids.[12][13]

  • Biopharmaceutical Production: Fatty acid supplementation can be crucial in serum-free media for monoclonal antibody and recombinant protein production in cell lines like Chinese Hamster Ovary (CHO) and hybridomas.[14][15][16]

Data Presentation: Effects of Lauric Acid on Cell Viability

The following tables summarize the quantitative effects of lauric acid on the viability of various cancer and non-cancerous cell lines. It is important to note that the effective concentration of lauric acid can vary significantly between cell types.

Cancer Cell LineAssayLauric Acid ConcentrationIncubation TimeResult (% Viability vs. Control)Reference
SkBr3 (Breast Cancer)MTT50 µM48 h~75%[1]
SkBr3 (Breast Cancer)MTT100 µM48 h~50%[1]
Ishikawa (Endometrial Cancer)MTT100 µM48 h~60%[1]
Ishikawa (Endometrial Cancer)MTT200 µM48 h~40%[1]
CT26 (Colorectal Cancer)-40 µg/mL (~200 µM)48 hProliferation inhibited[17]
HT29 (Colorectal Cancer)-40 µg/mL (~200 µM)48 hProliferation inhibited[17]
MCF-7 (Breast Cancer)WST-8106.2 µg/mL (IC50)24-48h50%[18]
Non-Cancerous Cell LineAssayLauric Acid ConcentrationIncubation TimeResult (% Viability vs. Control)Reference
MCF-10A (Normal Breast Epithelial)MTTUp to 200 µM48 hNo significant change[1][2]
IPEC-J2 (Porcine Intestinal Epithelial)WST-10.1 - 0.25 mM-Promoted differentiation[19]
IPEC-J2 (Porcine Intestinal Epithelial)WST-1≥ 1 mM-Decreased viability, induced apoptosis[19]
Primary Rat Hepatocytes-500 µM12 hNo significant cytotoxicity reported[12]
L929 (Fibroblasts)-Various-High compatibility[1]
Differentiated THP-1 (Macrophage-like)MTT50 µM-Reduced to 50%[20]

Signaling Pathways Modulated by Lauric Acid

Lauric acid has been shown to influence several key signaling pathways, leading to its diverse biological effects.

Pro-Apoptotic Signaling in Cancer Cells

In several cancer cell lines, lauric acid induces apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the EGFR/ERK signaling pathway. This leads to the upregulation of p21, a cell cycle inhibitor, and ultimately, apoptosis.[1][7]

Lauric_Acid_Apoptosis_Pathway Lauric_Acid This compound (Lauric Acid) ROS ↑ Reactive Oxygen Species (ROS) Lauric_Acid->ROS Cell_Membrane Cell Membrane EGFR EGFR (Epidermal Growth Factor Receptor) ROS->EGFR pEGFR p-EGFR (Phosphorylated) EGFR->pEGFR ERK ERK pEGFR->ERK pERK p-ERK ERK->pERK cJun c-Jun pERK->cJun cFos ↑ c-fos expression pERK->cFos pcJun p-c-Jun cJun->pcJun p21 ↑ p21 Expression pcJun->p21 cFos->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: Pro-apoptotic signaling pathway of lauric acid in cancer cells.

Anti-Apoptotic Signaling in Intestinal Epithelial Cells

In contrast to its effects on cancer cells, lauric acid has been shown to protect intestinal epithelial cells from deoxynivalenol (DON)-induced apoptosis by inhibiting the nuclear translocation of FOXO3a.[3]

Lauric_Acid_Anti_Apoptosis_Pathway DON Deoxynivalenol (DON) FOXO3a_nuc FOXO3a (Nucleus) DON->FOXO3a_nuc Promotes translocation FOXO3a_cyto FOXO3a (Cytoplasm) Apoptotic_Genes ↑ Pro-apoptotic Gene Expression FOXO3a_nuc->Apoptotic_Genes Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Sodium_Laurate This compound (Lauric Acid) Sodium_Laurate->FOXO3a_nuc Inhibits translocation

Caption: Anti-apoptotic signaling of lauric acid in intestinal cells.

TLR4 Signaling in Macrophages

Lauric acid can activate Toll-like receptor 4 (TLR4), leading to the recruitment of adaptor proteins like MyD88 and TRIF and subsequent activation of downstream inflammatory signaling pathways.[5][6][9][10]

Lauric_Acid_TLR4_Pathway Sodium_Laurate This compound (Lauric Acid) TLR4 TLR4 Dimerization & Recruitment to Lipid Rafts Sodium_Laurate->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits Downstream_Signaling Downstream Signaling Cascades (e.g., NF-κB, IRFs) MyD88->Downstream_Signaling TRIF->Downstream_Signaling Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response

Caption: Lauric acid-induced TLR4 signaling pathway in macrophages.

Experimental Protocols

Preparation of this compound-BSA Complex for Cell Culture

Lauric acid has low solubility in aqueous solutions. To ensure its bioavailability in cell culture media, it must be complexed with fatty acid-free Bovine Serum Albumin (BSA).

Workflow for Preparing this compound-BSA Complex

Fatty_Acid_BSA_Complex_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_final Final Steps A Prepare this compound Stock Solution (e.g., 100 mM in ethanol) D Add this compound stock dropwise to BSA solution while vortexing A->D B Prepare Fatty Acid-Free BSA Solution (e.g., 10% in PBS or serum-free media) C Warm BSA solution to 37°C B->C C->D E Incubate at 37°C for 30-60 min to allow complex formation D->E F Sterile filter the This compound-BSA complex E->F G Add to cell culture medium to the desired final concentration F->G

Caption: Workflow for preparing this compound-BSA complex.

Materials:

  • This compound (powder)

  • Ethanol (100%, sterile)

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes

  • Water bath at 37°C

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol:

  • Prepare a 100 mM this compound Stock Solution:

    • Dissolve the appropriate amount of this compound powder in 100% ethanol to achieve a 100 mM concentration.

    • Gently warm and vortex until fully dissolved.

    • Store at -20°C.

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Under sterile conditions, dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10%.

    • Ensure the BSA is fully dissolved by gentle inversion. Do not vortex vigorously as this can denature the protein.

  • Complex this compound with BSA:

    • In a sterile conical tube, warm the required volume of 10% BSA solution in a 37°C water bath for 15-20 minutes.

    • Slowly add the 100 mM this compound stock solution dropwise to the warm BSA solution while gently vortexing. A typical molar ratio of lauric acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture in the 37°C water bath for 30-60 minutes, with occasional gentle mixing, to allow for the complex to form. The solution may initially appear cloudy but should clear as the fatty acid binds to the BSA.

  • Sterilization and Use:

    • Sterile filter the this compound-BSA complex solution through a 0.22 µm syringe filter.

    • This stock solution can be added to your complete cell culture medium to achieve the desired final concentration of lauric acid.

    • Important: Prepare a vehicle control using the same concentration of BSA and ethanol without this compound.

Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound-BSA complex (and vehicle control)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex or the BSA vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Apoptosis Detection using Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells treated with this compound-BSA complex and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Western Blotting for Phosphorylated EGFR

This protocol details the detection of EGFR phosphorylation in response to lauric acid treatment.

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and the loading control for normalization.

Conclusion

This compound is a valuable tool for in vitro studies across various research fields. Its cell-type-specific effects, ranging from pro-apoptotic in cancer cells to neuroprotective and immunomodulatory, underscore the importance of careful experimental design and concentration optimization. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this compound in their cell culture systems.

References

Application Notes and Protocols for Sodium Laurate in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Laurate in Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) is a powerful analytical technique renowned for its high separation efficiency, rapid analysis times, and minimal sample and reagent consumption.[1] However, conventional Capillary Zone Electrophoresis (CZE) is primarily suited for the separation of charged species. Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, extends the utility of CE to the separation of neutral and hydrophobic compounds.[2]

This is achieved by introducing a surfactant, such as this compound, into the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC).[2] Above the CMC, surfactant molecules aggregate to form micelles, which act as a pseudo-stationary phase. The separation of analytes is then based on their differential partitioning between the aqueous mobile phase and the hydrophobic core of the micelles.[3]

This compound, the sodium salt of lauric acid (a 12-carbon fatty acid), is an anionic surfactant that can be effectively used in MEKC. Its properties are similar to the more commonly used sodium dodecyl sulfate (SDS). The critical micelle concentration (CMC) of this compound has been determined to be approximately 30 mM.[4] This value is a crucial parameter for the development of MEKC methods.

These application notes provide a comprehensive guide to the principles and practical application of this compound in MEKC for the analysis of pharmaceuticals and other small molecules.

Principle of Separation in MEKC with this compound

In a typical MEKC setup with an uncoated fused-silica capillary at a pH above 3, the internal capillary wall possesses a negative charge due to the ionization of silanol groups. This leads to the generation of a strong electroosmotic flow (EOF) towards the cathode (negative electrode).[2]

When this compound is added to the BGE above its CMC, it forms negatively charged micelles. Under the influence of the electric field, these anionic micelles have an electrophoretic mobility towards the anode (positive electrode), opposing the EOF. However, the velocity of the EOF is generally greater than the electrophoretic velocity of the micelles, resulting in a net migration of both the buffer and the micelles towards the cathode, with the micelles moving at a slower rate than the bulk buffer.

Neutral analytes will partition between the aqueous buffer and the hydrophobic interior of the this compound micelles.

  • Hydrophilic (polar) neutral analytes will have little to no interaction with the micelles and will therefore migrate at a velocity close to the EOF.

  • Hydrophobic (nonpolar) neutral analytes will strongly partition into the micelles and will migrate at a velocity closer to that of the micelles.

  • Analytes with intermediate hydrophobicity will have migration velocities between that of the EOF and the micelles, based on their partitioning coefficient.

This differential migration allows for the separation of neutral compounds based on their hydrophobicity.

Diagram of the MEKC Separation Principle with this compound

MEKC_Principle cluster_capillary Capillary Cross-Section cluster_buffer Aqueous Buffer (Mobile Phase) cluster_micelle This compound Micelle (Pseudo-stationary Phase) Capillary_Wall_Top (-) Negatively Charged Capillary Wall (SiO-) Capillary_Wall_Bottom (-) Negatively Charged Capillary Wall (SiO-) Analyte_Polar Polar Analyte EOF Electroosmotic Flow (EOF) → Analyte_Polar->EOF Migrates with EOF Analyte_Nonpolar Nonpolar Analyte Micelle Hydrophobic Core Analyte_Nonpolar->Micelle Partitions into Micelle Net_Micelle_Migration Net Micelle Migration → Micelle->Net_Micelle_Migration Slower than EOF Micelle_Migration ← Micelle Electrophoretic Migration

Caption: Principle of MEKC separation with this compound micelles.

Experimental Protocols

General Protocol for MEKC Method Development with this compound

This protocol provides a general framework for developing a separation method for neutral and hydrophobic analytes using this compound in MEKC.

1. Materials and Reagents:

  • This compound (analytical grade)

  • Buffer components (e.g., sodium tetraborate, sodium phosphate)

  • pH adjustment solutions (e.g., NaOH, HCl)

  • Organic modifier (e.g., methanol, acetonitrile) (optional)

  • Fused-silica capillary (e.g., 50 µm i.d.)

  • Analytes of interest

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • Capillary Electrophoresis system with a UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and analysis software

3. Buffer Preparation (Background Electrolyte - BGE):

  • Prepare a stock solution of the desired buffer (e.g., 100 mM sodium tetraborate).

  • Dissolve the required amount of this compound in the buffer stock solution to achieve a concentration above its CMC (e.g., 40-100 mM). The CMC of this compound is approximately 30 mM.[4]

  • Adjust the pH of the BGE to the desired value (typically between 8 and 10 for good EOF) using NaOH or HCl.

  • If required, add an organic modifier (e.g., 5-20% v/v methanol or acetonitrile) to improve the solubility of hydrophobic analytes and modify the separation selectivity.

  • Filter the final BGE through a 0.45 µm syringe filter before use.

4. Capillary Conditioning:

  • New Capillary:

    • Rinse with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with 0.1 M HCl for 10 minutes.

    • Rinse with deionized water for 10 minutes.

    • Finally, equilibrate with the BGE for at least 15 minutes.

  • Between Runs:

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 3-5 minutes.

5. Sample Preparation and Injection:

  • Dissolve the sample in the BGE or a solvent compatible with the BGE. If dissolving in a different solvent, ensure it does not cause peak distortion.

  • Inject the sample using either hydrodynamic (pressure) or electrokinetic (voltage) injection. Typical injection parameters are 50 mbar for 5 seconds (hydrodynamic) or 5 kV for 5 seconds (electrokinetic).

6. Separation and Detection:

  • Apply a separation voltage (e.g., 15-30 kV). The polarity is typically normal (anode at the injection end).

  • Maintain a constant capillary temperature (e.g., 25 °C).

  • Detect the analytes at a wavelength where they exhibit maximum absorbance.

7. Method Optimization:

  • This compound Concentration: Vary the concentration from just above the CMC (e.g., 35 mM) up to 150 mM. Higher concentrations increase the retention of hydrophobic analytes but also increase the current and Joule heating.

  • Buffer pH: Adjusting the pH (typically between 8.0 and 10.0) will affect the EOF and the charge of any ionizable analytes.

  • Buffer Concentration: Higher buffer concentrations can reduce the EOF but may improve peak shape for some analytes.

  • Applied Voltage: Higher voltages lead to shorter analysis times but can cause excessive Joule heating, leading to band broadening.

  • Organic Modifier: The type and concentration of the organic modifier can significantly alter the partitioning of analytes into the micelles, thus affecting selectivity.

Diagram of the Experimental Workflow for MEKC Method Development

MEKC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization Buffer_Prep Prepare BGE (Buffer + this compound > CMC) Capillary_Cond Condition Capillary Buffer_Prep->Capillary_Cond Sample_Prep Prepare Sample (Dissolve in BGE or compatible solvent) Injection Inject Sample (Hydrodynamic or Electrokinetic) Sample_Prep->Injection Capillary_Cond->Injection Separation Apply Voltage and Temperature Injection->Separation Detection Detect Analytes (UV/DAD) Separation->Detection Data_Analysis Analyze Electropherogram (Migration Time, Resolution, Peak Shape) Detection->Data_Analysis Optimization_Loop Optimize Parameters: - this compound Conc. - pH - Voltage - Organic Modifier Data_Analysis->Optimization_Loop Optimization_Loop->Buffer_Prep Iterate Validation Method Validation Optimization_Loop->Validation Final Conditions

Caption: A typical workflow for developing a MEKC method.

Data Presentation

The following tables present exemplary data for the separation of a hypothetical mixture of neutral pharmaceutical compounds using a this compound-based MEKC method. Note: This data is for illustrative purposes to demonstrate how results would be structured.

Table 1: Optimized MEKC Method Parameters
ParameterCondition
Capillary Fused-silica, 50 cm total length (41.5 cm effective), 50 µm i.d.
Background Electrolyte 25 mM Sodium Borate, 50 mM this compound, pH 9.2
Applied Voltage 20 kV (Normal Polarity)
Temperature 25 °C
Injection Hydrodynamic, 50 mbar for 5 s
Detection UV at 214 nm
Table 2: Migration Times and Resolution of Model Compounds
CompoundMigration Time (min)Resolution (Rs)
Acetaminophen (EOF Marker)4.52-
Caffeine6.895.12
Ibuprofen9.214.67
Ketoprofen11.544.11
Sudan III (Micelle Marker)15.88-
Table 3: Method Validation Summary
ParameterAcetaminophenCaffeineIbuprofenKetoprofen
Linearity (r²) 0.99950.99980.99920.9996
LOD (µg/mL) 0.50.30.80.6
LOQ (µg/mL) 1.51.02.52.0
Precision (RSD, %)
- Intra-day (n=6)1.20.91.51.1
- Inter-day (n=3 days)2.11.82.42.0
Accuracy (Recovery, %) 98.5 - 101.299.1 - 100.897.9 - 102.198.2 - 101.5

Logical Relationships in Method Development

The development of a robust MEKC method involves the systematic optimization of several interconnected parameters. The following diagram illustrates the logical relationships and dependencies in this process.

Method_Development_Logic Analyte_Properties Analyte Properties (Hydrophobicity, pKa) Initial_Conditions Initial Conditions (Buffer, pH, Surfactant Conc.) Analyte_Properties->Initial_Conditions Resolution Resolution Initial_Conditions->Resolution Analysis_Time Analysis Time Initial_Conditions->Analysis_Time Peak_Shape Peak Shape Initial_Conditions->Peak_Shape Separation_Voltage Separation Voltage Separation_Voltage->Analysis_Time Separation_Voltage->Peak_Shape affects Joule Heating Organic_Modifier Organic Modifier (Type & Concentration) Organic_Modifier->Resolution Organic_Modifier->Analysis_Time Temperature Temperature Temperature->Analysis_Time Temperature->Peak_Shape Resolution->Organic_Modifier adjust if needed Analysis_Time->Separation_Voltage adjust if needed Peak_Shape->Initial_Conditions adjust if needed

Caption: Logical flow for optimizing MEKC separation parameters.

Conclusion

This compound is a viable and effective surfactant for use in Micellar Electrokinetic Chromatography, particularly for the separation of neutral and hydrophobic compounds. While less documented in the scientific literature than sodium dodecyl sulfate, the fundamental principles of MEKC apply directly to this compound. By understanding these principles and systematically optimizing the experimental parameters as outlined in these protocols, researchers can develop robust and efficient analytical methods for a wide range of applications in pharmaceutical analysis and other fields. The provided protocols and illustrative data serve as a comprehensive starting point for the successful implementation of this compound in capillary electrophoresis.

References

Application Notes and Protocols: Sodium Laurate as a Collector in Mineral Flotation Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and standardized protocols for researchers, scientists, and professionals utilizing sodium laurate as a collector in mineral flotation. This compound (CH₃(CH₂)₁₀COONa), a salt of the saturated fatty acid lauric acid, is an anionic collector effective for the flotation of various semi-soluble salt minerals and some oxide minerals. Its performance is critically dependent on process parameters such as pH, collector concentration, and the presence of interfering ions. These notes summarize key performance data, outline detailed experimental procedures for flotation and surface characterization, and provide visual diagrams of the underlying mechanisms and workflows.

Introduction to this compound in Mineral Flotation

This compound belongs to the fatty acid class of collectors, which are widely used for the flotation of non-sulfide minerals such as barite, scheelite, calcite, and fluorite.[1][2][3] Like other fatty acids, its collecting action relies on the carboxyl functional group (-COOH), which can interact with metal cations on the mineral surface.[2] This interaction, primarily through chemisorption, forms a hydrophobic layer on the mineral, facilitating its attachment to air bubbles and subsequent recovery in the froth phase.[4] Fatty acid collectors are known for their strong collecting power but can sometimes lack selectivity, especially in complex ores where gangue minerals also contain activating cations like Ca²⁺ or Ba²⁺.[5][6][7]

The effectiveness of this compound is highly dependent on the solution chemistry, particularly pH, which governs both the speciation of the collector (lauric acid vs. laurate ion) and the surface charge of the mineral.[4]

Mechanism of Action

The primary collection mechanism for this compound is chemisorption. The laurate anion (RCOO⁻) reacts with the metal cations (e.g., Ca²⁺, Ba²⁺, Pb²⁺) present on the mineral surface to form an insoluble metal laurate salt. This process renders the mineral surface hydrophobic.

  • At the Mineral Surface: Metal atoms at the surface of minerals like calcite (CaCO₃) or barite (BaSO₄) act as active sites.

  • Collector Speciation: In aqueous solution, this compound dissociates into Na⁺ and the laurate anion (CH₃(CH₂)₁₀COO⁻). The pH of the pulp determines the equilibrium between the laurate anion and its corresponding lauric acid molecule.

  • Adsorption: The laurate anion chemically bonds with the surface metal cations, anchoring the non-polar hydrocarbon tail outwards into the solution.[4] This orientation creates the necessary hydrophobicity for bubble attachment.

Below is a diagram illustrating the chemical adsorption mechanism.

cluster_solution Aqueous Phase (Pulp) NaL This compound (CH₃(CH₂)₁₀COONa) Laurate Laurate Anion (R-COO⁻) NaL->Laurate Dissociation Na_ion Na⁺ NaL->Na_ion Dissociation Active_Site Active Site (e.g., Ca²⁺) Laurate->Active_Site Chemisorption (Chemical Bonding) Bubble Air Bubble Hydrophobic_Layer Hydrophobic Surface (Calcium Laurate) Bubble->Hydrophobic_Layer Attachment Mineral_Surface Mineral Surface (e.g., Calcite - CaCO₃) Active_Site->Hydrophobic_Layer Transforms to arrow > start Start p1 1. Prepare Pulp (2g Mineral + 35mL DI Water) start->p1 p2 2. Condition Pulp (2 min @ 1980 rpm) p1->p2 p3 3. Adjust pH (Condition 3 min) p2->p3 p4 4. Add Collector (this compound) (Condition 3 min) p3->p4 p5 5. Add Frother (Optional) (Condition 1 min) p4->p5 p6 6. Initiate Flotation (Introduce Air, Collect Froth 3-5 min) p5->p6 p7 7. Collect Products (Concentrate & Tailings) p6->p7 p8 8. Analyze (Filter, Dry, Weigh) p7->p8 p9 9. Calculate Recovery p8->p9 end_node End p9->end_node

References

Application Notes and Protocols: Sodium Laurate in Drug Delivery Systems for Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium laurate, the sodium salt of lauric acid, is an anionic surfactant widely employed in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2] Its amphiphilic nature, comprising a hydrophilic carboxylate head and a hydrophobic 12-carbon tail, enables it to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[3][4] These micelles can encapsulate lipophilic drug molecules, effectively increasing their apparent solubility and facilitating their dissolution.[1][5] This document provides detailed application notes and experimental protocols for utilizing this compound in the development of drug delivery systems for poorly soluble active pharmaceutical ingredients (APIs).

Mechanism of Action

The primary mechanism by which this compound enhances drug solubility is through micellar solubilization. At concentrations above its CMC, this compound monomers self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a lipophilic microenvironment that can accommodate poorly water-soluble drug molecules. The hydrophilic heads form the outer shell, interfacing with the aqueous medium and rendering the drug-loaded micelle soluble in water.[3][5] This process effectively increases the concentration of the drug that can be dissolved in an aqueous medium, thereby improving its potential for absorption.

Applications in Drug Delivery

This compound is a versatile excipient used in various drug delivery systems to improve the therapeutic performance of poorly soluble drugs.[1][2]

  • Oral Solid Dosage Forms: It can be incorporated into tablet and capsule formulations to act as a wetting agent and dissolution enhancer.[6] By reducing the interfacial tension between the drug particles and the dissolution medium, it facilitates faster and more complete drug release.[6][7]

  • Nanoparticle Systems: this compound can be used as a stabilizer in the formulation of solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[8][9] It helps to control particle size and prevents aggregation, leading to a stable nanosuspension with improved drug loading and release characteristics.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): In SNEDDS, this compound acts as a surfactant that, upon gentle agitation in an aqueous medium (such as gastrointestinal fluids), spontaneously forms a nanoemulsion.[10][11] These systems can significantly enhance the oral bioavailability of highly lipophilic drugs.

Data Presentation

Table 1: Critical Micelle Concentration (CMC) of this compound/Sodium Dodecyl Sulfate (SLS)
MediumTemperature (°C)CMC (mM)Reference
Water2530[12]
Water258.1 (for SLS)[12]
Water25~8 (for SLS)[3]
Simulated Gastric Fluid (SGF)25Lower than in water[3]
Fed State Simulated Intestinal Fluid (FeSSIF)25Lower than in water, but higher than in SGF[3]

Note: Sodium Lauryl Sulfate (SLS), also known as Sodium Dodecyl Sulfate (SDS), is chemically very similar to this compound and their properties as surfactants are often comparable in pharmaceutical literature.

Table 2: Enhancement of Drug Solubility and Dissolution with Sodium Lauryl Sulfate (SLS)
DrugFormulation/SystemMediumFold Increase in SolubilityFold Increase in Dissolution RateReference
SimvastatinTablet with 0.5% SLSpH 1.2-Significant enhancement[6]
AspirinTablet with 0.5% SLSpH 1.2-Significant enhancement[6]
Fenofibrate2% (w/v) SLS solutionpH 6.8 Buffer~2000~500[13]
Carbamazepine-Nicotinamide CocrystalSLS solution (above CMC)WaterSlight increase-[14]
RWJ-445167 (hydrophilic)Complex with SLS in in-situ gelling carrierIn vivo (rat)-Bioavailability increased from 4.26% to 28.24%[15]

Experimental Protocols

Protocol 1: Determination of Drug Solubility Enhancement by this compound

Objective: To quantify the increase in aqueous solubility of a poorly soluble drug in the presence of this compound.

Materials:

  • Poorly soluble drug powder

  • This compound

  • Distilled water or relevant buffer solution (e.g., phosphate buffer pH 6.8)

  • Shaker incubator

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of aqueous solutions with varying concentrations of this compound, both below and above its CMC (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Add an excess amount of the poorly soluble drug to each this compound solution and a control solution (without this compound).

  • Place the samples in a shaker incubator at a controlled temperature (e.g., 37°C) for 72-96 hours to ensure equilibrium is reached.[1]

  • After incubation, allow the samples to settle.

  • Filter an aliquot of each supernatant through a 0.45 µm syringe filter to remove undissolved drug particles.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC or UV-Vis spectrophotometry method.[1]

  • Calculate the fold increase in solubility for each this compound concentration compared to the control.

Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs) using Hot Homogenization

Objective: To prepare drug-loaded SLNs using this compound as a surfactant.

Materials:

  • Poorly soluble drug

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • This compound

  • Distilled water

  • High-shear homogenizer

  • Ultrasonicator (optional)

  • Water bath

Procedure:

  • Melt the solid lipid by heating it 5-10°C above its melting point.[16]

  • Disperse the poorly soluble drug in the molten lipid.

  • In a separate vessel, dissolve the this compound in distilled water and heat it to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.[8]

  • For further size reduction, the hot pre-emulsion can be subjected to ultrasonication.

  • Allow the resulting nanoemulsion to cool down to room temperature while stirring, leading to the precipitation of the lipid and the formation of SLNs.[8]

  • Characterize the SLNs for particle size, polydispersity index (PDI), and zeta potential.

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release profile of a poorly soluble drug from a this compound-containing formulation.

Materials:

  • Drug formulation (e.g., tablets, capsules, nanoparticles)

  • USP-compliant dissolution apparatus (e.g., USP Apparatus 2 - paddle)

  • Dissolution medium (e.g., phosphate buffer pH 6.8, with or without this compound)

  • Syringes and filters

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Set up the dissolution apparatus with 900 mL of the selected dissolution medium, maintained at 37 ± 0.5°C.[17]

  • Place the drug formulation into the dissolution vessel.

  • Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).[3][17]

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Filter the collected samples through a suitable filter.

  • Analyze the drug concentration in the samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Particle Size and Zeta Potential Analysis

Objective: To characterize the physical properties of nanoparticles formulated with this compound.

Materials:

  • Nanoparticle suspension

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

  • Disposable cuvettes

Procedure:

  • Dilute the nanoparticle suspension with an appropriate dispersant (usually the aqueous phase of the formulation) to a suitable concentration for DLS analysis.

  • Transfer the diluted sample into a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • For particle size and PDI measurement, the instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • For zeta potential measurement, the instrument applies an electric field and measures the electrophoretic mobility of the particles.[18]

  • Perform at least three measurements for each sample to ensure reproducibility.

  • Analyze the data to obtain the average particle size, PDI, and zeta potential.

Visualizations

experimental_workflow_solubility_enhancement cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis cluster_result Result prep_sln Prepare this compound Solutions add_drug Add Excess Drug prep_sln->add_drug incubate Incubate (e.g., 37°C, 72-96h) add_drug->incubate filter Filter Supernatant incubate->filter analyze Analyze Drug Concentration (HPLC/UV-Vis) filter->analyze calculate Calculate Solubility Enhancement analyze->calculate

Caption: Workflow for Determining Drug Solubility Enhancement.

micellar_solubilization_pathway cluster_below_cmc Below CMC cluster_above_cmc Above CMC sl_monomer This compound Monomers micelle Micelle Formation sl_monomer->micelle [SL] > CMC drug_particle Poorly Soluble Drug drug_in_micelle Drug Encapsulated in Micelle drug_particle->drug_in_micelle micelle->drug_in_micelle Encapsulation [Solubilized Drug] [Solubilized Drug] drug_in_micelle->[Solubilized Drug]

Caption: Mechanism of Micellar Solubilization.

snedds_formulation_workflow cluster_formulation Formulation cluster_emulsification Self-Emulsification cluster_characterization Characterization select_components Select Oil, Surfactant (this compound), and Co-surfactant dissolve_drug Dissolve Drug in Oil/Surfactant Mixture select_components->dissolve_drug mix Vortex to form Isotropic Mixture (SNEDDS Pre-concentrate) dissolve_drug->mix add_aqueous Add to Aqueous Phase (e.g., Water, GI Fluid) mix->add_aqueous agitate Gentle Agitation add_aqueous->agitate form_nanoemulsion Spontaneous Formation of Nanoemulsion agitate->form_nanoemulsion particle_size Particle Size & PDI Analysis form_nanoemulsion->particle_size zeta_potential Zeta Potential Measurement form_nanoemulsion->zeta_potential drug_release In Vitro Drug Release form_nanoemulsion->drug_release

Caption: Workflow for SNEDDS Formulation and Characterization.

References

Application Notes: Sodium Laurate in Membrane Protein Extraction and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium laurate (SL), the sodium salt of lauric acid, is emerging as a powerful anionic detergent for the challenging field of membrane proteomics. Its unique molecular structure, featuring a long hydrophobic hydrocarbon tail similar to sodium dodecyl sulfate (SDS) and a hydrophilic carboxyl head group akin to sodium deoxycholate (SDC), provides a compelling combination of strong solubilization capabilities with compatibility for downstream proteomic analyses.[1][2] This makes it a superior alternative to traditional detergents like SDS, which is known to be incompatible with enzymatic digestion and mass spectrometry (MS).[3][4] These application notes provide a comprehensive overview of the utility of this compound in membrane protein extraction and its advantages in mass spectrometry-based proteomics.

Key Advantages of this compound

  • High Extraction Efficiency: this compound has demonstrated the ability to lyse membranes and solubilize membrane proteins with an efficiency comparable to that of SDS, the gold standard for protein solubilization.[1][2][5] This is particularly beneficial for extracting hydrophobic integral membrane proteins, including those with multiple transmembrane domains.[1][2][5]

  • Enzyme Compatibility: Unlike SDS, which strongly inhibits proteolytic enzymes, this compound is highly compatible with common proteases such as trypsin and chymotrypsin.[1][2][5] At a concentration of 0.1%, this compound can even enhance trypsin activity.[1][2] Even at higher concentrations (up to 1.0%), the reduction in trypsin activity is only moderate.[1][2]

  • Mass Spectrometry Compatibility: A significant advantage of this compound is its compatibility with mass spectrometry. It can be efficiently removed from peptide samples prior to MS analysis through a simple phase-transfer method following acidification.[1][2][5] This removal is crucial to prevent interference with the CapLC-MS/MS analysis of proteolytic peptides.[1][2][5]

  • Superior Performance for Hydrophobic Proteins: Studies have shown that this compound exhibits superiority in the identification of membrane proteins, especially those that are highly hydrophobic or possess multiple transmembrane domains, when compared to other MS-compatible detergents like RapiGest SF (RGS) and sodium deoxycholate (SDC).[1][2][5]

Chemical Properties

This compound's effectiveness stems from its amphipathic nature, possessing both a hydrophobic tail that interacts with the nonpolar regions of membrane proteins and the lipid bilayer, and a hydrophilic head that allows for solubility in aqueous solutions.[1][2]

  • Structure: CH₃(CH₂)₁₀COO⁻Na⁺

  • Critical Micelle Concentration (CMC): The concentration at which surfactant molecules aggregate to form micelles. For this compound, the CMC is approximately 30 mM.[6]

Quantitative Data Summary

The following tables summarize the comparative performance of this compound against other common detergents in membrane protein extraction and proteomics workflows.

Table 1: Comparison of Detergent Abilities to Extract Membrane Proteins from Rat Liver Plasma Membrane-Enriched Fractions

Detergent (1.0%)Protein Extraction EfficiencyReference
Sodium Dodecyl Sulfate (SDS)High (Comparable to SL)[1][2]
This compound (SL) High (Comparable to SDS) [1][2]
RapiGest SF (RGS)Lower than SL and SDS[1][2]
Sodium Deoxycholate (SDC)Lower than SL and SDS[1][2]

Table 2: Effect of this compound Concentration on Protease Activity

This compound Conc.Trypsin ActivityChymotrypsin ActivityReference
0.1%EnhancedMinimal Effect[1][2]
0.5%Little DecreaseMinimal Effect[1][2]
1.0%Moderately Decreased (~20%)Minimal Effect[1][2]

Table 3: Comparative Analysis of Identified Proteins from Rat Liver Plasma Membrane-Enriched Fractions

DetergentTotal Proteins IdentifiedIntegral Membrane Proteins IdentifiedProteins with ≥3 Transmembrane DomainsReference
This compound (SL) Higher Number Higher Number Significantly Higher Number [1][2]
RapiGest SF (RGS)Lower than SLLower than SLLower than SL[1][2]
Sodium Deoxycholate (SDC)Lower than SLLower than SLLower than SL[1][2]

Experimental Protocols

Protocol 1: Extraction of Membrane Proteins from Rat Liver Plasma Membrane (PM) Fraction

This protocol details the solubilization of membrane proteins from a prepared PM-enriched fraction using this compound.

Materials:

  • PM-enriched fraction

  • Solubilization Buffer: 1.0% this compound in 50 mM NH₄HCO₃

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Microcentrifuge

  • Sonicator

Procedure:

  • Resuspend the PM-enriched fraction (containing 20 µg of total protein) in the Solubilization Buffer.[1]

  • Incubate for 30 minutes.

  • Sonicate the sample twice in a water bath for 10 minutes each.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet any insoluble material.

  • Collect the supernatant containing the solubilized membrane proteins.

  • For downstream proteomic analysis, reduce the proteins by adding DTT to a final concentration of 5 mM and incubating for 60 minutes at room temperature.[1]

  • Alkylate the proteins by adding IAA to a final concentration of 25 mM and incubating in the dark for 45 minutes at room temperature.[1]

Protocol 2: In-Solution Digestion of Membrane Proteins

This protocol describes the enzymatic digestion of membrane proteins solubilized with this compound.

Materials:

  • Solubilized and reduced/alkylated protein sample from Protocol 1

  • Trypsin (mass spectrometry grade)

  • 50 mM NH₄HCO₃

Procedure:

  • Dilute the solubilized protein sample with 50 mM NH₄HCO₃ to reduce the final concentration of this compound to 0.1%.[1]

  • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).[1]

  • Incubate the digestion mixture at 37°C for 16 hours.[1]

Protocol 3: Removal of this compound for Mass Spectrometry Analysis

This protocol outlines the phase-transfer method to efficiently remove this compound from the peptide digest before MS analysis.

Materials:

  • Peptide digest containing this compound

  • Formic Acid (FA)

  • Ethyl Acetate

Procedure:

  • Acidify the peptide digest by adding formic acid to a final concentration of 0.5-1.0% to precipitate the lauric acid.

  • Add an equal volume of ethyl acetate to the acidified sample.

  • Vortex the mixture thoroughly to facilitate the transfer of the precipitated lauric acid to the organic phase.

  • Centrifuge the sample to separate the aqueous and organic phases.

  • Carefully collect the lower aqueous phase containing the peptides.

  • The peptide solution is now ready for desalting (e.g., using C18 ZipTips) and subsequent LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_extraction Membrane Protein Extraction cluster_digestion In-Solution Digestion cluster_cleanup Sample Cleanup cluster_analysis Analysis start Plasma Membrane Fraction solubilization Solubilize in 1.0% this compound start->solubilization reduction_alkylation Reduce with DTT Alkylate with IAA solubilization->reduction_alkylation dilution Dilute to 0.1% this compound reduction_alkylation->dilution digestion Digest with Trypsin (16h, 37°C) dilution->digestion acidification Acidify with Formic Acid digestion->acidification phase_transfer Phase Transfer with Ethyl Acetate acidification->phase_transfer peptide_collection Collect Aqueous Phase (Peptides) phase_transfer->peptide_collection ms_analysis LC-MS/MS Analysis peptide_collection->ms_analysis

Caption: Workflow for membrane protein extraction and analysis using this compound.

logical_relationship cluster_properties This compound Properties cluster_advantages Functional Advantages sl This compound sds_like_tail SDS-like Hydrophobic Tail sl->sds_like_tail possesses sdc_like_head SDC-like Carboxyl Head sl->sdc_like_head possesses enzyme_compatibility Enzyme Compatibility sl->enzyme_compatibility exhibits high_solubilization High Solubilization Efficiency sds_like_tail->high_solubilization enables ms_compatibility MS Compatibility (Removable) sdc_like_head->ms_compatibility facilitates

Caption: Key structural features and resulting advantages of this compound.

References

Application Notes and Protocols: Sodium Laurate as an Excipipient in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium laurate, the sodium salt of lauric acid, is a versatile anionic surfactant widely utilized as an excipient in the pharmaceutical industry.[1][2] Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic alkyl chain, allows it to effectively reduce surface tension at interfaces. This property makes it a valuable component in various dosage forms, where it can function as a solubilizing agent, emulsifier, wetting agent, and tablet lubricant.[1][2][3] These application notes provide an overview of the key functions of this compound in pharmaceutical formulations, along with relevant quantitative data and experimental protocols. While much of the readily available literature focuses on the closely related anionic surfactant, Sodium Lauryl Sulfate (SLS), the principles of surfactant action are largely applicable to this compound. This document will draw upon information on SLS where relevant, while highlighting data specific to this compound whenever possible.

Key Applications and Mechanisms of Action

This compound's primary role as a pharmaceutical excipient stems from its ability to act as a surfactant. Its functions include:

  • Solubilizing Agent: For poorly water-soluble drugs, this compound can significantly enhance aqueous solubility.[1][4] Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles, creating hydrophobic cores that can encapsulate nonpolar drug molecules, thereby increasing their apparent solubility in aqueous media.[4][5]

  • Wetting Agent: In solid dosage forms, this compound can act as a wetting agent, facilitating the penetration of water into the formulation.[6][7] This action can improve the disintegration and dissolution of tablets and capsules containing hydrophobic active pharmaceutical ingredients (APIs).

  • Emulsifying Agent: this compound is utilized to stabilize emulsions, which are mixtures of immiscible liquids like oil and water.[1][2] It achieves this by adsorbing at the oil-water interface, reducing interfacial tension and preventing the coalescence of dispersed droplets.

  • Tablet Lubricant: In tablet manufacturing, this compound can function as a lubricant to reduce friction between the tablet surface and the die wall during ejection.[3][8][9][10] This helps to prevent sticking and picking issues, ensuring a smooth manufacturing process.

Quantitative Data Summary

The following tables summarize quantitative data regarding the use of this compound and the related surfactant, sodium lauryl sulfate (SLS), in various pharmaceutical applications.

Table 1: Typical Concentrations of Sodium Lauryl Sulfate (SLS) as an Excipient

ApplicationTypical Concentration RangeDosage Form(s)Reference(s)
Wetting Agent0.1 - 1.5% w/wTablets, Capsules[9]
Solubilizing Agent> CMC (Critical Micelle Concentration)Oral liquids, Solid dispersions[4][5]
Emulsifying Agent0.2 - 25% w/vCreams, Medicated shampoos[11][12]
Tablet and Capsule Lubricant0.5 - 2.0% w/wTablets, Capsules[13]

Table 2: Effect of Sodium Lauryl Sulfate (SLS) on Drug Dissolution and Formulation Properties

Drug(s)Formulation DetailsSLS ConcentrationKey FindingsReference(s)
Simvastatin and AspirinDirectly compressed tablets0.5%Significantly enhanced the dissolution rates of both drugs and decreased gastric irritation.[6]
CelecoxibTablet formulationNot specifiedAchieved lubrication efficiency comparable to magnesium stearate and improved in vitro dissolution.[8]
RitonavirTablet formulationNot specifiedEnhanced wettability, but drastically reduced solubility in acidic media.[3]
Chlorpheniramine maleateZinc-crosslinked alginate beadsVariedAt moderate levels, it impeded drug release; at higher levels, it allowed for biphasic drug release.[14]
CarbamazepineMethocel K15MCR based matrix tabletsVariedDissolution rate was directly proportional to the amount of SLS.

Experimental Protocols

Protocol 1: Evaluation of this compound as a Solubilizing Agent

Objective: To determine the effect of this compound on the aqueous solubility of a poorly water-soluble drug.

Materials:

  • Poorly water-soluble Active Pharmaceutical Ingredient (API)

  • This compound

  • Purified water

  • Phosphate buffer solutions (pH 1.2, 4.5, 6.8)

  • Shaker incubator

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

  • Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound at different concentrations, both below and above its known Critical Micelle Concentration (CMC).

  • Solubility Determination:

    • Add an excess amount of the API to each this compound solution and a control (purified water or buffer alone).

    • Place the mixtures in a shaker-incubator set to a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[5]

    • After equilibration, filter the samples to remove undissolved API.

    • Analyze the filtrate to determine the concentration of the dissolved API using a validated analytical method.

  • Data Analysis: Plot the solubility of the API as a function of the this compound concentration. A significant increase in solubility above the CMC indicates micellar solubilization.

Protocol 2: Evaluation of this compound as a Tablet Lubricant

Objective: To assess the lubrication efficiency of this compound in a tablet formulation compared to a standard lubricant like magnesium stearate.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Filler (e.g., microcrystalline cellulose, lactose)

  • Disintegrant (e.g., croscarmellose sodium)

  • This compound

  • Magnesium stearate (as a control)

  • Tablet press equipped with force and displacement sensors

Methodology:

  • Formulation Preparation: Prepare powder blends containing the API, filler, and disintegrant. Divide the blend into portions.

  • Lubricant Addition: To different portions of the blend, add varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5% w/w). Prepare a control blend with a standard concentration of magnesium stearate (e.g., 0.5% w/w).

  • Blending: Mix each formulation for a specified time to ensure uniform distribution of the lubricant.

  • Tableting: Compress the blends into tablets using a tablet press. During compression, monitor and record the ejection force for each tablet.

  • Tablet Characterization:

    • Hardness and Friability: Measure the hardness and friability of the prepared tablets.

    • Disintegration and Dissolution: Perform disintegration and dissolution tests to evaluate the impact of the lubricant on tablet performance.

  • Data Analysis: Compare the ejection forces, tablet hardness, friability, disintegration times, and dissolution profiles of the tablets containing this compound with those containing magnesium stearate. Lower ejection forces indicate better lubrication.[8]

Visualizations

Micellar_Solubilization cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomers This compound Monomers Micelle Micelle Monomers->Micelle Self-Assembly Drug_Molecules_1 Poorly Soluble Drug Drug_in_Micelle Drug Encapsulated Drug_Molecules_1->Drug_in_Micelle Encapsulation Monomers_2 Monomers

Caption: Mechanism of Micellar Solubilization by this compound.

Experimental_Workflow_Solubilization A Prepare this compound Solutions (Varying Concentrations) B Add Excess API to Solutions and Controls A->B C Equilibrate at Constant Temperature (e.g., 37°C for 24-72h) B->C D Filter to Remove Undissolved API C->D E Analyze Filtrate for API Concentration (UV-Vis/HPLC) D->E F Plot Solubility vs. This compound Concentration E->F G Determine Enhancement and Effect of Micellization F->G

Caption: Experimental Workflow for Evaluating a Solubilizing Agent.

Dual_Functionality_Tablet cluster_lubrication Lubrication Effect cluster_wetting Wetting Enhancement SodiumLaurate This compound in Tablet Formulation ReduceFriction Reduces Friction (Tablet-Die Wall) SodiumLaurate->ReduceFriction ImproveWetting Improves Wetting of Hydrophobic API SodiumLaurate->ImproveWetting LowerEjection Lowers Ejection Force ReduceFriction->LowerEjection PreventSticking Prevents Sticking/ Picking ReduceFriction->PreventSticking EnhanceDisintegration Enhances Tablet Disintegration ImproveWetting->EnhanceDisintegration IncreaseDissolution Increases Drug Dissolution Rate EnhanceDisintegration->IncreaseDissolution

Caption: Dual Functionality of this compound in Tablet Formulations.

Conclusion

This compound is a multifunctional excipient that can address several challenges in pharmaceutical formulation, particularly for poorly soluble drugs. Its utility as a solubilizer, wetting agent, emulsifier, and lubricant makes it a valuable tool for drug development professionals. Careful consideration of its concentration and potential interactions with the API and other excipients is crucial for optimizing its performance in a given formulation. The protocols and data presented here provide a foundation for the systematic evaluation and application of this compound in the development of robust and effective drug products.

References

Application Notes: The Use of Sodium Laurate in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein crystallization is a critical step for determining the three-dimensional structure of macromolecules via X-ray crystallography.[1][2] This process is particularly challenging for integral membrane proteins (IMPs) due to their amphipathic nature, possessing both hydrophobic surfaces that interact with the lipid bilayer and hydrophilic surfaces exposed to aqueous environments.[3] To study these proteins in vitro, they must be extracted from their native membrane environment and stabilized in solution using detergents, which act as membrane mimics.[4][5][6]

Sodium laurate is an anionic detergent that has emerged as a valuable tool in membrane proteomics and structural biology.[7][8] Structurally, it possesses a 12-carbon hydrophobic tail and a hydrophilic carboxylate head group. This amphipathic character allows it to disrupt lipid bilayers, encapsulate membrane proteins within micelles, and maintain their solubility in aqueous buffers for downstream applications, including crystallization.[4][9]

Key Applications and Advantages of this compound

  • Efficient Solubilization of Membrane Proteins: Studies have shown that this compound can lyse membranes and solubilize membrane proteins with an efficiency comparable to sodium dodecyl sulfate (SDS), a widely used but often denaturing detergent.[7][8] This makes it a powerful agent for extracting proteins from the lipid bilayer.

  • Compatibility with Proteolytic Enzymes: A significant advantage of this compound is its compatibility with common proteases such as trypsin and chymotrypsin, especially when used at concentrations around 0.1%.[7] This is beneficial for proteomics applications that require protein digestion prior to mass spectrometry.

  • Ease of Removal: this compound can be efficiently removed from a sample solution. Upon acidification (lowering the pH), it converts to its insoluble fatty acid form, lauric acid, which can be separated from the protein solution by phase transfer or centrifugation.[7] This prevents the detergent from interfering with subsequent analytical techniques like mass spectrometry or potentially hindering crystal formation.

  • Alternative for Crystallization Screening: As an ionic detergent, this compound offers different physicochemical properties compared to the more commonly used non-ionic (e.g., DDM, LDAO) or zwitterionic (e.g., CHAPS) detergents.[4][6] This expands the chemical space available for screening and can sometimes yield crystals when other detergents fail. While ionic detergents are often considered "harsh" because they can disrupt protein-protein interactions, the unique properties of this compound may stabilize certain proteins or promote different crystal contacts.[4]

Quantitative Data

Understanding the physicochemical properties of a detergent is crucial for designing and optimizing crystallization experiments. The Critical Micelle Concentration (CMC) is the concentration above which detergent monomers self-assemble into micelles, the structures responsible for solubilizing membrane proteins.[4][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₁₂H₂₃NaO₂
Molecular Weight222.30 g/mol
ClassAnionic[9]
Critical Micelle Conc. (CMC)~30 mM[10]

Table 2: Comparison of Critical Micelle Concentrations (CMC) for Common Anionic Detergents

DetergentCMC (in water)Reference(s)
This compound~30 mM[10]
Sodium Dodecyl Sulfate (SDS)~8.1 mM[10]
Sodium Decanoate~86 mM[10]
Sodium Caprylate~300 mM[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the crystallization of a membrane protein using this compound as the solubilizing agent.

G P1 1. Target Protein Expression & Purification of Membranes P2 2. Solubilization with This compound (>CMC) P1->P2 P3 3. Purification of Protein- Detergent Complex (PDC) P2->P3 P4 4. Concentration of PDC & Buffer Exchange P3->P4 C1 5. Crystallization Screening (e.g., Vapor Diffusion) P4->C1 C2 6. Optimization of Crystal 'Hits' C1->C2 C3 7. Crystal Harvesting & Cryo-protection C2->C3 C4 8. X-ray Diffraction & Structure Determination C3->C4

Caption: Workflow for membrane protein crystallization using this compound.

Protocols

The following is a generalized protocol for using this compound in the crystallization of a membrane protein. The concentrations of protein, detergent, and precipitants, as well as buffer conditions, must be empirically optimized for each specific target protein.

Protocol 1: Membrane Protein Solubilization and Purification

This protocol describes the initial steps of extracting the target protein from the membrane and purifying the protein-detergent complex (PDC).

Materials:

  • Purified cell membranes containing the target protein.

  • Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol.

  • This compound Stock Solution: 10% (w/v) (~450 mM) in deionized water.

  • Wash and Elution buffers for chromatography.

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Size Exclusion Chromatography (SEC) column.

Procedure:

  • Determine Optimal Detergent Concentration: Perform a small-scale screen to find the minimum concentration of this compound required to efficiently solubilize the target protein. Test a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Solubilization: Resuspend the purified membranes in Solubilization Buffer to a total protein concentration of 5-10 mg/mL. Add the 10% this compound stock solution to the desired final concentration.

  • Incubation: Gently stir the suspension at 4°C for 1-2 hours to allow for complete solubilization.

  • Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet unsolubilized membrane fragments and debris.

  • Affinity Chromatography: Carefully collect the supernatant containing the solubilized protein-detergent complexes (PDCs). Apply this to a pre-equilibrated affinity chromatography column.

  • Washing and Elution: Wash the column with buffer containing a lower concentration of this compound (typically just above its CMC, e.g., 0.1% or ~4.5 mM) to remove non-specific binders. Elute the target protein using the appropriate method (e.g., imidazole for His-tags).

  • Size Exclusion Chromatography (SEC): As a final purification and polishing step, apply the eluted sample to a SEC column pre-equilibrated with a buffer containing ~0.1% this compound. This separates the target PDC from aggregates and other impurities.[11]

  • Concentration: Pool the fractions containing the pure, monodisperse PDC. Concentrate the sample to a target concentration for crystallization, typically 5-20 mg/mL, using a centrifugal filter device with an appropriate molecular weight cutoff.[12][13]

Protocol 2: Protein Crystallization by Vapor Diffusion (Hanging Drop)

This protocol outlines setting up a crystallization screen for the purified PDC using the hanging drop vapor diffusion method.

Materials:

  • Concentrated, pure Protein-Detergent Complex (PDC) from Protocol 1.

  • 24-well or 96-well crystallization plates.

  • Siliconized glass cover slips.

  • Commercial or custom-made crystallization screen solutions (containing various salts, polymers like PEG, and buffers at different pH values).[1][14]

Procedure:

  • Plate Setup: Pipette 500 µL of a crystallization screen solution into the reservoir of a well in the crystallization plate.[15]

  • Prepare the Drop: On a clean cover slip, pipette 1 µL of the concentrated PDC solution. Next, pipette 1 µL of the reservoir solution from the corresponding well into the protein drop.[12][15]

    • Note: Avoid introducing bubbles. The ratio of protein to reservoir solution can be varied (e.g., 2:1, 1:2) as part of the optimization process.[12]

  • Seal the Well: Invert the cover slip and place it over the reservoir, creating a seal with vacuum grease or adhesive tape. The drop should be hanging suspended above the reservoir solution.[2]

  • Equilibration: Water vapor will slowly diffuse from the drop (which has a lower precipitant concentration) to the reservoir.[2][16] This process gradually increases the concentration of both the protein and the precipitant in the drop, driving the system toward supersaturation and, ideally, nucleation and crystal growth.

  • Incubation and Monitoring: Store the plates in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).[12] Monitor the drops regularly under a microscope over several days to weeks, looking for the appearance of crystals and documenting the results (e.g., clear drop, precipitate, microcrystals, or single crystals).[12]

  • Optimization: If initial screening yields promising "hits" (e.g., microcrystals or heavy precipitate), further optimization is required. This involves systematically varying the conditions around the initial hit, such as pH, precipitant concentration, and protein concentration, to improve crystal size and quality.[17]

References

Application Notes: Sodium Laurate as a Detergent in Nucleic Acid Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium laurate, the sodium salt of lauric acid, is an anionic surfactant with applications in nucleic acid isolation.[1][2] Its amphipathic nature allows it to disrupt the lipid bilayers of cellular and nuclear membranes, facilitating the release of intracellular contents, including DNA and RNA.[3][4] This property makes it a viable, though less commonly cited, alternative to other detergents like Sodium Dodecyl Sulfate (SDS) in lysis buffers. These application notes provide an overview of the utility of this compound in nucleic acid extraction protocols, detailing its mechanism of action, and offering a generalized protocol for its use.

Mechanism of Action

The primary role of a detergent in nucleic acid isolation is to lyse cells and denature proteins.[4][5] this compound, like other anionic detergents, achieves this through the following mechanisms:

  • Membrane Disruption: The hydrophobic tail of the this compound molecule integrates into the lipid bilayer of the cell membrane, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane's integrity, leading to the formation of micelles and the solubilization of membrane components.[3][4]

  • Protein Denaturation: this compound can bind to proteins, disrupting their secondary and tertiary structures. This is particularly important for inactivating nucleases (DNases and RNases) that would otherwise degrade the target nucleic acids upon their release from the nucleus.[6]

Advantages and Considerations

While less prevalent than SDS, this compound offers potential advantages:

  • Biodegradability: As a fatty acid salt, this compound is readily biodegradable.[2]

  • Milder Action: In some contexts, it is considered a milder detergent than SDS, which may be advantageous when trying to preserve the integrity of certain cellular components.[2]

Researchers should consider the following when incorporating this compound into their protocols:

  • Purity: The purity of the this compound reagent can impact the efficiency of the extraction.

  • Optimization: The optimal concentration of this compound in the lysis buffer may vary depending on the cell type and the desired outcome.

Quantitative Data Summary

While direct comparative studies detailing the quantitative performance of this compound against other detergents in nucleic acid isolation are not abundant in readily available literature, the following table illustrates a hypothetical comparison based on typical performance metrics for detergents in this application. This data is representative and should be used as a guide for experimental design.

DetergentTypical Concentration in Lysis BufferAverage DNA Yield (µg/10^6 cells)A260/A280 Purity RatioA260/A230 Purity Ratio
This compound 0.5% - 2.0% (w/v)5 - 71.7 - 1.91.8 - 2.1
Sodium Dodecyl Sulfate (SDS) 0.5% - 2.0% (w/v)6 - 81.8 - 2.02.0 - 2.2
Triton X-100 0.1% - 1.0% (v/v)4 - 61.7 - 1.91.9 - 2.2

Note: The values presented are illustrative and will vary based on the cell type, protocol, and downstream analysis.

Experimental Protocols

The following are detailed, generalized methodologies for nucleic acid isolation using a this compound-based lysis buffer.

Protocol 1: Genomic DNA Isolation from Mammalian Cells

Materials:

  • Cell sample (e.g., cultured mammalian cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer:

    • 50 mM Tris-HCl (pH 8.0)

    • 100 mM EDTA

    • 150 mM NaCl

    • 1% (w/v) this compound

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in PBS.

    • For suspension cells, pellet by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of Lysis Buffer.

    • Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

    • Add 10 µL of Proteinase K and incubate at 55°C for 1-3 hours, or until the lysate is clear.

  • Purification:

    • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol to the lysate.

    • Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Repeat the extraction with an equal volume of Chloroform:Isoamyl Alcohol.

  • Precipitation:

    • To the aqueous phase, add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.

    • Invert gently to mix and incubate at -20°C for at least 1 hour.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

  • Washing and Resuspension:

    • Carefully discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet for 10-15 minutes.

    • Resuspend the DNA in an appropriate volume of nuclease-free water or TE buffer.

Protocol 2: Total RNA Isolation from Mammalian Cells

Materials:

  • Cell sample (e.g., cultured mammalian cells)

  • DEPC-treated PBS, ice-cold

  • Lysis Buffer (DEPC-treated):

    • 4 M Guanidinium thiocyanate

    • 25 mM Sodium citrate (pH 7.0)

    • 0.5% (w/v) this compound

    • 0.1 M β-mercaptoethanol (add fresh)

  • Acid-Phenol:Chloroform (pH 4.5)

  • Isopropanol

  • 75% Ethanol (in DEPC-treated water)

  • DEPC-treated water

Procedure:

  • Cell Harvesting:

    • Follow the same procedure as for DNA isolation, using DEPC-treated solutions to prevent RNA degradation.

  • Cell Lysis and Homogenization:

    • Add 1 mL of Lysis Buffer to the cell pellet and vortex vigorously to homogenize.

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of Lysis Buffer.

    • Shake vigorously for 15 seconds and incubate at room temperature for 5 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add an equal volume of isopropanol and mix gently.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

  • Washing and Resuspension:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of DEPC-treated water.

Visualizations

Nucleic_Acid_Isolation_Workflow start Start: Cell Sample harvesting Cell Harvesting (Centrifugation/Scraping) start->harvesting lysis Cell Lysis (this compound Lysis Buffer) harvesting->lysis purification Purification (Phenol-Chloroform Extraction) lysis->purification precipitation Precipitation (Ethanol/Isopropanol) purification->precipitation wash Wash (70% Ethanol) precipitation->wash resuspension Resuspension (Nuclease-free Water/TE Buffer) wash->resuspension end End: Purified Nucleic Acid resuspension->end

Figure 1. General workflow for nucleic acid isolation using a detergent-based lysis method.

Figure 2. Key components of a this compound-based lysis buffer and their functions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Laurate Concentration for Micelle Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of sodium laurate concentration for micelle formation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of this compound?

The Critical Micelle Concentration (CMC) is the specific concentration at which this compound monomers begin to aggregate into micelles in a solution.[1][2] Below the CMC, the surfactant primarily exists as individual molecules (monomers), which adsorb at interfaces like the air-water surface.[1] Once the CMC is reached, the interface becomes saturated, and any additional surfactant molecules self-assemble into stable colloidal structures called micelles.[2][3] The CMC is a crucial parameter for any application involving solubilization, detergency, or drug delivery.[4][5]

The reported CMC value for this compound can vary depending on experimental conditions.

Q2: What are the primary factors that influence the CMC of this compound?

Several experimental factors can significantly alter the CMC of this compound. Understanding these is critical for reproducible results.

  • Temperature: An increase in temperature typically raises the CMC of this compound.[6][7] However, this effect is generally not very large within a narrow temperature range.[6]

  • Presence of Additives (Electrolytes): The addition of salts (electrolytes) to an ionic surfactant solution like this compound will decrease the CMC.[7][8] The added ions shield the electrostatic repulsion between the negatively charged laurate head groups, making it easier for them to pack into micelles at lower concentrations.[8]

  • Purity of Surfactant and Solvent: Impurities in the this compound or the solvent (e.g., water) can have a substantial impact on the measured CMC.[9] Highly surface-active impurities can cause a characteristic minimum in surface tension plots just before the CMC.[6]

  • pH of the Solution: The pH can influence the CMC. For this compound, which has a carboxylate head group, a low pH can lead to protonation, forming lauric acid. This change in the head group's charge will significantly alter its self-assembly behavior and increase the CMC.[7]

Q3: How do I choose the best experimental method to determine the CMC?

The choice of method depends on the equipment available, the nature of your formulation, and the required precision. Common methods include:

  • Conductivity Measurement: Ideal for ionic surfactants like this compound. It is a widely used method that measures the change in the solution's electrical conductivity with increasing surfactant concentration.[3][4][10] A distinct break in the plot of conductivity versus concentration indicates the CMC.[11]

  • Surface Tensiometry: A direct and intuitive method that measures the surface tension of solutions at various concentrations.[12] The surface tension decreases as surfactant is added until the CMC is reached, after which it remains relatively constant.[1][2] This method is applicable to both ionic and non-ionic surfactants.[12]

  • Fluorescence Spectroscopy: A highly sensitive technique that employs a fluorescent probe (e.g., pyrene).[12][13] The probe exhibits different fluorescence characteristics when it is in the aqueous environment compared to when it is partitioned into the non-polar interior of a micelle, allowing for precise CMC determination.[13][14]

Q4: Why is my this compound solution cloudy or precipitating at my experimental temperature?

This is likely related to the Krafft point (or Krafft temperature, TK) of this compound. The Krafft point is the temperature below which the solubility of the surfactant is too low to form micelles.[15] Below this temperature, instead of forming a clear micellar solution, the excess surfactant will precipitate out of the solution.[15] To resolve this, you must conduct your experiment at a temperature above the Krafft point of this compound in your specific medium.

Section 2: Troubleshooting Guide

Problem 1: My CMC values are inconsistent and not reproducible.

  • Possible Cause: Temperature fluctuations during the experiment.

    • Solution: Ensure all measurements are performed at a constant, controlled temperature. Use a thermostatically controlled water bath for your sample holder and stock solutions to maintain thermal equilibrium.

  • Possible Cause: Contaminants or impurities in the this compound or solvent.

    • Solution: Use high-purity, analytical grade this compound and freshly prepared, purified water (e.g., Milli-Q or deionized). Impurities can significantly alter the self-assembly process.[9]

  • Possible Cause: Uncontrolled pH of the solution.

    • Solution: If your formulation contains components that can alter pH, consider using a suitable buffer system to maintain a constant pH throughout the experiment. This is crucial as the charge of the laurate head group is pH-dependent.[7]

Problem 2: The inflection point in my data plot (conductivity or surface tension) is not sharp, making the CMC difficult to determine.

  • Possible Cause: Insufficient data points around the expected CMC.

    • Solution: Prepare a greater number of dilutions with smaller concentration increments in the region where you anticipate the CMC to occur. This will provide a higher resolution plot and a more clearly defined inflection point.

  • Possible Cause: Presence of a mixture of impurities.

    • Solution: Impurities can broaden the transition from monomers to micelles. Consider purifying the this compound by recrystallization or sourcing a higher purity grade.

  • Possible Cause (for Surface Tensiometry): A minimum appears in the surface tension plot before the plateau.

    • Solution: This "dip" is a classic indication of a highly surface-active impurity present in a lower concentration than the main surfactant.[6] The impurity dominates the surface at low concentrations, but is later displaced by the this compound. The only solution is to use a purer sample of this compound.

Section 3: Data Presentation and Experimental Protocols

Data Presentation

Table 1: Reported Critical Micelle Concentration (CMC) Values for this compound

CMC Value (Molar)TemperatureMethodReference
0.024 M22 °CNot Specified[6]
0.0244 M (24.4 mM)25 °CConductivity[6]
0.023 M (23.0 mM)25 °CSurface Tension[6]
0.030 M (30 mM)Not SpecifiedCapillary Electrophoresis[16]

Table 2: Qualitative Influence of Factors on this compound CMC

FactorEffect on CMCMechanism
Increase in Temperature IncreasesIncreased thermal energy of monomers makes aggregation less favorable.[7]
Addition of Salt (e.g., NaCl) DecreasesCounter-ions shield electrostatic repulsion between charged head groups, promoting micellization.[7][8]
Decrease in pH IncreasesProtonation of the carboxylate head group reduces its charge, hindering the formation of stable micelles.[7]
Presence of Impurities VariableCan increase or decrease the CMC and broaden the transition, leading to inaccurate measurements.[9]
Experimental Protocols

Protocol 1: Determination of CMC by Conductivity Measurement

This protocol is suitable for the ionic surfactant this compound.

  • Materials & Equipment:

    • High-purity this compound

    • Deionized or Milli-Q water

    • Conductivity meter with a temperature-compensated probe

    • Thermostatically controlled water bath

    • Calibrated volumetric flasks and pipettes

    • Magnetic stirrer and stir bars

  • Procedure:

    • Prepare Stock Solution: Accurately prepare a concentrated stock solution of this compound in deionized water, ensuring the concentration is well above the expected CMC (e.g., 100 mM). Ensure the this compound is fully dissolved.

    • Temperature Equilibration: Place the stock solution and a beaker of deionized water in the water bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.

    • Initial Measurement: Place a known volume of deionized water (e.g., 50 mL) into a clean, temperature-equilibrated beaker with a magnetic stir bar. Measure and record the initial conductivity.

    • Titration & Measurement: Using a micropipette or burette, make small, sequential additions of the stock solution to the water. After each addition, allow the solution to mix thoroughly and the reading to stabilize before recording the conductivity and the new total concentration.

    • Data Collection: Continue adding the stock solution to generate at least 10-15 data points below the expected CMC and 10-15 data points above it.

    • Data Analysis: Plot the measured conductivity (κ) as a function of the this compound concentration (C). The plot will show two linear regions with different slopes.[4] The intersection of the lines fitted to these two regions corresponds to the CMC.

Protocol 2: Determination of CMC by Surface Tensiometry

This protocol measures the change in surface tension with concentration.

  • Materials & Equipment:

    • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

    • High-purity this compound

    • Deionized or Milli-Q water

    • Thermostatically controlled sample vessel

    • Calibrated volumetric flasks and pipettes

  • Procedure:

    • Prepare Solutions: Prepare a series of this compound solutions of different concentrations in deionized water, ranging from well below to well above the expected CMC.

    • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water at the desired experimental temperature.

    • Temperature Equilibration: Allow all prepared solutions to equilibrate to the target temperature.

    • Measurement: Starting with the most dilute solution, measure the surface tension. Thoroughly clean and dry the sample vessel and the ring/plate between each measurement to avoid cross-contamination. Proceed sequentially to the next highest concentration.

    • Data Analysis: Plot the measured surface tension (γ) against the logarithm of the concentration (log C).[12] The plot will show a region where surface tension decreases linearly, followed by a plateau region where it remains relatively constant.[1] The CMC is determined from the intersection of the two lines extrapolated from these regions.[12]

Section 4: Visual Guides and Workflows

TroubleshootingWorkflow start_node Inaccurate or Irreproducible CMC Results cat_inconsistent Inconsistent Values start_node->cat_inconsistent Is the data irreproducible? cat_no_break No Sharp Inflection Point start_node->cat_no_break Is there no sharp inflection point? cat_node cat_node cause_node cause_node solution_node solution_node cause_temp Temperature Fluctuations cat_inconsistent->cause_temp Possible Cause cause_purity Impurity Contamination cat_inconsistent->cause_purity Possible Cause cause_ph Incorrect or Variable pH cat_inconsistent->cause_ph Possible Cause cause_points Insufficient Data Points Around CMC cat_no_break->cause_points Possible Cause cause_impurity_broad Impurity-Induced Broad Transition cat_no_break->cause_impurity_broad Possible Cause sol_temp Use thermostatically controlled water bath. cause_temp->sol_temp Solution sol_purity Use high-purity surfactant and solvent. cause_purity->sol_purity Solution sol_ph Buffer the solution to a constant pH. cause_ph->sol_ph Solution sol_points Increase number of dilutions with smaller increments around expected CMC. cause_points->sol_points Solution sol_purity2 Purify surfactant or use higher grade. cause_impurity_broad->sol_purity2 Solution

Caption: Logical workflow for troubleshooting common issues in CMC determination experiments.

References

Technical Support Center: Overcoming Sodium Laurate Precipitation in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium laurate in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my research?

This compound is the sodium salt of lauric acid, a 12-carbon saturated fatty acid.[1][2] It is commonly used in research and pharmaceutical development as a surfactant, emulsifier, and solubilizing agent to aid in the formulation and delivery of poorly water-soluble drugs.[3] Its ability to form micelles above a certain concentration allows it to encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4]

Q2: What causes my this compound solution to become cloudy or form a precipitate?

Precipitation of this compound in buffer solutions is a common issue and can be attributed to several factors:

  • Low pH: this compound is the salt of a weak acid, lauric acid. In acidic conditions (low pH), the laurate anion (soluble) is protonated to form lauric acid (poorly soluble), which then precipitates out of the solution.[5][6]

  • Low Temperature: The solubility of this compound is temperature-dependent and decreases as the temperature drops.[5][7] Below a specific temperature, known as the Krafft temperature, the surfactant's solubility is lower than its critical micelle concentration (CMC), leading to the precipitation of hydrated crystals.[8]

  • High Ionic Strength: High concentrations of salts in your buffer can decrease the solubility of this compound, an effect known as "salting out".[9][10]

  • Presence of Divalent Cations: Divalent cations, such as calcium (Ca²⁺) or magnesium (Mg²⁺), can react with this compound to form insoluble divalent laurate salts.

Q3: What is the pKa of lauric acid and why is it important?

The pKa of lauric acid is approximately 4.9-5.3.[11][12] The pKa is the pH at which the protonated (lauric acid) and deprotonated (laurate) forms are present in equal concentrations. To maintain this compound in its soluble (laurate) form, the pH of the buffer solution should be maintained significantly above the pKa, ideally 2 or more pH units higher (pH > 7.3).

Q4: What is the Critical Micelle Concentration (CMC) of this compound?

The Critical Micelle Concentration (CMC) of this compound in aqueous solutions is approximately 24-30 mM.[11] Above this concentration, individual this compound molecules (monomers) aggregate to form micelles. This is a key property for its function as a solubilizing agent.

Troubleshooting Guide

Issue 1: Precipitation upon addition of this compound to the buffer.
Possible Cause Troubleshooting Step Explanation
Low Buffer pH Measure the pH of your final solution. Adjust the buffer pH to be at least 2 units above the pKa of lauric acid (i.e., pH > 7.3).At pH values near or below the pKa of lauric acid (~4.9-5.3), the soluble laurate anion is converted to the insoluble lauric acid.[11][12]
Low Temperature Gently warm the solution while stirring. Prepare and use the solution at room temperature or slightly above, if experimentally permissible.The solubility of this compound increases with temperature.[3][7]
High Salt Concentration If possible, reduce the ionic strength of your buffer.High salt concentrations can lead to the "salting out" of this compound.[9][10]
Issue 2: Solution becomes cloudy over time or upon storage at a lower temperature.
Possible Cause Troubleshooting Step Explanation
Temperature Fluctuation Store the solution at a controlled room temperature. If refrigeration is necessary, you may need to warm and mix the solution before use. Consider adding a co-solvent like ethanol to improve stability at lower temperatures.The solubility of this compound is sensitive to temperature changes.[8]
Interaction with Buffer Components If your buffer contains divalent cations (e.g., from CaCl₂ or MgCl₂), consider using a different buffer system or adding a chelating agent like EDTA.Divalent cations can form insoluble salts with laurate.
Issue 3: Precipitation when mixing with other formulation components.
Possible Cause Troubleshooting Step Explanation
Component Interaction Evaluate the pH and ionic strength of all components before mixing. Adjust the pH of the final mixture if necessary.The addition of acidic components can lower the overall pH, leading to precipitation.
Incompatibility Consider the use of a nonionic surfactant in combination with this compound, which can help to stabilize the formulation.[13]Nonionic surfactants can prevent the precipitation of anionic surfactants in the presence of interfering ions.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molar Mass222.30 g/mol [2]
pKa of Lauric Acid~4.9 - 5.3[11][12]
Critical Micelle Concentration (CMC)~24-30 mM[11]
Solubility in Phosphate Buffer (pH 7.4, 37°C)> 500 µM[14]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution in Phosphate Buffer

This protocol describes the preparation of a 50 mM this compound solution in 0.1 M phosphate buffer (pH 7.4).

Materials:

  • This compound

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Deionized Water

  • pH meter

  • Stir plate and stir bar

  • Heating plate (optional)

Procedure:

  • Prepare the Phosphate Buffer (0.1 M, pH 7.4):

    • Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄.

    • To prepare 1 L of 0.1 M phosphate buffer, mix approximately 190 mL of the 0.1 M NaH₂PO₄ solution with 810 mL of the 0.1 M Na₂HPO₄ solution.

    • Verify the pH with a calibrated pH meter and adjust as necessary by adding small volumes of the appropriate stock solution.

  • Dissolve this compound:

    • Weigh the required amount of this compound to make a 50 mM solution.

    • Slowly add the this compound powder to the phosphate buffer while stirring continuously.

    • If the this compound does not dissolve readily, gently warm the solution to 30-40°C while stirring. Do not boil.

  • Final Check and Storage:

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Check the pH of the final solution and adjust if necessary.

    • Store the solution in a tightly sealed container at a controlled room temperature.

Protocol 2: Using a Co-solvent (Ethanol) to Enhance Solubility

This protocol provides a method for preparing a this compound solution with ethanol as a co-solvent to improve stability, especially at lower temperatures.

Materials:

  • This compound

  • Buffer of choice (e.g., Tris-HCl, Phosphate)

  • Ethanol (200 proof, molecular biology grade)

  • Deionized Water

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare the Aqueous Buffer:

    • Prepare your desired buffer at a slightly higher concentration to account for the final volume of ethanol.

    • Ensure the pH of the aqueous buffer is adjusted to be at least 2 units above the pKa of lauric acid.

  • Prepare the Co-solvent Mixture:

    • In a separate container, mix the desired volume of ethanol and the aqueous buffer. For example, for a 10% ethanol solution, mix 10 mL of ethanol with 90 mL of the aqueous buffer.

  • Dissolve this compound:

    • Slowly add the pre-weighed this compound to the buffer-ethanol mixture while stirring.

    • Continue stirring until the this compound is completely dissolved. Gentle warming can be used if necessary.

  • Final Adjustments:

    • Check the pH of the final solution after the addition of this compound and adjust if needed.

    • Store in a tightly sealed container.

Visualizations

experimental_workflow cluster_prep Buffer Preparation cluster_dissolution This compound Dissolution cluster_final Finalization start Start prep_buffer Prepare Aqueous Buffer start->prep_buffer check_ph1 Check & Adjust pH (>7.3) prep_buffer->check_ph1 add_sl Add this compound check_ph1->add_sl stir Stir Continuously add_sl->stir warm Warm Gently (if needed) stir->warm check_dissolution Visually Confirm Dissolution warm->check_dissolution cool Cool to Room Temp check_dissolution->cool check_ph2 Final pH Check cool->check_ph2 store Store Solution check_ph2->store end End store->end

Caption: Workflow for preparing a stable this compound buffer solution.

troubleshooting_logic cluster_ph pH Issues cluster_temp Temperature Issues cluster_ions Ionic Environment start Precipitate Observed check_ph Is pH < 7.3? start->check_ph adjust_ph Increase pH check_ph->adjust_ph Yes check_temp Is Temperature Low? check_ph->check_temp No warm_solution Gently Warm Solution check_temp->warm_solution Yes check_ions High Salt or Divalent Cations Present? check_temp->check_ions No check_ions->start No, re-evaluate modify_buffer Reduce Salt / Use Chelator check_ions->modify_buffer Yes

References

Technical Support Center: Improving the Solubility of Sodium Laurate in Cold Water for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving sodium laurate in cold water for experimental purposes.

Troubleshooting Guide

Issue: this compound is not dissolving or is forming a precipitate in cold water.

Poor solubility of this compound in cold water is a common issue, primarily because its Krafft point can be above room temperature. The Krafft point is the temperature at which the solubility of a surfactant dramatically increases as micelles begin to form.[1][2][3][4] Below this temperature, the surfactant exists as hydrated crystals with limited solubility.

Troubleshooting Workflow

cluster_0 Initial Problem cluster_1 Immediate Actions cluster_2 Advanced Strategies cluster_3 Verification start This compound Precipitation in Cold Water action1 Gently warm the solution while stirring start->action1 action2 Use deionized, degassed water start->action2 strategy1 Add a Hydrotrope (e.g., Sodium Citrate) action1->strategy1 Issue persists strategy2 Use a Co-solvent (e.g., Ethanol) action1->strategy2 Issue persists strategy3 Create a Surfactant Mixture (e.g., with Sodium Oleate) action1->strategy3 Issue persists action2->strategy1 Issue persists action2->strategy2 Issue persists action2->strategy3 Issue persists end Stable, Clear Solution Achieved strategy1->end strategy2->end strategy3->end

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in water at different temperatures?

The solubility of this compound is highly dependent on temperature. While it is readily soluble in hot water, its solubility decreases significantly in cold water.[5][6]

Temperature (°C)Approximate Solubility ( g/100 mL)
4Data not readily available in literature
10Data not readily available in literature
15Data not readily available in literature
25~0.32

Note: The solubility data for temperatures below 25°C is not consistently reported in readily available literature, highlighting the challenge of its use in cold water applications.

Q2: How can I quickly improve the dissolution of this compound without adding other reagents?

The simplest method is to gently warm the solution. Heating the water to a temperature above the Krafft point of this compound (which can range from 22°C to 42°C) will significantly increase its solubility.[1][4] Once dissolved, the solution may remain stable upon cooling, although this depends on the concentration. Continuous stirring during heating and cooling is recommended.

Q3: What are hydrotropes and how do they improve the solubility of this compound?

Hydrotropes are compounds that increase the solubility of hydrophobic substances in aqueous solutions.[7] They are thought to work by disrupting the water structure and forming aggregates with the solute, thereby enhancing its solubility. Common hydrotropes include sodium benzoate, sodium salicylate, and sodium citrate.

Q4: Can co-solvents be used to dissolve this compound in cold water?

Yes, co-solvents like ethanol can be used. Ethanol can increase the solubility of this compound by reducing the polarity of the aqueous solution, making it a more favorable environment for the hydrophobic tail of the surfactant.

Q5: What is the benefit of using a surfactant mixture, such as with sodium oleate?

Mixing this compound with another surfactant, like sodium oleate, can significantly lower the Krafft point of the mixture through the formation of a eutectic system.[1][2][3] A 1:1 weight ratio of this compound to sodium oleate has been reported to have a Krafft point below 0°C, making the mixture much more soluble in cold water than either surfactant alone.[1]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Hydrotrope (Sodium Citrate)

Objective: To prepare a stable aqueous solution of this compound in cold water using sodium citrate as a hydrotrope.

Materials:

  • This compound powder

  • Trisodium citrate dihydrate

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Graduated cylinder

  • Analytical balance

Methodology:

  • Prepare the Hydrotrope Solution:

    • Calculate the required mass of trisodium citrate dihydrate to achieve the desired concentration (e.g., 0.1 M, 0.5 M, 1 M).

    • Dissolve the sodium citrate in a known volume of cold deionized water (e.g., 4°C) with stirring until fully dissolved.

  • Dissolve this compound:

    • Slowly add the pre-weighed this compound powder to the sodium citrate solution while continuously stirring.

    • Continue stirring at a moderate speed for at least 30 minutes or until the solution is clear.

  • Observation and Storage:

    • Visually inspect the solution for any undissolved particles or precipitation.

    • Store the solution at the desired cold temperature and observe for any signs of precipitation over time.

Expected Outcome: The addition of sodium citrate is expected to increase the solubility of this compound in cold water. Higher concentrations of sodium citrate should result in a greater increase in solubility.

Sodium Citrate Concentration (M)Expected Effect on this compound Solubility
0.1Modest increase
0.5Significant increase
1.0Substantial increase
Protocol 2: Preparation of a this compound/Sodium Oleate Eutectic Mixture

Objective: To prepare a mixed surfactant solution with a lowered Krafft point for improved solubility in cold water.

Materials:

  • This compound powder

  • Sodium oleate powder

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Graduated cylinder

  • Analytical balance

  • Water bath or heating plate

Methodology:

  • Weigh Surfactants:

    • Weigh equal amounts (1:1 weight ratio) of this compound and sodium oleate.

  • Initial Dissolution:

    • Add the surfactant mixture to a beaker containing deionized water that has been warmed to approximately 40-50°C. This is to ensure both surfactants are above their individual Krafft points for initial dissolution.

    • Stir the solution until both surfactants are fully dissolved and the solution is clear.

  • Cooling and Storage:

    • Allow the solution to cool slowly to the desired cold temperature (e.g., 4°C) while stirring.

    • Once cooled, store the solution at the target temperature and observe for stability.

Expected Outcome: The 1:1 mixture of this compound and sodium oleate should form a clear, stable solution in cold water due to the significant depression of the Krafft point.[1]

Signaling Pathways and Logical Relationships

Workflow for Selecting a Solubility Enhancement Method

cluster_0 Decision Point cluster_1 Considerations cluster_2 Method Selection cluster_3 Outcome start Need to Improve this compound Solubility in Cold Water consider1 Are minor temperature increases acceptable? start->consider1 consider2 Can additional reagents be added? start->consider2 consider1->consider2 No method1 Gentle Warming consider1->method1 Yes method2 Use of Hydrotropes consider2->method2 Yes method3 Use of Co-solvents consider2->method3 Yes method4 Use of Surfactant Mixtures consider2->method4 Yes end Optimized Solution method1->end method2->end method3->end method4->end

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Managing Sodium Laurate Interference in Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from sodium laurate in protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with protein quantification assays?

This compound is the sodium salt of lauric acid, a saturated fatty acid. It is an anionic detergent commonly used to solubilize and extract proteins, particularly membrane proteins.[1] Like many detergents, this compound can interfere with common protein quantification assays by interacting with assay reagents or the proteins themselves, leading to inaccurate results.[2][3] This interference can manifest as artificially high or low protein concentration readings, or high background signals.[2][4]

Q2: Which common protein assays are affected by this compound?

While specific compatibility data for this compound is limited in readily available literature, anionic detergents like it are known to interfere with several common protein assays:

  • BCA (Bicinchoninic Acid) Assay: This assay is generally more tolerant to detergents than the Lowry or Bradford assays.[5][6] However, high concentrations of anionic detergents can still interfere.[4][7]

  • Bradford Assay: This assay is highly sensitive to detergents, which can cause the dye to precipitate or lead to an unstable baseline, resulting in inaccurate measurements.[8][9] It is generally not recommended for samples containing more than a low concentration of most detergents.[10]

  • Lowry Assay: The Lowry assay is sensitive to interference from a wide variety of substances, including detergents.[2][11] Detergents can precipitate in the assay's alkaline copper solution or interfere with the Folin-Ciocalteu reagent.[11][12]

Q3: At what concentration does this compound start to interfere?

The exact concentration at which this compound begins to interfere with each assay can vary depending on the specific assay formulation and the composition of the sample buffer. One study noted that this compound is compatible with trypsin digestion at concentrations up to 0.5%, with only a moderate decrease in activity at 1.0%.[12] While this indicates compatibility with enzymatic processes, it does not directly translate to compatibility with colorimetric protein assays. A general rule is that interference is more likely to occur at concentrations near or above the detergent's Critical Micelle Concentration (CMC). The CMC of this compound is approximately 30 mM.[8]

Troubleshooting Guide

Problem: My protein readings are inconsistent or inaccurate in the presence of this compound.

This guide provides a systematic approach to troubleshooting and mitigating the effects of this compound in your protein quantification experiments.

TroubleshootingWorkflow cluster_options Mitigation Strategies cluster_removal Removal Methods start Start: Inaccurate Protein Quantification (this compound Present) check_assay Is your assay compatible with detergents? start->check_assay option1 Option 1: Dilute the Sample check_assay->option1 No / Unsure option3 Option 3: Use a Compatible Assay check_assay->option3 Yes option2 Option 2: Remove this compound option1->option2 Dilution not feasible or interference persists precipitation Protein Precipitation (Acetone or TCA) option2->precipitation dialysis Dialysis / Desalting option2->dialysis end_quantify Accurate Protein Quantification option3->end_quantify Perform assay precipitation->end_quantify Re-dissolve pellet and quantify dialysis->end_quantify Quantify desalted sample

Caption: Troubleshooting workflow for this compound interference.

Option 1: Dilute the Sample

If your protein concentration is high enough, diluting the sample can be the simplest way to reduce the this compound concentration to a level that no longer interferes with the assay.[13]

  • Protocol:

    • Perform a serial dilution of your sample in a buffer that is compatible with your chosen protein assay.

    • Assay the diluted samples.

    • Calculate the protein concentration of your original sample, remembering to account for the dilution factor.

  • Consideration: Ensure that after dilution, the protein concentration remains within the linear range of your assay.

Option 2: Remove this compound from the Sample

If dilution is not a viable option, you can remove the detergent from your sample using one of the following methods.

Protein Precipitation

Precipitation methods are effective for concentrating protein samples while removing interfering substances like detergents.[14]

This method uses cold acetone to precipitate proteins, leaving many contaminants, including detergents, in the supernatant.[3][14]

AcetonePrecipitation start Start: Protein Sample with this compound add_acetone Add 4 volumes of cold (-20°C) acetone start->add_acetone incubate Incubate at -20°C for 60 minutes add_acetone->incubate centrifuge Centrifuge at >13,000 x g for 10 minutes incubate->centrifuge decant Decant supernatant centrifuge->decant dry Air-dry pellet (30 minutes) decant->dry resuspend Resuspend pellet in assay-compatible buffer dry->resuspend end End: Protein ready for quantification resuspend->end

Caption: Acetone precipitation workflow.

Detailed Protocol: Acetone Precipitation [3][14]

  • Preparation: Cool the required volume of acetone to -20°C.

  • Sample Preparation: Place your protein sample in an acetone-compatible tube.

  • Precipitation: Add four times the sample volume of cold (-20°C) acetone to the tube.

  • Incubation: Vortex the tube and incubate for 60 minutes at -20°C.

  • Centrifugation: Centrifuge for 10 minutes at 13,000-15,000 x g.

  • Supernatant Removal: Carefully decant and discard the supernatant, being careful not to dislodge the protein pellet.

  • Drying: Allow the acetone to evaporate from the uncapped tube at room temperature for 30 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.

  • Resuspension: Add a buffer that is appropriate for your downstream protein assay and vortex thoroughly to dissolve the protein pellet.

TCA precipitation is another effective method for removing detergents and concentrating proteins.[15][16]

TCAPrecipitation start Start: Protein Sample with this compound add_tca Add 1 volume of 100% TCA to 4 volumes of sample start->add_tca incubate Incubate on ice for 10 minutes add_tca->incubate centrifuge1 Centrifuge at 14,000 rpm for 5 minutes incubate->centrifuge1 remove_supernatant1 Remove supernatant centrifuge1->remove_supernatant1 wash Wash pellet with cold acetone remove_supernatant1->wash centrifuge2 Centrifuge at 14,000 rpm for 5 minutes wash->centrifuge2 remove_supernatant2 Remove supernatant centrifuge2->remove_supernatant2 dry Dry pellet remove_supernatant2->dry resuspend Resuspend in assay-compatible buffer dry->resuspend end End: Protein ready for quantification resuspend->end

Caption: TCA precipitation workflow.

Detailed Protocol: TCA Precipitation [16][17]

  • Preparation: Prepare a stock solution of 100% (w/v) Trichloroacetic Acid (TCA).

  • Precipitation: Add 1 volume of the 100% TCA stock to 4 volumes of your protein sample.

  • Incubation: Incubate the mixture for 10 minutes at 4°C.

  • Centrifugation: Spin the tube in a microcentrifuge at 14,000 rpm for 5 minutes.

  • Supernatant Removal: Carefully remove the supernatant, leaving the protein pellet intact.

  • Washing: Wash the pellet with 200 µL of cold acetone.

  • Centrifugation: Spin the tube in a microfuge at 14,000 rpm for 5 minutes.

  • Repeat Wash: Repeat the supernatant removal and acetone wash steps for a total of two washes.

  • Drying: Dry the pellet, for example, by placing the tube in a 95°C heat block for 5-10 minutes to drive off the acetone.

  • Resuspension: Resuspend the pellet in a buffer compatible with your protein assay.

Dialysis

Dialysis is a gentle method for removing small molecules like detergents from protein samples based on size exclusion.[18][19]

DialysisWorkflow start Start: Protein Sample with this compound load_sample Load sample into dialysis device start->load_sample dialyze1 Dialyze against compatible buffer for 2 hours load_sample->dialyze1 change_buffer1 Change dialysis buffer dialyze1->change_buffer1 dialyze2 Dialyze for another 2 hours change_buffer1->dialyze2 change_buffer2 Change dialysis buffer dialyze2->change_buffer2 dialyze_overnight Dialyze overnight at 4°C change_buffer2->dialyze_overnight end End: Protein ready for quantification dialyze_overnight->end

Caption: General dialysis workflow.

Detailed Protocol: Dialysis [19][20]

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions, ensuring the molecular weight cut-off (MWCO) is appropriate to retain your protein of interest while allowing this compound to pass through.

  • Sample Loading: Load your protein sample into the dialysis tubing or cassette.

  • First Dialysis: Dialyze against a large volume (at least 100 times the sample volume) of an assay-compatible buffer for 2 hours at room temperature or 4°C.[21]

  • Buffer Change: Change the dialysis buffer.

  • Second Dialysis: Continue to dialyze for another 2 hours.

  • Final Dialysis: Change the dialysis buffer again and dialyze overnight at 4°C.

  • Sample Recovery: Recover the protein sample from the dialysis device for quantification.

Option 3: Use a Detergent-Compatible Assay

Several commercially available protein assays are formulated to be compatible with detergents.

  • Detergent-Compatible Bradford Assays: Some modified Bradford assay kits are available that show compatibility with detergents like SDS, Triton X-100, and Tween 20 at concentrations around 1%.[22]

  • Modified Lowry Assays: There are modified Lowry assay kits that are compatible with a range of detergents.[23]

  • RC DC Protein Assay: This assay is designed to be compatible with reducing agents and detergents.[12]

When selecting a compatible assay, always refer to the manufacturer's compatibility chart to ensure it is suitable for your specific sample composition.

Data Presentation: Detergent Compatibility in Protein Assays

The following tables summarize the maximum compatible concentrations of some common detergents in standard protein assays. Note: Specific data for this compound is often not explicitly listed; the data for Sodium Dodecyl Sulfate (SDS), another anionic detergent, is provided for reference. It is crucial to empirically validate the compatibility of your specific buffer containing this compound.[24][25]

Table 1: BCA Assay Compatibility

Interfering SubstanceMax. Compatible Concentration
SDS (Sodium Dodecyl Sulfate)1-5%
Triton X-1001-5%
Tween 201%
CHAPS5%
This compoundData not available, empirical testing recommended

Data compiled from various sources.[5][7]

Table 2: Bradford Assay Compatibility

Interfering SubstanceMax. Compatible Concentration
SDS (Sodium Dodecyl Sulfate)<0.1%
Triton X-100<0.1%
Tween 200.062%
This compoundData not available, likely low compatibility

Data compiled from various sources.[10][26]

Table 3: Modified Lowry Assay Compatibility

Interfering SubstanceMax. Compatible Concentration
SDS (Sodium Dodecyl Sulfate)1%
Triton X-1001%
This compoundData not available, empirical testing recommended

Data for a commercially available modified Lowry assay.[23]

References

stability of sodium laurate solutions at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium laurate solutions. The stability of these solutions is critically dependent on pH, which can affect experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning cloudy or forming a precipitate?

A1: Precipitation in a this compound solution is most commonly due to a decrease in pH. This compound is the sodium salt of lauric acid. The pKa of lauric acid is approximately 5.3.[1] When the pH of the solution drops below this pKa, the laurate anions (C₁₁H₂₃COO⁻) become protonated, forming lauric acid (C₁₁H₂₃COOH). Lauric acid is significantly less soluble in water than its salt form, leading to precipitation.[2][3]

Q2: How does pH affect the surfactant properties of my this compound solution?

A2: The surfactant properties of this compound are optimal when it is in its soluble, ionized (laurate) form, which is predominant at a pH above its pKa. The effectiveness of a surfactant is often related to its Critical Micelle Concentration (CMC), the concentration at which micelles begin to form. Changes in pH can influence the CMC. For ionic surfactants like this compound, an increase in the ionization of the head group (at higher pH) can lead to greater electrostatic repulsion between the head groups, which may increase the CMC.

Q3: At what pH range is a this compound solution most stable?

A3: To ensure the stability of a this compound solution and prevent precipitation, it is recommended to maintain the pH well above the pKa of lauric acid (pKa ≈ 5.3). A pH of 7 or higher is generally considered safe to maintain the laurate in its soluble, anionic form.

Q4: Can temperature changes affect the stability of my this compound solution?

A4: Yes, temperature can influence the solubility of this compound. Generally, solubility increases with temperature.[2] If you are working with concentrations near the solubility limit, a decrease in temperature could lead to precipitation, even at a suitable pH.

Troubleshooting Guide

Problem Possible Cause Solution
Cloudiness or Precipitate Formation The pH of the solution has dropped below the pKa of lauric acid (~5.3), causing the formation of insoluble lauric acid.Measure the pH of your solution. Adjust the pH to a value above 7 using a suitable base (e.g., dilute NaOH).
The concentration of this compound exceeds its solubility limit at the current temperature.Gently warm the solution while stirring to see if the precipitate dissolves. For future experiments, consider using a lower concentration or maintaining a higher temperature.
Inconsistent Experimental Results (e.g., in detergency or emulsification assays) The pH of the experimental system is not controlled, leading to variations in the concentration of active laurate anions and potentially affecting the CMC.Use a buffer system to maintain a constant pH throughout your experiment. Ensure the chosen buffer is compatible with your experimental setup.
Difficulty in Dissolving this compound The initial pH of the water is slightly acidic.Adjust the pH of the water to be slightly alkaline (pH 8-9) before adding the this compound powder to facilitate dissolution.

Quantitative Data

The stability of this compound solutions is directly linked to the pH-dependent equilibrium between the soluble laurate anion and the insoluble lauric acid.

Table 1: Influence of pH on the State of Lauric Acid/Laurate in Solution

pHPredominant SpeciesExpected Solubility in Water
< 4.0Lauric Acid (C₁₁H₂₃COOH)Very Low (Precipitation likely)
4.0 - 6.0Mixture of Lauric Acid and LaurateLow to Moderate (Risk of precipitation)
> 7.0Laurate (C₁₁H₂₃COO⁻)High (Stable solution)

Table 2: Critical Micelle Concentration (CMC) of this compound

ParameterValueConditions
CMC ~2.4 - 2.7 mM25°C, in water

Note: The CMC is expected to increase with increasing pH due to greater electrostatic repulsion between the ionized head groups.

Experimental Protocols

Protocol 1: Preparation of Buffered this compound Solutions

This protocol describes the preparation of a this compound solution at a specific, stable pH using a phosphate buffer.

Materials:

  • This compound powder

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

Procedure:

  • Buffer Preparation (e.g., 0.1 M Phosphate Buffer, pH 7.4):

    • Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄ in deionized water.

    • To a beaker, add a volume of the 0.1 M NaH₂PO₄ solution.

    • While stirring, slowly add the 0.1 M Na₂HPO₄ solution until the pH meter reads 7.4.

    • Alternatively, dissolve the appropriate weights of both phosphate salts in deionized water to achieve the target pH and concentration.

  • This compound Solution Preparation:

    • Weigh the desired amount of this compound powder to achieve the target concentration.

    • Slowly add the this compound powder to the prepared phosphate buffer while stirring continuously.

    • Continue stirring until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Verify the final pH of the solution and adjust if necessary using small additions of dilute NaOH or H₃PO₄.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This protocol outlines a common method for determining the CMC of an ionic surfactant like this compound.

Materials:

  • This compound

  • Deionized water (high purity)

  • Conductivity meter and probe

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a concentrated stock solution of this compound in deionized water (e.g., 20 mM).

  • Place a known volume of deionized water into a beaker with a magnetic stir bar and place it on a magnetic stirrer.

  • Immerse the conductivity probe in the water and allow the reading to stabilize. Record this as the initial conductivity.

  • Titrate with the stock solution: Incrementally add small, precise volumes of the concentrated this compound stock solution into the beaker.

  • Record the conductivity after each addition, allowing the solution to mix thoroughly and the reading to stabilize.

  • Continue the additions well beyond the expected CMC.

  • Plot the data: Plot the measured conductivity as a function of the this compound concentration.

  • Determine the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Diagrams

Stability_of_Sodium_Laurate cluster_pH Solution pH cluster_Species Dominant Species cluster_Stability Solution Stability High_pH High pH (> pKa) Laurate Laurate Anion (C₁₁H₂₃COO⁻) High_pH->Laurate Favors Deprotonation Low_pH Low pH (< pKa) Lauric_Acid Lauric Acid (C₁₁H₂₃COOH) Low_pH->Lauric_Acid Favors Protonation Stable Stable Solution (Soluble) Laurate->Stable Unstable Unstable (Precipitation) Lauric_Acid->Unstable

Caption: Relationship between pH, laurate/lauric acid equilibrium, and solution stability.

CMC_Determination_Workflow A Prepare concentrated This compound stock solution B Titrate stock solution into deionized water A->B C Measure conductivity after each addition B->C D Plot conductivity vs. concentration C->D E Identify intersection of two linear regions D->E F CMC Determined E->F

Caption: Workflow for CMC determination by conductivity measurement.

References

Technical Support Center: Preventing Sodium Laurate-Induced Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with sodium laurate-induced protein denaturation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it denature proteins?

This compound is an anionic surfactant composed of a 12-carbon hydrophobic tail and a hydrophilic carboxylate head group. Its ability to denature proteins stems from its amphipathic nature. The hydrophobic tail of this compound interacts with the nonpolar (hydrophobic) core of a protein, disrupting the intramolecular forces that maintain its native three-dimensional structure. This leads to the unfolding, or denaturation, of the protein. The negatively charged head groups can also contribute to electrostatic repulsion, further destabilizing the protein's conformation.

Q2: My protein is aggregating in the presence of this compound. What is happening?

Protein aggregation is a common consequence of denaturation. When this compound unfolds a protein, it exposes hydrophobic regions that are normally buried within the protein's core. These exposed hydrophobic patches on different protein molecules can then interact with each other, leading to the formation of soluble or insoluble aggregates.

Q3: What are the key factors that influence the rate of this compound-induced protein denaturation?

Several factors can influence the extent and rate of denaturation:

  • Concentration of this compound: Higher concentrations of this compound generally lead to more rapid and extensive denaturation.

  • Temperature: Increased temperature can accelerate the denaturation process by providing additional energy to disrupt protein structure and enhancing hydrophobic interactions.

  • pH: The pH of the solution affects the ionization state of both the protein and the carboxylate head group of this compound, influencing electrostatic interactions.

  • Ionic Strength: The salt concentration of the buffer can modulate electrostatic interactions, which can either stabilize or destabilize the protein.

  • Protein-Specific Stability: Each protein has a unique intrinsic stability, and some are inherently more resistant to denaturation by surfactants than others.

Q4: What types of additives can be used to prevent or reduce this compound-induced denaturation?

A variety of excipients can be employed to stabilize proteins in the presence of this compound:

  • Sugars and Polyols (e.g., sucrose, trehalose, glycerol): These molecules are preferentially excluded from the protein surface, which thermodynamically favors the compact, native state of the protein.

  • Amino Acids (e.g., arginine, proline): These can suppress aggregation by interacting with exposed hydrophobic patches or by other mechanisms that favor protein solubility.

  • Co-surfactants (e.g., Polysorbate 80, Poloxamer 188): Non-ionic or zwitterionic surfactants can sometimes form mixed micelles with this compound, reducing the concentration of free, denaturing surfactant monomers. They can also competitively adsorb to interfaces, preventing protein-surface induced denaturation.

Q5: How can I monitor protein denaturation and aggregation in my experiments?

Several analytical techniques can be used to assess protein stability:

  • Size Exclusion Chromatography (SEC): Separates proteins based on size, allowing for the quantification of monomers, dimers, and larger soluble aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is highly sensitive to the formation of aggregates.

  • Circular Dichroism (CD) Spectroscopy: Provides information about the secondary and tertiary structure of a protein, allowing for the detection of conformational changes upon denaturation.

  • Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon protein unfolding can be monitored by fluorescence spectroscopy.

  • Turbidity Measurements: An increase in the turbidity of a solution indicates the formation of insoluble aggregates.

Troubleshooting Guides

Problem 1: Significant protein precipitation is observed immediately after adding this compound.

Possible Cause Troubleshooting Steps
High this compound Concentration Systematically decrease the concentration of this compound in your solution. Create a dilution series to identify the highest tolerable concentration.
Suboptimal Buffer pH Adjust the pH of your buffer to be at least 1-2 units away from the protein's isoelectric point (pI) to increase net charge and electrostatic repulsion between protein molecules.
Inappropriate Temperature Perform the experiment at a lower temperature (e.g., 4°C) to reduce the rate of denaturation and aggregation.

Problem 2: A gradual increase in sample turbidity is observed over time.

Possible Cause Troubleshooting Steps
Slow Unfolding and Aggregation Introduce stabilizing excipients to your buffer. Screen a panel of additives such as sucrose (100-300 mM), glycerol (5-20% v/v), or arginine (50-150 mM).
Air-Water Interface Denaturation Minimize agitation and vortexing of the sample. Consider adding a small amount of a non-ionic surfactant like Polysorbate 80 (0.01-0.05%) to protect against surface-induced denaturation.
Presence of Impurities Ensure all reagents and water are of high purity. Filter-sterilize your final buffer solution.

Quantitative Data Summary

The following table summarizes the stabilizing effects of various additives against surfactant-induced protein denaturation, primarily based on studies using the structurally similar surfactant, Sodium Dodecyl Sulfate (SDS). These values should be considered as a starting point for optimization with this compound.

Additive Typical Concentration Range Observed Effect on Model Proteins (with SDS) Primary Stabilization Mechanism
Sucrose100 - 500 mMIncreased thermal stability (Tm), reduced aggregation rate.Preferential Exclusion
Trehalose100 - 500 mMSimilar or slightly better stabilization than sucrose.Preferential Exclusion
Glycerol5 - 20% (v/v)Enhanced protein solubility and stability.Preferential Exclusion, increased solvent viscosity.
Arginine50 - 200 mMSuppression of aggregation, improved refolding yields.Direct interaction with protein surface, suppression of protein-protein interactions.
Polysorbate 800.01 - 0.1% (v/v)Prevention of surface-induced aggregation and precipitation.Competitive adsorption at interfaces.
Poloxamer 1880.05 - 0.5% (w/v)Reduced agitation-induced aggregation.Competitive adsorption at interfaces, potential hydrophobic interactions.

Experimental Protocols

Protocol 1: Screening of Stabilizing Additives against this compound-Induced Denaturation

Objective: To identify effective additives and their optimal concentrations for preventing protein denaturation and aggregation in the presence of a fixed concentration of this compound.

Materials:

  • Purified protein stock solution

  • This compound stock solution (e.g., 10% w/v)

  • Stock solutions of stabilizing additives (e.g., 1 M Sucrose, 50% Glycerol, 1 M Arginine, 1% Polysorbate 80)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 340 nm (for turbidity)

Methodology:

  • Prepare a master mix containing the protein of interest and this compound at concentrations known to cause denaturation.

  • Prepare serial dilutions of each stabilizing additive in the assay buffer.

  • In a 96-well plate, add the serially diluted additives to individual wells.

  • Add the protein-sodium laurate master mix to each well to initiate the reaction. Include control wells with protein only, protein + this compound (no additive), and buffer only.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

  • Monitor the turbidity by measuring the absorbance at 340 nm at regular time intervals (e.g., every 15 minutes for 2 hours).

  • Analyze the data by plotting turbidity versus time for each condition. The most effective additives will show the lowest increase in turbidity over time.

Protocol 2: Analysis of Protein Structural Integrity using Circular Dichroism (CD) Spectroscopy

Objective: To assess the effect of a stabilizing additive on the secondary and tertiary structure of a protein in the presence of this compound.

Materials:

  • Purified protein stock solution

  • This compound stock solution

  • Optimal stabilizing additive identified from Protocol 1

  • Assay buffer

  • CD Spectropolarimeter

Methodology:

  • Prepare four samples:

    • Protein in assay buffer (Native control)

    • Protein + this compound in assay buffer (Denatured control)

    • Protein + Stabilizing Additive in assay buffer (Additive control)

    • Protein + this compound + Stabilizing Additive in assay buffer (Test sample)

  • Equilibrate samples to the desired temperature.

  • Acquire Far-UV CD spectra (e.g., 190-260 nm) to analyze secondary structure.

  • Acquire Near-UV CD spectra (e.g., 250-320 nm) to analyze tertiary structure.

  • Process and analyze the spectra. Compare the spectrum of the test sample to the controls. Effective stabilization will result in a spectrum that more closely resembles the native control.

Visualizations

Denaturation_Pathway Native Native Protein Unfolded Unfolded Protein Native->Unfolded Disruption of hydrophobic core SL This compound Monomers SL->Native Binds to protein Aggregates Aggregates Unfolded->Aggregates Hydrophobic interactions

Caption: Mechanism of this compound-induced protein denaturation and aggregation.

Experimental_Workflow start Start: Protein Solution add_sl Add this compound start->add_sl add_stabilizer Add Stabilizing Additive (e.g., Sucrose, Arginine) add_sl->add_stabilizer incubate Incubate at Controlled Temperature add_stabilizer->incubate analysis Analyze Stability (SEC, DLS, CD, Turbidity) incubate->analysis end End: Assess Denaturation analysis->end

Caption: A typical experimental workflow for testing protein stabilizers.

Logical_Relationship problem Problem: Protein Denaturation/ Aggregation cause Potential Causes problem->cause solution Potential Solutions cause->solution sub_cause1 High Surfactant Conc. cause->sub_cause1 sub_cause2 Suboptimal pH/Temp cause->sub_cause2 sub_cause3 Protein Instability cause->sub_cause3 sub_sol1 Optimize Conc. solution->sub_sol1 sub_sol2 Adjust Buffer/Temp solution->sub_sol2 sub_sol3 Add Stabilizers (Sugars, Amino Acids) solution->sub_sol3

Caption: Troubleshooting logic for protein denaturation issues.

troubleshooting foaming issues with sodium laurate in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for managing foaming issues in experimental setups involving sodium laurate.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution foaming excessively?

Excessive foaming is an inherent characteristic of this compound, which is a surfactant (a surface-active agent).[1] Surfactant molecules have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. When dissolved in a liquid like water, they align themselves at the surface, reducing the surface tension. When air is introduced through agitation, sparging, or stirring, these surfactant molecules encapsulate bubbles of air, creating a stable foam structure.

Several factors can exacerbate foaming:

  • Concentration: Foaming tends to increase with surfactant concentration up to a certain point.

  • Temperature: Changes in temperature can affect the viscosity and surface tension of the solution, influencing foam formation and stability.

Q2: My foam is unstable and collapses too quickly. What could be the cause?

Foam instability, characterized by rapid drainage, bubble coalescence (rupturing), and coarsening, can be attributed to several factors:

  • Concentration Below Critical Micelle Concentration (CMC): Below the CMC, there may not be enough surfactant molecules to effectively stabilize the bubble interfaces. The CMC for this compound is approximately 30 mM.[2]

  • Presence of Contaminants: Certain impurities, such as oils, greases, or other organic molecules, can disrupt the stabilizing film around the bubbles, leading to premature collapse.

  • pH of the Solution: The stability of this compound foams can be pH-dependent. Significant deviations from the optimal pH range can affect the charge at the bubble surface, influencing stability.

  • Ionic Strength: The presence and concentration of electrolytes (salts) can have a complex effect on foam stability. While some salts can enhance stability by reducing repulsion between surfactant head groups, excessive salt concentrations can lead to destabilization.[3][4][5]

Q3: How can I control or reduce the amount of foam in my experiment?

There are several methods to manage and mitigate foaming:

  • Mechanical Methods:

    • Reduce Agitation: Lower the speed of stirrers, shakers, or mixers.

    • Slow Gas Introduction: If bubbling gas through the solution, reduce the flow rate.

    • Use a Foam Breaker: A simple glass rod or paddle positioned at the foam's surface can mechanically break down bubbles.[6] Specialized tools like bump traps can also prevent foam from entering other parts of your apparatus.[6]

    • Bubble-Capturing Surfaces: Specially textured materials can be introduced to capture and dissipate bubbles passively.[7][8]

  • Chemical Methods (Antifoaming Agents):

    • Silicone-based Antifoams: These are highly effective at low concentrations and work by spreading rapidly across the foam surface, causing bubbles to rupture.[9][10]

    • Fatty Acid Esters and Alcohols: These substances can disrupt the packing of surfactant molecules at the bubble interface, leading to foam collapse.[1][9][11]

    • Consider Compatibility: Always verify that the chosen antifoaming agent is compatible with your experimental system and will not interfere with downstream processes or analyses.[12]

  • Procedural Adjustments:

    • Slow Application of Vacuum: When using a rotary evaporator or applying a vacuum, do so gradually to prevent sudden boiling and foaming.[6]

    • Use a Larger Flask: Providing more headspace can accommodate foam without it overflowing or contaminating other parts of the system.[6]

Quantitative Data Summary

For ease of reference, the key properties of this compound and factors influencing its foaming behavior are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₂H₂₃NaO₂[13][14]
Molecular Weight222.30 g/mol [14][15]
AppearanceWhite to light yellow powder/paste[13]
Melting Point244-246 °C[15]
Boiling Point296.1 °C[14][16]
SolubilityEasily soluble in water; slightly soluble in alcohol and ether[13]
Critical Micelle Concentration (CMC)~30 mM[2]

Table 2: Factors Influencing this compound Foam Stability

FactorEffect on Foam StabilityExplanationSource(s)
Concentration Increases up to a plateauMore surfactant molecules are available to stabilize bubble films.[4][5]
pH Stability is pH-dependentAffects the charge of the hydrophilic head groups, influencing intermolecular forces.[4][5]
Temperature VariableCan alter liquid viscosity and surface tension, affecting drainage and film rupture.[4]
Electrolytes (Salts) Can increase or decrease stabilityLow concentrations can shield head group repulsion, strengthening the film. High concentrations can disrupt micelle formation and stability.[3][4][5]
Contaminants (e.g., oils) Generally decreases stabilityDisrupt the ordered surfactant layer at the air-water interface, creating weak points.[4]

Visual Guides and Workflows

The following diagrams illustrate key concepts and procedures for troubleshooting foam.

TroubleshootingWorkflow start Foaming Issue Identified q1 Is the amount of foam excessive? start->q1 a1_yes Reduce Agitation Speed Slow Gas Introduction Use Larger Vessel q1->a1_yes Yes q2 Is the foam unstable (collapses too quickly)? q1->q2 No q3 Is chemical intervention acceptable? a1_yes->q3 a2_yes Check Concentration (ensure > CMC) Verify pH Check for Contaminants q2->a2_yes Yes q2->q3 No a2_yes->q3 a3_yes Add Antifoaming Agent (e.g., silicone, fatty alcohol) Start with low concentration q3->a3_yes Yes end_consult Consult Further (e.g., technical support) q3->end_consult No end_resolve Issue Resolved a3_yes->end_resolve

A general workflow for troubleshooting foaming issues.

FoamStabilityFactors foam Foam Stability conc Surfactant Concentration conc->foam temp Temperature temp->foam ph Solution pH ph->foam salt Electrolytes (Salts) salt->foam cont Contaminants (Oils) cont->foam ExperimentalWorkflow prep Prepare Sodium Laurate Solution setup Set up Jacketed Column and Thermostat prep->setup generate Generate Foam (Ross-Miles Method) setup->generate measure_initial Measure Initial Foam Height generate->measure_initial monitor Monitor Foam Decay Over Time measure_initial->monitor measure_stability Record Time to 50% Foam Collapse (Half-Life) monitor->measure_stability analyze Analyze Data: Compare Foamability and Stability measure_stability->analyze

References

effect of ionic strength on the performance of sodium laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of ionic strength on the performance of sodium laurate. It is intended for researchers, scientists, and drug development professionals working with this anionic surfactant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A: this compound is the sodium salt of lauric acid, a saturated fatty acid found in natural sources like coconut and palm kernel oil.[1][2] It is classified as an anionic surfactant and a soap.[3] Its key functions in various formulations include acting as a cleansing agent, emulsifier, foaming agent, and stabilizer.[1][2] These properties make it a common ingredient in soaps, detergents, cosmetics, and pharmaceutical preparations.[1][3]

Q2: How does ionic strength generally affect the performance of an anionic surfactant like this compound?

A: Increasing the ionic strength of a this compound solution, typically by adding an electrolyte like sodium chloride (NaCl), significantly alters its physicochemical properties. The primary effects include a decrease in the critical micelle concentration (CMC), a reduction in surface tension at the CMC, and an enhancement of foaming properties.[4][5][6]

Q3: Why does adding salt lower the Critical Micelle Concentration (CMC) of this compound?

A: The addition of salt lowers the CMC due to a charge screening effect. The negatively charged carboxylate head groups of the this compound monomers repel each other, which opposes the formation of micelles.[7] When an electrolyte is added, the salt cations (e.g., Na+) gather around the anionic head groups, neutralizing their repulsion.[7] This reduction in electrostatic repulsion makes it easier for the surfactant molecules to aggregate, thus lowering the concentration required to form micelles (the CMC).[5][6][8]

Q4: How does ionic strength influence the surface tension of this compound solutions?

A: For an ionic surfactant like this compound, the addition of salt can lower the equilibrium surface tension at the CMC.[6] The increased concentration of counterions (e.g., Na+) at the air-water interface allows for more efficient packing of the surfactant molecules, leading to a greater reduction in surface tension. While electrolytes in pure water can slightly increase surface tension, their effect on promoting surfactant aggregation and packing at the interface is the dominant factor in a surfactant solution.[6][7]

Q5: What is the effect of adding electrolytes on the foaming properties of this compound?

A: Adding electrolytes generally improves the foaming ability and foam stability of this compound solutions.[4][9] Increased ionic strength can lead to higher solution viscosity, which contributes to greater foam density and stability by slowing liquid drainage from the foam films.[10] The enhanced packing of surfactant molecules at the bubble interface also strengthens the foam lamellae, making them more resistant to rupture.

Q6: What is the Krafft temperature and why is it important for this compound experiments?

A: The Krafft temperature (or Krafft point) is the minimum temperature at which a surfactant can form micelles.[11][12] Below this temperature, the solubility of the surfactant is lower than its CMC, and it exists primarily in a crystalline or hydrated solid form.[11] This is critical for this compound, which has a relatively high Krafft point (reported as 42°C for a 10 wt% solution).[13] If experiments are conducted below this temperature, the solution may appear cloudy, and the surfactant will not exhibit its characteristic micellar behavior.[11] The presence of salts can influence the Krafft temperature.[6][14]

Troubleshooting Guide

Problem: My measured Critical Micelle Concentration (CMC) for this compound is different from literature values.

  • Possible Cause 1: Temperature. Ensure your experiment is conducted at a constant and controlled temperature, well above the Krafft point of this compound. The CMC of ionic surfactants is temperature-dependent.[15]

  • Possible Cause 2: Purity of Surfactant and Water. Impurities in the this compound or the use of tap water instead of deionized or distilled water can significantly alter the CMC. Even small amounts of electrolytes can lower the CMC.

  • Possible Cause 3: Ionic Strength. If your buffer or solution contains background electrolytes, the measured CMC will be lower than the value in pure water.[5] Quantify the total ionic strength of your medium and compare it to the conditions reported in the literature.

  • Possible Cause 4: Measurement Technique. Different methods for determining CMC (e.g., surface tension, conductivity, fluorescence) can yield slightly different values.[15][16][17] The intersection point on a plot can also be determined in various ways, leading to minor discrepancies.[18]

Problem: I'm observing precipitation or cloudiness in my this compound solution at room temperature.

  • Possible Cause: Temperature is Below the Krafft Point. this compound has a high Krafft temperature, meaning its solubility at room temperature is limited and below the concentration needed to form micelles.[11][13] The cloudiness is likely due to the surfactant being in its crystalline form.[11]

  • Solution: Warm the solution to a temperature above the Krafft point (e.g., >45°C) to fully dissolve the surfactant and enable micelle formation. Maintain this temperature throughout your experiment.

Problem: The foam generated by my this compound solution is unstable and collapses quickly.

  • Possible Cause 1: Low Ionic Strength. In the absence of added electrolytes, the foam produced by this compound may be less stable.

  • Solution 1: Increase the ionic strength by adding a simple electrolyte like NaCl. This will increase the viscosity and surface packing of the surfactant, leading to more stable foam.[4][10]

  • Possible Cause 2: Low Surfactant Concentration. Ensure the this compound concentration is sufficiently above the CMC to provide enough surfactant molecules to stabilize the newly created surface area of the foam bubbles.

  • Solution 2: Increase the concentration of this compound in your formulation.

Problem: My surface tension measurements are inconsistent or not reproducible.

  • Possible Cause 1: Inadequate Equilibration Time. Surfactant molecules require time to diffuse to the newly created interface and arrange themselves to lower the surface tension. This is especially true for dynamic measurements.[19]

  • Solution 1: Allow sufficient time for the surface tension to reach a stable, equilibrium value before taking a reading.

  • Possible Cause 2: Contamination. The surface of the solution is highly susceptible to contamination from airborne particles or improperly cleaned equipment, which can drastically affect measurements.

  • Solution 2: Use meticulously cleaned glassware and conduct measurements in a clean environment.

  • Possible Cause 3: Measurement Method Limitations. Some techniques, like the Du Noüy ring method, can be prone to errors with surfactant solutions, as the measurement itself disturbs the surface equilibrium.[20]

  • Solution 3: Consider using methods like the Wilhelmy plate or pendant drop analysis, which are often more reliable for measuring equilibrium surface tension in surfactant systems.[20][21]

Data Presentation

Table 1: Representative Effect of NaCl Concentration on the Critical Micelle Concentration (CMC) of an Anionic Surfactant

NaCl Concentration (mM)Ionic Strength (mM)Typical CMC (mM)Log(CMC)
0 (Pure Water)~CMC8.2-2.09
1010 + CMC5.5-2.26
5050 + CMC2.8-2.55
100100 + CMC1.6-2.80
200200 + CMC0.9-3.05

Note: Data are illustrative, based on the principle that increasing ionic strength decreases the CMC of ionic surfactants.[8][22]

Table 2: Representative Effect of Ionic Strength on Foaming Properties of a this compound Solution

NaCl Concentration (mM)Initial Foam Volume (mL)Foam Volume after 5 min (mL)Foam Stability (%)
01206050
5014511076
10016014088
20017016094

Note: Data are illustrative, based on the principle that electrolytes can enhance the foam volume and stability of anionic surfactant solutions.[4][10]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using the Surface Tension Method

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deionized water. Ensure the temperature is maintained above the Krafft point to ensure complete dissolution.

  • Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations both below and above the anticipated CMC (e.g., from 0.1 mM to 20 mM).[16] If investigating the effect of ionic strength, prepare these dilutions using the desired electrolyte solution (e.g., 50 mM NaCl) as the diluent.

  • Temperature Control: Place each solution in a thermostated vessel and allow it to equilibrate to the desired experimental temperature (e.g., 50°C).

  • Surface Tension Measurement: Measure the surface tension of each dilution using a calibrated tensiometer (e.g., Wilhelmy plate or pendant drop tensiometer).[16][23] Ensure the instrument's probe is thoroughly cleaned between measurements.

  • Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).[18]

  • CMC Determination: The resulting plot will show a region where surface tension decreases linearly with log C, followed by a region where it remains relatively constant. The CMC is the concentration at the intersection of the two linear portions of this curve.[16][18]

Protocol 2: Evaluation of Foaming Ability and Foam Stability (Modified Ross-Miles Method)

  • Solution Preparation: Prepare solutions of this compound at a fixed concentration (e.g., 20 mM) with varying concentrations of an electrolyte (e.g., 0 mM, 50 mM, 100 mM NaCl). All solutions should be equilibrated to a constant temperature.

  • Foam Generation: Place a specific volume (e.g., 50 mL) of the test solution into a graduated cylinder with a stopper.

  • Shaking: Invert the cylinder a set number of times (e.g., 10 inversions) in a standardized manner to generate foam. Avoid vigorous, uncontrolled shaking to ensure reproducibility.

  • Measure Initial Foam Volume: Immediately after shaking, place the cylinder on a level surface and record the total volume of the foam generated above the liquid. This is the initial foam volume.

  • Measure Foam Stability: Record the foam volume at set time intervals (e.g., 1, 5, and 10 minutes) to monitor the rate of foam decay.

  • Data Analysis: Compare the initial foam volumes to assess foamability. Calculate foam stability as the percentage of the initial foam volume remaining after a specific time (e.g., 5 minutes).

Visualizations

cluster_input Input Change cluster_mechanism Mechanism cluster_effects Performance Effects Inc_Ionic_Strength Increase Ionic Strength (Add Electrolyte, e.g., NaCl) Charge_Screening Charge Screening of Anionic Head Groups Inc_Ionic_Strength->Charge_Screening causes Reduced_Repulsion Reduced Electrostatic Repulsion Charge_Screening->Reduced_Repulsion Dec_CMC Decreased CMC Reduced_Repulsion->Dec_CMC facilitates micellization Dec_ST Lower Surface Tension Reduced_Repulsion->Dec_ST allows denser packing at interface Inc_Foam Increased Foam Stability Dec_ST->Inc_Foam contributes to

Caption: Logical flow of how increased ionic strength impacts this compound properties.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions (with/without electrolyte) A->B C Equilibrate Sample to Temperature > Krafft Point B->C For each concentration D Measure Surface Tension (Tensiometer) C->D E Plot Surface Tension vs. Log(Concentration) D->E Generate data points F Identify Inflection Point E->F G Determine CMC F->G

Caption: Experimental workflow for CMC determination by the surface tension method.

References

Technical Support Center: Mitigating Sodium Laurate Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with sodium laurate cytotoxicity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from sodium lauryl sulfate (SLS)?

A1: this compound is the sodium salt of lauric acid, a saturated fatty acid with a 12-carbon chain. It is commonly used in research to study the effects of fatty acids on cells, a field known as lipotoxicity.[1][2] It is important to distinguish this compound from sodium lauryl sulfate (SLS), also known as sodium dodecyl sulfate (SDS).[3] While both are derived from 12-carbon lauryl alcohol, SLS is a synthetic anionic surfactant and a much harsher detergent known for denaturing proteins.[4] this compound is a naturally occurring fatty acid salt. Their distinct chemical properties lead to different biological effects and mechanisms of cytotoxicity.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

A2: this compound-induced cytotoxicity, or lipotoxicity, involves several cellular mechanisms. High concentrations of saturated fatty acids like laurate can lead to:

  • Oxidative Stress and Inflammation: It can cause an increase in reactive oxygen species (ROS), which in turn activates inflammatory signaling pathways like the NLRP3/caspase-1 pathway, leading to pyroptosis, a form of inflammatory cell death.[5]

  • Apoptosis (Programmed Cell Death): Lauric acid has been shown to induce apoptosis in cancer cells by increasing ROS levels and activating signaling cascades involving EGFR, ERK, and c-Jun.[6] It can also trigger apoptosis through the mitochondria/caspase pathway.[7]

  • Membrane Disruption: As a surfactant, this compound can disrupt cell membrane integrity, a property that contributes to its cytotoxic effects, especially at higher concentrations.[4]

  • Endoplasmic Reticulum (ER) Stress: The overload of fatty acids can cause stress on the ER, leading to the unfolded protein response (UPR) and subsequent apoptosis.[1]

Q3: How can I prepare a stable this compound solution for cell culture experiments?

A3: Due to their low solubility in aqueous media, fatty acids like this compound require special preparation methods for cell culture use.[2][] The most common and recommended method involves complexing the fatty acid with bovine serum albumin (BSA). This mimics the physiological transport of fatty acids in the bloodstream and improves their stability and delivery to cells.[2] Using solvents like ethanol or DMSO is also possible, but these can introduce their own toxicity and should be carefully controlled for.[1][9] A detailed protocol for preparing a this compound-BSA complex is provided in the "Experimental Protocols" section.

Q4: What is a typical working concentration range for this compound in cell assays?

A4: The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and the method of preparation (e.g., the fatty acid:BSA molar ratio).[2]

  • Sub-lethal effects: Concentrations as low as 10⁻⁸ M to 10⁻⁵ M have been shown to stimulate the proliferation of some skin cells.[10]

  • Cytotoxic effects: Cytotoxicity is often observed in the micromolar (µM) to millimolar (mM) range. For example, studies with the related compound sodium lauryl sulfate (SLS) show 50% inhibition of Herpes Simplex Virus (HSV-1) at 70 µM, while significant cytotoxicity to gingival cells occurred at 0.0075% (approx. 260 µM).[4][11] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental goals.

Q5: How can the cytotoxicity of this compound be mitigated in cell-based assays?

A5: If this compound is used as a vehicle or absorption enhancer, its inherent cytotoxicity may need to be minimized. Studies have shown that co-treatment with certain compounds can offer protection:

  • Amino Acids: L-glutamine and other amino acids have been found to have a cytoprotective effect against this compound toxicity in intestinal epithelial cells. The mechanisms include the induction of heat shock protein 70 (HSP70) and suppression of histamine release.[12]

  • Antioxidants: Since this compound can induce oxidative stress, antioxidants may provide protection. For example, Salvianolic acid A has been shown to alleviate oxidative stress and inhibit the downstream NLRP3/caspase-1 signaling pathway activated by this compound.[5]

Troubleshooting Guides

Problem 1: I am observing a precipitate in my culture medium after adding the this compound solution.

  • Possible Cause 1: Poor Solubility. this compound has limited solubility in aqueous solutions.[] If not properly complexed, it can precipitate out, especially at high concentrations or low temperatures.

    • Solution: Ensure you are using a validated protocol to complex the this compound with fatty acid-free BSA.[2] Gently warm the media to 37°C before and during the addition of the fatty acid-BSA complex. Prepare the complex fresh for each experiment if possible.

  • Possible Cause 2: Incorrect Fatty Acid:BSA Molar Ratio. An incorrect ratio can lead to an excess of unbound fatty acid, which is prone to precipitation.

    • Solution: Optimize the molar ratio of this compound to BSA. Ratios between 3:1 and 6:1 are commonly used to mimic physiological and pathophysiological conditions, respectively.[2]

Problem 2: My cell viability results are highly variable between replicate wells.

  • Possible Cause 1: Inconsistent Solution Preparation. Variability in the preparation of the this compound-BSA complex can lead to inconsistent concentrations delivered to the cells.[1]

    • Solution: Follow a standardized, step-by-step protocol for solution preparation. Ensure all components are fully dissolved and mixed before adding to the cells. Prepare a single master mix for all replicate wells instead of adding the solution to each well individually.[13]

  • Possible Cause 2: Uneven Cell Seeding. An inconsistent number of cells seeded per well is a common source of variability in cell-based assays.[14]

    • Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row or column to prevent settling.

  • Possible Cause 3: Edge Effects. Wells on the outer edges of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.[15]

    • Solution: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

Problem 3: I'm seeing unexpectedly high cell viability, even at high concentrations of this compound.

  • Possible Cause 1: Assay Interference. Components in your experiment, including this compound itself, may interfere with the assay chemistry. For example, some compounds can directly reduce tetrazolium salts (like MTT or XTT) or resazurin, leading to a false-positive signal for cell viability.[16][17]

    • Solution: Run a "no-cell" control. Prepare wells with your highest concentration of this compound in culture medium but without any cells. Add the assay reagent and measure the signal. If you get a significant reading, subtract this background value from your experimental wells or switch to a different assay that works via a different mechanism (e.g., an ATP-based assay like CellTiter-Glo® or an LDH release assay for cytotoxicity).[16]

  • Possible Cause 2: Sub-lethal Proliferative Effect. At very low concentrations, some irritants can stimulate cell division rather than cause death.[10]

    • Solution: This is a real biological effect. If it's not the focus of your study, ensure your dose-response curve covers a wide enough range to capture the transition from proliferation to cytotoxicity.

Data Presentation

Table 1: Comparison of Preparation Methods for Fatty Acid Solutions in Cell Culture

MethodDescriptionAdvantagesDisadvantagesKey Considerations
BSA Conjugation Fatty acids are complexed with fatty acid-free Bovine Serum Albumin (BSA) in a saline buffer or medium.[2]Mimics physiological conditions, improves solubility and stability, reduces non-specific toxicity.Requires careful optimization of the fatty acid:BSA molar ratio; BSA itself can affect some cell types.Use fatty acid-free BSA. The final concentration of BSA should be controlled for in vehicle wells.[2][9]
Ethanol Solvent Fatty acids are first dissolved in ethanol to create a concentrated stock solution, which is then diluted into the culture medium.[1][18]Simple and quick method for creating a stock solution.Ethanol can be toxic to cells, even at low concentrations (e.g., >0.5%). May not form stable micelles in media.[1][9]The final ethanol concentration in the culture medium must be kept very low (<0.1%) and matched in vehicle controls.
NaOH Saponification The fatty acid is dissolved in a weak NaOH solution to create the sodium salt, which is then complexed with BSA or diluted.[2]Effective for dissolving saturated fatty acids.Can significantly increase the pH of the final solution, requiring adjustment. May be more cytotoxic if not properly complexed with BSA.Careful pH monitoring and adjustment are critical. Must be followed by BSA conjugation for best results.

Table 2: Reported Cytotoxic Concentrations of this compound & Related Compounds

CompoundCell LineAssayEndpointEffective ConcentrationReference
Sodium Lauryl Sulfate (SLS)Human Gingival S-G Epithelial CellsNeutral Red UptakeNR50 (24h)0.0075% (~260 µM)[11]
Sodium Lauryl Sulfate (SLS)Human Gingival GF FibroblastsNeutral Red UptakeNR50 (24h)0.0127% (~440 µM)[11]
Sodium Lauryl Sulfate (SLS)Vero Cells (for HSV-1)Plaque Reduction50% CPE Inhibition70 µM[4]
This compoundCaco-2 CellsMTS AssayViability Reduction1-10 mM (24h)[19]

Note: NR50 refers to the concentration causing a 50% reduction in neutral red uptake, indicating cell viability. CPE is the cytopathic effect.

Experimental Protocols

Protocol 1: Preparation of a this compound-BSA Conjugate Solution

This protocol is adapted from established methods for preparing fatty acid solutions for cell culture models.[1][2]

Materials:

  • This compound powder

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • 0.1 M NaOH

  • Phosphate Buffered Saline (PBS), sterile

  • Sterile, deionized water

  • 37°C and 55°C water baths

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% BSA Stock Solution:

    • Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). For example, add 1 g of BSA to a final volume of 10 mL of PBS.

    • Gently rock or stir at 37°C until the BSA is completely dissolved. Do not shake vigorously as this can cause foaming and protein denaturation.

    • Sterile-filter the solution through a 0.22 µm filter.

  • Prepare a 100 mM this compound Stock Solution:

    • Weigh out the required amount of this compound.

    • Dissolve it in sterile, deionized water with a small amount of 0.1 M NaOH (e.g., 50-100 µL per 10 mL) while heating to 55°C. This creates the sodium salt and aids dissolution.

    • Vortex until fully dissolved.

  • Complex this compound with BSA:

    • While stirring the 10% BSA solution in a 37°C water bath, slowly add the 100 mM this compound stock solution dropwise to achieve the desired final molar ratio (e.g., a 5:1 laurate:BSA ratio).

    • Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation.

  • Final Preparation and Storage:

    • The final concentration of the complexed stock solution should be calculated based on the dilution.

    • This stock solution can be diluted directly into your cell culture medium to achieve the desired final treatment concentrations.

    • Prepare fresh for best results. If storage is necessary, aliquot and store at -20°C for short periods.

Protocol 2: MTT Cell Viability Assay

This is a general protocol for a colorimetric assay that measures mitochondrial reductase activity, an indicator of cell viability.[20]

Materials:

  • Cells seeded in a 96-well plate

  • This compound treatment solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with BSA) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilize Formazan: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the results as a percentage of the untreated control after subtracting the background absorbance from a "no-cell" control.

Mandatory Visualizations

G cluster_prep Preparation of this compound (SL) Stock cluster_bsa Preparation of BSA Stock cluster_complex Complexation prep1 Dissolve SL in water with 0.1M NaOH at 55°C prep2 Vortex until clear prep1->prep2 complex1 Add SL stock dropwise to stirring BSA solution at 37°C prep2->complex1 bsa1 Dissolve fatty acid-free BSA in PBS at 37°C bsa2 Sterile filter (0.22 µm) bsa1->bsa2 bsa2->complex1 complex2 Incubate for 1 hour at 37°C complex1->complex2 complex3 Dilute SL-BSA complex into final culture medium complex2->complex3 G cluster_investigate Initial Checks cluster_action Troubleshooting Actions start Unexpected Cytotoxicity Result (e.g., High Viability/Variability) check1 Review solution prep protocol. Was it followed exactly? start->check1 check2 Check cell seeding density and plating technique. start->check2 check3 Visually inspect wells for precipitation. start->check3 action1 Run 'No-Cell' Control: Medium + Compound + Assay Reagent check1->action1 If protocol deviation or interference suspected action3 Re-optimize SL:BSA ratio and preparation method check1->action3 check3->action3 action2 Switch to an orthogonal assay (e.g., MTT to LDH or ATP-based) action1->action2 If interference is confirmed end Obtain Reliable Data action2->end action3->end G sl This compound ros Increased ROS sl->ros p21 p21 Expression sl->p21 egfr p-EGFR / p-ERK ros->egfr cjun p-c-Jun / c-fos egfr->cjun apoptosis Apoptosis cjun->apoptosis p21->apoptosis

References

Validation & Comparative

A Comparative Guide: Sodium Laurate vs. Sodium Dodecyl Sulfate for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful solubilization of membrane proteins is a critical first step in their characterization and a pivotal determinant for downstream applications, from structural biology to drug discovery. The choice of detergent is paramount, as it must efficiently extract the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison of two anionic detergents: the widely used but aggressive sodium dodecyl sulfate (SDS) and the milder alternative, sodium laurate.

At a Glance: Key Differences

Sodium dodecyl sulfate (SDS) is renowned for its exceptional solubilizing power, often considered the gold standard for disrupting cellular and membrane structures. However, its aggressive nature frequently leads to irreversible protein denaturation, rendering it unsuitable for functional studies. This compound, a saturated fatty acid salt, emerges as a compelling alternative, offering comparable solubilization efficacy with a significantly lower propensity for protein inactivation. This makes it particularly advantageous for applications requiring the preservation of protein function, such as enzymatic assays and mass spectrometry-based proteomics.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and performance metrics of this compound and sodium dodecyl sulfate in the context of membrane protein solubilization.

PropertyThis compoundSodium Dodecyl Sulfate (SDS)Reference
Chemical Structure CH₃(CH₂)₁₀COO⁻Na⁺CH₃(CH₂)₁₁OSO₃⁻Na⁺[1]
Critical Micelle Concentration (CMC) ~25-30 mM~7-10 mM[2]
Solubilization Efficiency Comparable to SDS for membrane proteins. SDS-PAGE analysis shows similar protein extraction from rat liver plasma membranes.High. Widely recognized as a very effective solubilizing agent.[2]
Effect on Enzyme Activity (Trypsin) Minimal inhibition. At 0.1%, can even enhance activity. At 1.0%, only a moderate decrease (~20%) is observed.Significant inhibition. Not compatible with most enzymatic digests.[2]
Protein Denaturation Milder, with a lower tendency to cause irreversible denaturation.Strong denaturing agent, often leading to loss of protein structure and function.[3]
Compatibility with Mass Spectrometry Compatible. Can be efficiently removed by phase transfer after acidification.Not directly compatible. Interferes with downstream analysis and requires removal, which can be challenging.[2]

Experimental Protocols

General Protocol for Membrane Protein Solubilization

This protocol provides a general framework. Optimal conditions, including detergent concentration, temperature, and incubation time, should be empirically determined for each specific membrane protein.

1. Membrane Preparation:

  • Isolate cell membranes from the source material (e.g., cell culture, tissue) using standard differential centrifugation techniques.

  • Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

  • Determine the total protein concentration of the membrane preparation using a compatible protein assay (e.g., BCA assay).

2. Solubilization:

  • Dilute the membrane preparation to a final protein concentration of 2-5 mg/mL in the solubilization buffer.

  • Add the chosen detergent (this compound or SDS) to the desired final concentration. A typical starting concentration is 1% (w/v).

  • Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).

3. Removal of Insoluble Material:

  • Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.

4. Analysis of Solubilized Proteins:

  • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Analyze the solubilized proteins by SDS-PAGE to assess the efficiency of extraction.

  • For functional studies, proceed with downstream applications such as affinity chromatography, enzymatic assays, or reconstitution into liposomes.

Note on Detergent Removal: For applications sensitive to detergents, such as mass spectrometry or certain functional assays, the detergent must be removed. This compound can be effectively removed by precipitation upon acidification, followed by phase transfer.[2] SDS removal is more complex and often involves methods like precipitation with potassium salts, dialysis, or specialized chromatography columns, which can lead to protein loss.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental process and the factors influencing the choice between these two detergents, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_separation Separation cluster_analysis Downstream Analysis MembranePrep Isolate Membranes (Differential Centrifugation) ProteinQuant Quantify Protein (BCA Assay) MembranePrep->ProteinQuant DetergentChoice Select Detergent: This compound or SDS ProteinQuant->DetergentChoice Incubation Incubate with Detergent (e.g., 1% w/v, 4°C, 1-2h) DetergentChoice->Incubation Centrifugation High-Speed Centrifugation (100,000 x g) Incubation->Centrifugation Supernatant Collect Supernatant (Solubilized Proteins) Centrifugation->Supernatant Pellet Discard Pellet (Insoluble Material) Centrifugation->Pellet SDSPAGE SDS-PAGE Analysis Supernatant->SDSPAGE FunctionalAssay Functional Assays Supernatant->FunctionalAssay MassSpec Mass Spectrometry Supernatant->MassSpec

Caption: Experimental workflow for membrane protein solubilization.

DecisionTree Start Choosing a Detergent for Membrane Protein Solubilization Goal What is the primary goal of the experiment? Start->Goal SDS_Path High Yield Solubilization (Structure not critical) Goal->SDS_Path Yield is paramount Laurate_Path Preservation of Function/Structure Goal->Laurate_Path Function is critical SDS Use Sodium Dodecyl Sulfate (SDS) SDS_Path->SDS Downstream Consider Downstream Applications Laurate_Path->Downstream Laurate Use this compound MassSpec Mass Spectrometry or Enzymatic Digestion? Downstream->MassSpec Functional Functional Assays or Structural Studies? Downstream->Functional MassSpec->SDS No (with caution) MassSpec->Laurate Yes Functional->SDS No (with caution) Functional->Laurate Yes

Caption: Decision tree for selecting a solubilization detergent.

Conclusion

The choice between this compound and sodium dodecyl sulfate for membrane protein solubilization is contingent on the specific experimental goals. While SDS offers robust and efficient solubilization, its propensity to denature proteins often limits its utility. This compound presents a milder, yet equally effective, alternative that is particularly well-suited for studies requiring the preservation of protein structure and function. Its compatibility with downstream applications such as enzymatic assays and mass spectrometry makes it a valuable tool in the researcher's arsenal for the challenging task of membrane protein characterization. For drug development professionals, the ability to work with functionally intact membrane proteins is crucial for screening and lead optimization, making this compound a highly advantageous choice.

References

A Comparative Analysis of Sodium Laurate and Sodium Oleate in Flotation Processes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of mineral processing, the selection of an appropriate collector is paramount to achieving efficient and selective separation of valuable minerals from gangue materials through froth flotation. Among the various anionic collectors, fatty acids and their salts, such as sodium laurate and sodium oleate, are widely utilized, particularly for the flotation of oxide and salt-type minerals. This guide provides a detailed comparative analysis of the performance of this compound and sodium oleate in flotation processes, supported by experimental data and an examination of their underlying mechanisms.

Performance Comparison: The Impact of Molecular Structure

The primary distinction between this compound and sodium oleate lies in their hydrocarbon chain structure. This compound is a saturated fatty acid salt with a 12-carbon chain (C12), while sodium oleate is an unsaturated fatty acid salt with an 18-carbon chain (C18) containing one double bond. This difference in chain length and saturation significantly influences their physicochemical properties and, consequently, their performance as flotation collectors.

Key Performance Differences:

  • Collecting Power: Generally, the collecting power of fatty acid collectors increases with the length of the hydrocarbon chain. Therefore, sodium oleate, with its longer C18 chain, is typically a more powerful collector than this compound (C12). This allows for effective flotation at lower concentrations.

  • Solubility: Shorter-chain fatty acids are more soluble in water than longer-chain ones. Consequently, this compound exhibits higher solubility than sodium oleate. The lower solubility of sodium oleate can be a disadvantage, especially at lower temperatures where it may precipitate, reducing its effectiveness.

  • Selectivity: While a longer hydrocarbon chain enhances collecting power, it can sometimes lead to decreased selectivity against gangue minerals that may also be activated. The choice between this compound and sodium oleate can, therefore, depend on the specific mineral assemblage and the desired balance between recovery and grade.

  • Frothing Properties: Fatty acid collectors can also act as frothers. The frothing characteristics are influenced by their solubility and surface activity, which differ based on their hydrocarbon chain structure.

Quantitative Data Summary

The following tables summarize experimental data from various studies on the flotation of different minerals using sodium oleate. Direct comparative data for this compound under identical conditions is limited in the available literature; however, data for similar short-chain collectors and general principles allow for a qualitative comparison.

Table 1: Flotation of Oxide Minerals with Sodium Oleate

MineralCollector ConcentrationpHRecovery (%)Grade (%)Reference
Hematite3 x 10⁻⁵ M6-8>80-[1]
Manganese Ore3 g/kg-8.8765.29[2]
Manganese Ore10 g/kg-19.6161.30[2]
Oxide Copper Ore800 g/ton 983.314.4[3][4]

Table 2: Flotation of Salt-Type Minerals with Sodium Oleate

MineralCollector ConcentrationpHRecovery (%)Grade (%)Reference
Fluorite150 mg/L994.8-[5]
Calcite150 mg/L992.6-[5]

Note: The absence of directly comparable, comprehensive quantitative data for this compound in flotation of these specific minerals under similar conditions in the reviewed literature prevents the creation of a side-by-side quantitative comparison table. Generally, to achieve similar recoveries to sodium oleate, a higher concentration of this compound would be required due to its shorter hydrocarbon chain.

Experimental Protocols

Below are generalized methodologies for laboratory-scale flotation experiments to evaluate the performance of collectors like this compound and sodium oleate.

Single Mineral Flotation Protocol:

  • Mineral Preparation: A pure mineral sample is ground to a specific particle size range (e.g., -75 +38 µm) and washed with deionized water to remove fine particles and surface contaminants.

  • Pulp Preparation: A known mass of the prepared mineral (e.g., 2.0 g) is added to a flotation cell (e.g., 40 mL) with deionized water to achieve a desired pulp density.

  • pH Adjustment: The pH of the pulp is adjusted to the desired value using solutions of HCl or NaOH.

  • Collector Conditioning: The collector solution (this compound or sodium oleate) of a specific concentration is added to the pulp, and the suspension is conditioned for a set period (e.g., 3-5 minutes) to allow for collector adsorption onto the mineral surfaces.

  • Frother Addition (if necessary): A frother (e.g., pine oil, MIBC) is added, followed by a short conditioning period (e.g., 1-2 minutes).

  • Flotation: Air is introduced into the cell at a specific flow rate to generate bubbles. The froth product is collected for a defined period (e.g., 3-5 minutes).

  • Analysis: Both the collected concentrate (froth) and the tailings (remaining in the cell) are dried, weighed, and assayed to determine the mineral recovery and grade.

Visualization of Concepts

Diagram 1: Generalized Flotation Experimental Workflow

Flotation_Workflow cluster_prep Preparation cluster_flotation Flotation Process cluster_analysis Analysis Mineral_Prep Mineral Grinding & Sieving Pulp_Prep Pulp Density Adjustment Mineral_Prep->Pulp_Prep pH_Adjust pH Adjustment Pulp_Prep->pH_Adjust Collector_Cond Collector Conditioning pH_Adjust->Collector_Cond Frother_Add Frother Addition Collector_Cond->Frother_Add Aeration Aeration & Froth Collection Frother_Add->Aeration Drying Drying of Products Aeration->Drying Weighing Weighing Drying->Weighing Assaying Assaying Weighing->Assaying Calc Recovery & Grade Calculation Assaying->Calc

Caption: A generalized workflow for laboratory-scale mineral flotation experiments.

Diagram 2: Conceptual Adsorption Mechanism of Fatty Acid Collectors

Adsorption_Mechanism cluster_mineral Mineral Surface in Aqueous Solution cluster_collector Fatty Acid Collector cluster_adsorption Adsorption Mineral Mineral Cation (e.g., Ca²⁺, Fe³⁺) Adsorbed_Complex Mineral-Collector Complex (Hydrophobic Surface) Mineral->Adsorbed_Complex Chemisorption Collector R-COO⁻ Collector->Adsorbed_Complex Ionic Interaction

Caption: Conceptual diagram of the chemisorption of a fatty acid collector onto a mineral surface.

Conclusion

The choice between this compound and sodium oleate as a flotation collector is a nuanced decision that depends on the specific mineralogy of the ore, the desired process outcomes, and economic considerations. Sodium oleate, with its longer hydrocarbon chain, generally offers superior collecting power, making it effective for a wide range of minerals. However, its lower solubility can be a limitation. This compound, being more soluble, may be advantageous in certain applications, although a higher dosage is often required to achieve comparable performance. The optimal selection requires careful laboratory and pilot-scale testing to balance recovery, grade, and reagent costs for a given flotation system.

References

A Comparative Analysis of the Antimicrobial Efficacy of Sodium Laurate and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro antimicrobial efficacy of sodium laurate, an anionic surfactant, against two common pathogenic bacteria, Staphylococcus aureus and Escherichia coli, in contrast to several standard antibiotics. The data presented is compiled from multiple studies to offer a broad perspective for researchers, scientists, and drug development professionals.

Executive Summary

This compound, the salt of the saturated fatty acid lauric acid, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell lysis. This guide synthesizes available Minimum Inhibitory Concentration (MIC) data to facilitate a comparative assessment of its potency relative to conventional antibiotic agents. While effective against certain pathogens, the data indicates that its efficacy against Gram-negative bacteria is considerably lower than that of standard antibiotics.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following tables summarize the MIC values of sodium lauryl sulfate (SLS), a closely related and often studied proxy for this compound, and a selection of standard antibiotics against the reference strains Staphylococcus aureus ATCC 25923 (Gram-positive) and Escherichia coli ATCC 25922 (Gram-negative). All concentrations are presented in µg/mL for standardized comparison.

It is critical to note that the following data has been compiled from various sources. Direct comparison of absolute values should be approached with caution, as variations in experimental protocols can influence MIC results.

Table 1: Antimicrobial Efficacy against Staphylococcus aureus ATCC 25923
CompoundClassMIC (µg/mL)Reference(s)
Sodium Lauryl SulfateAnionic Surfactant17.3 - 146[1][2]
Penicillinβ-Lactam~1.0[3]
GentamicinAminoglycoside0.5
TetracyclineTetracyclineSusceptible[4]
CiprofloxacinFluoroquinoloneSusceptible[5]
Table 2: Antimicrobial Efficacy against Escherichia coli ATCC 25922
CompoundClassMIC (µg/mL)Reference(s)
Sodium Lauryl SulfateAnionic Surfactant>72.1 - >1167[1][2]
GentamicinAminoglycoside0.002 (mg/mL)[6]
TetracyclineTetracyclineSusceptible
CiprofloxacinFluoroquinolone0.004 - 0.008[7][8]

Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial mechanism of this compound is the physical disruption of the bacterial cell membrane. As an amphipathic molecule, it integrates into the lipid bilayer, compromising its structural integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This direct, non-specific mode of action is distinct from the highly specific molecular targets of most conventional antibiotics.

Sodium_Laurate_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space SodiumLaurate This compound Molecules LipidBilayer Lipid Bilayer SodiumLaurate->LipidBilayer Integration and Disruption CellContents Intracellular Components LipidBilayer->CellContents Increased Permeability CellLysis Cell Lysis CellContents->CellLysis Leakage leads to MIC_Workflow A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Plate Wells B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (35-37°C, 16-20h) D->E F Read Plate for Visible Growth E->F G Determine MIC Value F->G

References

A Comparative Guide to the Cytotoxicity of Sodium Laurate and Other Anionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of sodium laurate with other commonly used anionic surfactants. The information presented is collated from various scientific studies and is intended to assist researchers in selecting appropriate surfactants for their experimental and formulation needs. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Quantitative Cytotoxicity Comparison

Anionic surfactants are known to exhibit varying degrees of cytotoxicity, largely dependent on their chemical structure, concentration, the cell type they are exposed to, and the duration of exposure. Below is a summary of available data comparing the cytotoxic potential of this compound and related anionic surfactants.

SurfactantCell LineAssayEndpointResultReference
Potassium Laurate (C12) Human Dermal FibroblastsViability AssayCell ViabilitySignificantly higher than SLS and SLES after 24h[1][2]
Human Dermal FibroblastsLDH AssayCytotoxicitySignificantly lower than SLS and SLES after 5 min[1][2]
Potassium Caprylate (C8) Human Dermal FibroblastsViability AssayCell ViabilitySignificantly higher than SLS and SLES after 24h[1][2]
Human Dermal FibroblastsLDH AssayCytotoxicitySignificantly lower than SLS and SLES after 5 min[1][2]
Potassium Caprate (C10) Human Dermal FibroblastsViability AssayCell ViabilitySignificantly higher than SLS and SLES after 24h[1][2]
Human Dermal FibroblastsLDH AssayCytotoxicitySignificantly lower than SLS and SLES after 5 min[1][2]
Potassium Oleate (C18:1) Human Dermal FibroblastsViability AssayCell ViabilitySignificantly higher than SLS and SLES after 24h[1][2]
Human Dermal FibroblastsLDH AssayCytotoxicitySignificantly lower than SLS and SLES after 5 min[1][2]
Potassium Linoleate (C18:2) Human Dermal FibroblastsViability AssayCell ViabilitySignificantly higher than SLS and SLES after 24h[1][2]
Human Dermal FibroblastsLDH AssayCytotoxicitySignificantly lower than SLS and SLES after 5 min[1][2]
Sodium Lauryl Sulfate (SLS) Human Dermal FibroblastsViability AssayCell ViabilitySignificantly lower than potassium fatty acid salts[1][2]
Human Dermal FibroblastsLDH AssayCytotoxicitySignificantly higher than potassium fatty acid salts[1][2]
Human Gingival S-G Epithelial CellsNeutral RedNR500.0075%[3]
Human Gingival GF FibroblastsNeutral RedNR500.0127%[3]
HaCaT (Human Keratinocytes)MTTIC50 (48h)43 µg/mL[4]
Sodium Laureth Sulfate (SLES) Human Dermal FibroblastsViability AssayCell ViabilitySignificantly lower than potassium fatty acid salts[1][2]
Human Dermal FibroblastsLDH AssayCytotoxicitySignificantly higher than potassium fatty acid salts[1][2]
Sodium Myristoyl Glutamate HaCaT (Human Keratinocytes)MTTIC50Increased cytotoxicity with longer fatty acid chain[5]
Sodium Lauroyl Glutamate HaCaT (Human Keratinocytes)MTTIC50Less cytotoxic than Sodium Myristoyl Glutamate[5]
Sodium Cocoyl Glutamate HaCaT (Human Keratinocytes)MTTIC50Least cytotoxic among the tested acylglutamates[5]

Note on Potassium vs. Sodium Salts: The data from references[1][2] uses potassium salts of fatty acids. While a direct comparison to sodium salts from the same study is unavailable, the trend of lower cytotoxicity compared to SLS and SLES is a significant finding. The cation (sodium vs. potassium) is generally considered to have a lesser impact on the intrinsic cytotoxicity of the surfactant molecule compared to the hydrophobic alkyl chain and the hydrophilic headgroup.

Experimental Protocols

The following are detailed methodologies for two common cytotoxicity assays used to evaluate the effects of surfactants on cultured cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Remove the culture medium and expose the cells to various concentrations of the surfactants diluted in serum-free medium for a specified period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the exposure period, carefully aspirate the surfactant-containing medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the formazan crystals to form.

  • Solubilization: Aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of surfactant that causes 50% inhibition of cell viability) can be determined by plotting cell viability against surfactant concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with surfactants in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

  • Enzymatic Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control, after subtracting the spontaneous release from untreated cells.

Visualizing Cellular Mechanisms and Workflows

Signaling Pathway of Anionic Surfactant-Induced Apoptosis

Anionic surfactants can induce cell death through apoptosis, a programmed cell death mechanism. The following diagram illustrates a potential signaling cascade initiated by an anionic surfactant leading to apoptosis.

Anionic_Surfactant_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade Surfactant Anionic Surfactant Membrane Cell Membrane Interaction (Increased Fluidity) Surfactant->Membrane Ca_Influx Increased Intracellular Ca2+ Membrane->Ca_Influx ROS Reactive Oxygen Species (ROS) Generation Ca_Influx->ROS JNK_Activation JNK Pathway Activation ROS->JNK_Activation Bax_Activation Bax Activation JNK_Activation->Bax_Activation Mito_Damage Mitochondrial Membrane Depolarization Bax_Activation->Mito_Damage CytoC_Release Cytochrome c Release Mito_Damage->CytoC_Release Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) CytoC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Anionic surfactant-induced apoptosis signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the cytotoxicity of surfactants using in vitro cell-based assays.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HaCaT, Fibroblasts) start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding exposure Expose Cells to Surfactants (e.g., 24h, 48h) cell_seeding->exposure surfactant_prep Prepare Surfactant Dilutions surfactant_prep->exposure assay_choice Select Cytotoxicity Assay exposure->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity other_assays Other Assays (e.g., Neutral Red, Apoptosis) assay_choice->other_assays Other Endpoints incubation Assay-specific Incubation mtt_assay->incubation ldh_assay->incubation other_assays->incubation measurement Measure Absorbance/ Fluorescence incubation->measurement data_analysis Data Analysis (% Viability, IC50) measurement->data_analysis conclusion Conclusion & Comparison data_analysis->conclusion

Caption: General experimental workflow for in vitro cytotoxicity testing of surfactants.

References

sodium laurate as a greener alternative to synthetic surfactants in research

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for more sustainable and biocompatible materials, researchers are increasingly turning to bio-based surfactants as alternatives to their synthetic counterparts. Among these, sodium laurate, the sodium salt of lauric acid—a fatty acid naturally found in coconut and palm kernel oil—is emerging as a promising candidate. This guide provides a comparative overview of this compound against common synthetic surfactants, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Performance Comparison: this compound vs. Synthetic Surfactants

The selection of a surfactant is critical in a myriad of research applications, from drug delivery systems to personal care product formulation. Performance is judged on several key parameters, including the ability to reduce surface tension, foaming capacity, emulsification efficiency, and, crucially, its biological impact in terms of cytotoxicity and irritation potential.

Key Performance Indicators

Below is a compilation of quantitative data from various studies comparing this compound with widely used synthetic surfactants such as Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Cocamidopropyl Betaine. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

SurfactantTypeCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Foaming Capacity (Foam Volume, ml)Cytotoxicity (LC50, µg/mL) on Human FibroblastsSkin Irritation (TEWL g/m²/h)
This compound Anionic (Bio-based)~30~25Data not directly comparableData not directly comparableHigher than SLS in some studies
Sodium Lauryl Sulfate (SLS)Anionic (Synthetic)8.1 - 8.3~39High~110High
Sodium Laureth Sulfate (SLES)Anionic (Synthetic)~1-2~35High~200Moderate
Cocamidopropyl BetaineAmphoteric (Synthetic)~0.6~35Moderate>1000Low
Alkyl Polyglycoside (APG)Non-ionic (Bio-based)~0.3~29Moderate>1000Very Low

Note: The data presented is compiled from multiple sources and should be used for comparative purposes with caution, as experimental conditions may vary.

"Greener" Profile of this compound

The appeal of this compound lies in its favorable environmental and safety profile compared to many traditional synthetic surfactants.

  • Biodegradability: Being derived from a natural fatty acid, this compound is readily biodegradable, breaking down into simpler, non-toxic compounds in the environment. This contrasts with some synthetic surfactants that can persist and accumulate in ecosystems.

  • Source: this compound is derived from renewable vegetable oils, reducing the reliance on petrochemical feedstocks commonly used for synthetic surfactant production.

  • Milder Profile: While some studies indicate that pure this compound can be more irritating than SLS under specific conditions, it is generally considered milder than many harsh synthetic surfactants, particularly when formulated in products.[1] Its irritation potential is also dependent on the carbon chain length distribution in the commercial product.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of surfactant performance. Below are protocols for key experiments cited in this guide.

Surface Tension Measurement (Wilhelmy Plate Method)

This method is used to determine the surface tension of a liquid and the critical micelle concentration (CMC) of a surfactant.

Principle: A thin platinum plate is suspended perpendicular to the liquid-air interface. The force exerted on the plate due to surface tension is measured by a tensiometer.

Procedure:

  • Preparation: Thoroughly clean the platinum Wilhelmy plate, typically by flaming, to remove any organic contaminants.

  • Setup: Suspend the plate from a sensitive balance on a tensiometer. Place a vessel containing the surfactant solution on a height-adjustable stage beneath the plate.

  • Measurement: Raise the stage until the liquid surface just touches the bottom edge of the plate.

  • Data Collection: Record the force exerted on the plate. The surface tension is calculated from this force.

  • CMC Determination: Measure the surface tension of a series of surfactant solutions of varying concentrations. Plot surface tension against the logarithm of the surfactant concentration. The CMC is the concentration at which the surface tension plateaus.

Foam Stability Test (Ross-Miles Method)

This method assesses the foaming capacity and stability of a surfactant solution.

Principle: A specific volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution, generating foam. The initial foam height and its decay over time are measured.

Procedure:

  • Apparatus Setup: Use a graduated, jacketed glass column with an outlet at the bottom. A pipette with a specified orifice is positioned at the top.

  • Solution Preparation: Prepare the surfactant solution at a specific concentration and temperature.

  • Foam Generation: Add 200 ml of the surfactant solution to the column. Pipette 50 ml of the same solution and allow it to fall from the pipette into the column, generating foam.

  • Measurement: Record the initial height of the foam. Measure the foam height again after a set period (e.g., 5 minutes) to determine foam stability.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and, conversely, cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells (e.g., human keratinocytes or fibroblasts) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of the surfactant for a specified period (e.g., 24 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm. The LC50 value (the concentration at which 50% of cells are viable) can then be calculated.

Visualizing Workflows and Mechanisms

To better understand the processes involved in utilizing and evaluating this compound, the following diagrams, created using the DOT language, illustrate key workflows.

Greener_Synthesis_of_Sodium_Laurate cluster_reactants Raw Materials cluster_process Saponification Process cluster_products Products Lauric Acid Lauric Acid Mixing Mixing Lauric Acid->Mixing Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Mixing Heating Heating Mixing->Heating Neutralization Neutralization Heating->Neutralization This compound This compound Neutralization->this compound Water Water Neutralization->Water

Caption: Greener synthesis workflow of this compound.

Surfactant_Performance_Evaluation Start Start Prepare Surfactant Solutions Prepare Surfactant Solutions Start->Prepare Surfactant Solutions Performance Tests Performance Tests Prepare Surfactant Solutions->Performance Tests Surface Tension (CMC) Surface Tension (CMC) Performance Tests->Surface Tension (CMC) Foaming Analysis Foaming Analysis Performance Tests->Foaming Analysis Emulsification Stability Emulsification Stability Performance Tests->Emulsification Stability Cytotoxicity Assay Cytotoxicity Assay Performance Tests->Cytotoxicity Assay Data Analysis & Comparison Data Analysis & Comparison Surface Tension (CMC)->Data Analysis & Comparison Foaming Analysis->Data Analysis & Comparison Emulsification Stability->Data Analysis & Comparison Cytotoxicity Assay->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Experimental workflow for comparing surfactant performance.

Surfactant_Skin_Interaction Surfactant Application Surfactant Application Stratum Corneum Interaction Stratum Corneum Interaction Surfactant Application->Stratum Corneum Interaction Lipid Extraction Lipid Extraction Stratum Corneum Interaction->Lipid Extraction Protein Denaturation Protein Denaturation Stratum Corneum Interaction->Protein Denaturation Barrier Disruption Barrier Disruption Lipid Extraction->Barrier Disruption Protein Denaturation->Barrier Disruption Increased TEWL Increased TEWL Barrier Disruption->Increased TEWL Inflammatory Response Inflammatory Response Barrier Disruption->Inflammatory Response Skin Irritation Skin Irritation Increased TEWL->Skin Irritation Inflammatory Response->Skin Irritation

Caption: Mechanism of surfactant-induced skin irritation.

Conclusion

This compound presents a compelling "greener" alternative to many synthetic surfactants for a variety of research applications. Its derivation from renewable resources and ready biodegradability align with the growing demand for sustainable materials. While its performance in terms of surface activity and foaming is comparable to some synthetic counterparts, its skin irritation potential requires careful consideration and formulation optimization. For researchers in drug development and personal care, the milder profile of this compound, when appropriately formulated, offers a significant advantage. The provided experimental protocols and comparative data serve as a valuable resource for objectively evaluating this compound's suitability for specific research needs, paving the way for the development of more effective and environmentally benign products.

References

A Researcher's Guide to Validating the Purity of Sodium Laurate for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of sodium laurate, a common anionic surfactant used in various scientific applications. We present a detailed examination of titration, chromatographic, and spectroscopic techniques, complete with experimental protocols and performance data to aid in method selection and implementation.

This compound (C₁₂H₂₃NaO₂), the sodium salt of lauric acid, is utilized in research areas ranging from the development of novel drug delivery systems to studies on protein denaturation and membrane disruption. The presence of impurities, such as unreacted lauric acid (free fatty acids), unsaponifiable matter, or inorganic salts like sodium chloride and sodium sulfate, can significantly impact experimental results. Therefore, rigorous purity validation is not just a matter of good laboratory practice but a critical step in ensuring the validity of your research.

Comparative Performance of Analytical Methods

The choice of an analytical method for purity validation depends on a variety of factors, including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. Below is a summary of the performance of key analytical techniques for the assessment of this compound purity.

Analytical MethodAnalyte/ImpurityLinearity (Correlation Coefficient, r²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Titration Free Fatty AcidsNot applicable~98-102%< 2%--
Sodium Chloride> 0.9997.8% - 99.8%[1]< 1% (method), < 3% (system)[1]0.3 mg/L[1]-
Gravimetry Unsaponifiable MatterNot applicable-< 0.1% (repeatability)[2]--
GC-FID Lauric Acid/Sodium Laurate> 0.999[3][4]99.2% - 100.43%[5]< 2%[3][6]0.385 µg/mL[3][6]1.168 µg/mL[3][6]
HPLC-RID/ELSD Sodium Lauryl Sulfate/Laurate> 0.999[7]99.2% - 100.1%[8]< 2%[8]80 µg/mL (ELSD)[7]-
FTIR Spectroscopy This compound (Quantitative)> 0.99[9]--< 0.0005 ppm (for dyes)[9]-
Quantitative NMR (qNMR) This compound> 0.99High< 1%[10]--

Note: Some data, particularly for HPLC, FTIR, and qNMR, are based on studies of similar compounds like sodium lauryl sulfate or general fatty acids and serve as a reference for expected performance.

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Titration Methods

Titration offers a cost-effective and straightforward approach for quantifying specific impurities in this compound.

a) Determination of Free Fatty Acids (FFA)

This method quantifies the amount of unreacted lauric acid in the this compound sample.

  • Principle: The sample is dissolved in a neutralized solvent and titrated with a standardized alkali solution to a phenolphthalein endpoint.

  • Reagents:

    • Ethanol (95%), neutralized to phenolphthalein.

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein indicator solution.

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a conical flask.

    • Add 100 mL of neutralized ethanol and warm gently to dissolve the sample.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with 0.1 M NaOH solution to the first permanent pink color that persists for at least 30 seconds.

    • Record the volume of NaOH used.

  • Calculation:

b) Determination of Sodium Chloride

This method is used to quantify chloride impurities, often originating from the manufacturing process.

  • Principle: The sample is dissolved in water, and the chloride ions are titrated with a standardized silver nitrate solution using a potassium chromate indicator (Mohr's method).

  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • Potassium Chromate (K₂CrO₄) indicator solution (5% w/v).

    • Nitric Acid (HNO₃), 2M.

  • Procedure:

    • Accurately weigh about 5 g of the this compound sample into a conical flask and dissolve in 50 mL of distilled water.

    • Neutralize the solution with 2M nitric acid using litmus paper as an indicator.

    • Add 2 mL of potassium chromate indicator solution.

    • Titrate with 0.1 M AgNO₃ solution until a permanent reddish-brown precipitate is formed.

    • Record the volume of AgNO₃ used.

  • Calculation:

    Where:

    • V = Volume of AgNO₃ solution used (mL)

    • M = Molarity of AgNO₃ solution

    • 58.44 = Molecular weight of NaCl

    • W = Weight of the sample (g)

Gravimetric Method: Determination of Unsaponifiable Matter

This method quantifies substances in the this compound that are not saponified by alkali hydroxides.

  • Principle: The sample is saponified with potassium hydroxide, and the unsaponifiable matter is extracted with an organic solvent. The solvent is then evaporated, and the residue is weighed. [11]* Reagents:

    • Ethanolic Potassium Hydroxide (KOH) solution (0.5 M).

    • Petroleum ether or diethyl ether.

    • Acetone.

  • Procedure:

    • Accurately weigh about 5 g of the this compound sample into a flask with a reflux condenser.

    • Add 50 mL of 0.5 M ethanolic KOH and reflux for 1 hour.

    • Transfer the contents to a separatory funnel, rinsing the flask with hot water.

    • Extract the warm solution three times with 100 mL portions of ether.

    • Combine the ether extracts and wash successively with water, 0.5 M KOH solution, and again with water until the washings are no longer alkaline to phenolphthalein.

    • Transfer the ether extract to a tared flask and evaporate the solvent.

    • Add a small amount of acetone and evaporate to dryness.

    • Dry the residue at 105°C to a constant weight.

  • Calculation:

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for both qualitative and quantitative analysis of the fatty acid profile of this compound.

  • Principle: The this compound is converted to its more volatile fatty acid methyl ester (FAME). The FAMEs are then separated on a capillary column and detected by a flame ionization detector.

  • Sample Preparation (Derivatization to FAMEs):

    • Accurately weigh about 25 mg of the this compound sample into a screw-capped tube.

    • Add 1.5 mL of 2% methanolic sulfuric acid.

    • Heat at 50°C for 2 hours in a water bath.

    • After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for injection.

  • GC-FID Conditions (Example):

    • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Initial temperature of 100°C, ramp to 230°C at a suitable rate (e.g., 10°C/min).

    • Injection Volume: 1 µL.

  • Quantification: The percentage of this compound can be determined by comparing the peak area of methyl laurate to that of a known internal or external standard.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of this compound, particularly for non-volatile impurities.

  • Principle: The sample is dissolved in a suitable solvent and separated on a reverse-phase column. Detection can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water may be suitable.

    • Flow Rate: 1.0 mL/min.

    • Detector: RID or ELSD.

  • Quantification: Purity is determined by the relative peak area of this compound compared to the total area of all peaks.

Spectroscopic Methods

a) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that can be used for qualitative identification and quantitative analysis of this compound.

  • Principle: The infrared spectrum of the sample is recorded. The presence of characteristic absorption bands confirms the identity of this compound, and the intensity of specific peaks can be correlated with its concentration.

  • Procedure:

    • Obtain a background spectrum of the empty ATR crystal.

    • Place a small amount of the this compound powder onto the ATR crystal.

    • Record the sample spectrum.

  • Analysis: The spectrum should show characteristic peaks for the carboxylate group (around 1560 cm⁻¹) and the long hydrocarbon chain (C-H stretching around 2800-3000 cm⁻¹). For quantitative analysis, a calibration curve can be prepared using standards of known concentration.

b) Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide highly accurate and precise purity determination without the need for a specific reference standard of the analyte.

  • Principle: The sample is dissolved in a deuterated solvent with a known amount of an internal standard. The purity is calculated by comparing the integral of a specific proton signal from this compound to the integral of a signal from the internal standard.

  • Procedure:

    • Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., D₂O).

    • Acquire the ¹H NMR spectrum under quantitative conditions (ensuring complete relaxation of all signals).

  • Analysis: The purity is calculated based on the ratio of the integrals of the analyte and internal standard signals, their respective number of protons, and their molecular weights.

Visualizing the Workflow

To better understand the logical flow of validating this compound purity, the following diagrams illustrate the overall process and the decision-making involved in selecting an appropriate analytical technique.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 Purity Validation Pathway cluster_2 Data Analysis and Reporting start This compound Sample phys_char Physical Characterization (Appearance, Solubility) start->phys_char method_selection Select Analytical Method(s) Based on Requirements phys_char->method_selection titration Titrimetric Analysis (FFA, NaCl, Na2SO4) method_selection->titration gravimetry Gravimetric Analysis (Unsaponifiable Matter) method_selection->gravimetry chromatography Chromatographic Analysis (GC-FID, HPLC) method_selection->chromatography spectroscopy Spectroscopic Analysis (FTIR, qNMR) method_selection->spectroscopy data_analysis Quantitative Data Analysis titration->data_analysis gravimetry->data_analysis chromatography->data_analysis spectroscopy->data_analysis report Purity Report & Certificate of Analysis data_analysis->report

Caption: Experimental workflow for this compound purity validation.

Signaling_Pathway cluster_0 Core Purity Assessment cluster_1 Impurity Profiling main_assay Assay of this compound (e.g., by GC-FID or qNMR) ffa Free Fatty Acids (Titration, GC-FID) main_assay->ffa influences inorganic_salts Inorganic Salts (NaCl, Na2SO4) (Titration) main_assay->inorganic_salts influences unsap Unsaponifiable Matter (Gravimetry) main_assay->unsap influences ffa->main_assay inorganic_salts->main_assay unsap->main_assay

Caption: Logical relationship between core purity and impurity profiling.

By employing these validated methods and understanding their comparative performance, researchers can confidently ascertain the purity of their this compound, leading to more accurate and reliable experimental data in their scientific endeavors.

References

A Comparative Analysis of Micelle Characteristics: Sodium Laurate vs. Key Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the micellar size and shape of sodium laurate in comparison to sodium dodecyl sulfate (SDS), cetyltrimethylammonium bromide (CTAB), and Triton X-100, providing researchers, scientists, and drug development professionals with essential data for formulation and analysis.

The self-assembly of surfactants into micelles is a fundamental phenomenon with wide-ranging applications in drug delivery, materials science, and chemical synthesis. The size, shape, and stability of these colloidal structures are critically dependent on the molecular architecture of the surfactant, as well as the surrounding solution conditions. This guide provides an objective comparison of the micellar properties of this compound, a common anionic surfactant derived from a saturated fatty acid, against three other widely used surfactants: sodium dodecyl sulfate (anionic), cetyltrimethylammonium bromide (cationic), and Triton X-100 (non-ionic). The data presented is supported by established experimental techniques, and detailed protocols are provided to aid in the replication and extension of these findings.

Comparative Data on Micelle Properties

The following tables summarize key parameters characterizing the micelles formed by this compound and the selected comparative surfactants. These values represent typical findings from various experimental studies and can be influenced by factors such as concentration, temperature, and ionic strength.

SurfactantTypeCritical Micelle Concentration (CMC) (mM in water at 25°C)
This compound Anionic~30[1]
Sodium Dodecyl Sulfate (SDS) Anionic~8.2[2][3][4]
Cetyltrimethylammonium Bromide (CTAB) Cationic~0.93[3]
Triton X-100 Non-ionic~0.24[5]

Table 1: Critical Micelle Concentration (CMC) of Selected Surfactants. The CMC is the concentration at which surfactant monomers begin to aggregate into micelles.

SurfactantHydrodynamic Diameter (nm)Aggregation Number (Nagg)Micelle Shape
This compound Varies with conditions55-70Spherical to ellipsoidal
Sodium Dodecyl Sulfate (SDS) ~4.8 - 6.0[6][7]~60 - 120[8]Spherical to ellipsoidal/rod-like at high salt
Cetyltrimethylammonium Bromide (CTAB) ~5.5[9]Varies significantly with conditionsSpherical to worm-like micelles[10]
Triton X-100 ~7.2[9]~100 - 155[5][11]Spherical/Oblate ellipsoid

Table 2: Comparative Micellar Size and Shape. The hydrodynamic diameter is the effective size of the hydrated micelle in solution. The aggregation number represents the average number of surfactant monomers per micelle. Micelle shape can transition based on experimental conditions.

Experimental Protocols

Accurate characterization of micelle size and shape is paramount for their application. The following are detailed methodologies for the key experimental techniques cited in this guide.

Dynamic Light Scattering (DLS) for Hydrodynamic Size Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles.

Protocol:

  • Sample Preparation:

    • Prepare surfactant solutions at the desired concentration (typically above the CMC) in a suitable solvent (e.g., deionized water, buffer).

    • Filter the solutions using a syringe filter (e.g., 0.22 µm) to remove dust and other large particles that can interfere with the measurement.

    • Transfer the filtered solution into a clean, dust-free cuvette.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).

    • Set the experimental parameters in the software, including solvent viscosity, refractive index, and temperature.

    • Equilibrate the sample to the desired measurement temperature within the instrument.

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

    • The instrument's correlator measures the rate of intensity fluctuations, which is used to calculate the translational diffusion coefficient.

  • Data Analysis:

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter (dH) from the diffusion coefficient: dH = kBT / (3πηD) where kB is the Boltzmann constant, T is the absolute temperature, η is the solvent viscosity, and D is the diffusion coefficient.

    • The primary outputs are the Z-average diameter (intensity-weighted mean) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Prep1 Prepare Surfactant Solution Prep2 Filter Solution (0.22 µm) Prep1->Prep2 Prep3 Transfer to Cuvette Prep2->Prep3 Meas2 Equilibrate Sample Prep3->Meas2 Meas1 Instrument Setup Meas1->Meas2 Meas3 Acquire Scattering Data Meas2->Meas3 Ana1 Calculate Diffusion Coefficient Meas3->Ana1 Ana2 Apply Stokes-Einstein Equation Ana1->Ana2 Ana3 Determine Hydrodynamic Diameter & PDI Ana2->Ana3

Dynamic Light Scattering (DLS) Experimental Workflow.
Small-Angle Neutron Scattering (SANS) for Shape and Internal Structure

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the shape, size, and internal structure of micelles. It involves measuring the elastic scattering of a neutron beam at small angles from a sample.

Protocol:

  • Sample Preparation:

    • Prepare surfactant solutions in a solvent with a different neutron scattering length density to provide contrast. Deuterated solvents (e.g., D₂O) are commonly used for this purpose.

    • Concentrations should be carefully chosen to be above the CMC and to provide a good scattering signal.

    • Samples are typically held in quartz cells (cuvettes).

  • Instrument Setup:

    • The experiment is performed at a dedicated SANS instrument at a neutron source.

    • The instrument is configured to select a specific neutron wavelength and to define the collimation of the neutron beam.

    • The sample is placed in a temperature-controlled sample holder.

  • Measurement:

    • A monochromatic neutron beam is passed through the sample.

    • The scattered neutrons are detected by a 2D position-sensitive detector.

    • Scattering data is also collected for the empty cell, the solvent, and a standard for calibration.

  • Data Analysis:

    • The raw scattering data is corrected for background scattering and detector efficiency.

    • The corrected data is converted to an absolute scale using the standard measurement.

    • The resulting scattering curve (intensity I(q) vs. scattering vector q) is analyzed by fitting it to theoretical models for different micelle shapes (e.g., spherical, ellipsoidal, cylindrical).

    • This analysis yields parameters such as the radius of gyration, aggregation number, and the dimensions of the micelle.

SANS_Workflow cluster_prep Sample Preparation cluster_measurement SANS Measurement cluster_analysis Data Analysis Prep1 Prepare Solution in D₂O Prep2 Load into Quartz Cell Prep1->Prep2 Meas2 Expose Sample to Neutron Beam Prep2->Meas2 Meas1 Instrument Configuration Meas1->Meas2 Meas3 Detect Scattered Neutrons Meas2->Meas3 Ana1 Data Correction & Reduction Meas3->Ana1 Ana2 Model Fitting (Shape & Size) Ana1->Ana2 Ana3 Determine Micelle Parameters Ana2->Ana3

Small-Angle Neutron Scattering (SANS) Experimental Workflow.
Transmission Electron Microscopy (TEM) for Direct Visualization

Transmission Electron Microscopy (TEM) provides direct images of micelles, allowing for the visualization of their shape and size distribution. Cryogenic TEM (Cryo-TEM) is often employed to observe micelles in their native, hydrated state.

Protocol:

  • Sample Preparation (Cryo-TEM):

    • A small aliquot (a few microliters) of the surfactant solution is applied to a TEM grid (a small copper grid coated with a thin carbon film).

    • The grid is blotted to create a thin film of the solution.

    • The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, trapping the micelles in a non-crystalline, glass-like state.

  • Instrument Setup:

    • The vitrified sample is transferred to a cryo-holder, which maintains the sample at cryogenic temperatures.

    • The holder is inserted into the TEM.

    • The microscope is operated at a low electron dose to minimize radiation damage to the sample.

  • Imaging:

    • The electron beam is passed through the sample.

    • The transmitted electrons are focused to form an image on a detector (e.g., a CCD camera).

    • Images are recorded from different areas of the grid.

  • Image Analysis:

    • The acquired images are analyzed using image processing software.

    • The dimensions (e.g., diameter, length) of individual micelles are measured.

    • Statistical analysis of a large number of micelles provides information on the size distribution and morphology.

TEM_Workflow cluster_prep Sample Preparation (Cryo-TEM) cluster_imaging TEM Imaging cluster_analysis Image Analysis Prep1 Apply Solution to TEM Grid Prep2 Blot to Form Thin Film Prep1->Prep2 Prep3 Plunge-freeze in Cryogen Prep2->Prep3 Img1 Transfer to Cryo-Holder Prep3->Img1 Img2 Insert into TEM Img1->Img2 Img3 Acquire Low-Dose Images Img2->Img3 Ana1 Process Digital Images Img3->Ana1 Ana2 Measure Micelle Dimensions Ana1->Ana2 Ana3 Determine Size Distribution & Morphology Ana2->Ana3 Micelle_Formation cluster_factors Influencing Factors cluster_process Micellization Process cluster_properties Resulting Micelle Properties Surfactant Surfactant Structure (Headgroup size, Tail length) CMC > CMC Surfactant->CMC Concentration Concentration Concentration->CMC Temperature Temperature Temperature->CMC IonicStrength Ionic Strength IonicStrength->CMC Monomers Surfactant Monomers Monomers->CMC Micelles Micelle Formation CMC->Micelles Size Size (Hydrodynamic Radius) Micelles->Size Shape Shape (Spherical, Ellipsoidal, etc.) Micelles->Shape Nagg Aggregation Number Micelles->Nagg

References

Performance Evaluation of Sodium Laurate in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of sodium laurate, a widely used anionic surfactant, in different buffer systems. Understanding how buffer composition, pH, and ionic strength influence the physicochemical properties of this compound is critical for its effective application in pharmaceutical formulations, drug delivery systems, and various research contexts. This document presents available experimental data, details relevant experimental protocols, and offers visualizations to elucidate key concepts and workflows.

Executive Summary

This compound, the sodium salt of lauric acid, is a versatile surfactant employed for its emulsifying, solubilizing, and wetting properties. Its performance, however, is not static and is significantly influenced by the surrounding aqueous environment. This guide explores the critical parameters of this compound's performance—namely its Critical Micelle Concentration (CMC), surface tension, and emulsification capabilities—across three commonly used buffer systems: Phosphate, Citrate, and Tris. While direct comparative experimental data for this compound across a wide range of buffers is limited in publicly available literature, this guide synthesizes known data for this compound and complements it with established trends from the closely related anionic surfactant, sodium dodecyl sulfate (SDS), to provide a valuable comparative framework.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound in different buffer systems. It is important to note that where direct data for this compound is unavailable, typical values and trends observed for anionic surfactants like SDS are used as a reference and are indicated accordingly.

Buffer System pH Ionic Strength (mM) Critical Micelle Concentration (CMC) (mM) Surface Tension at CMC (mN/m) Emulsification Index (E24)
Deionized Water~7.0Low~30[1]~25-30Moderate
Phosphate Buffer7.4150 (Physiological)Lower than in water (Est. 1-5)[2]~30-35Good
Citrate Buffer5.050Higher than in phosphate (Est. 5-10)~35-40Moderate to Good
Tris-HCl Buffer8.050Moderate (Est. 3-8)[3]~30-35Good

Experimental Protocols

Accurate evaluation of surfactant performance requires standardized experimental protocols. Below are detailed methodologies for determining the key parameters presented in this guide.

Determination of Critical Micelle Concentration (CMC) by Conductivity Method

The conductivity method is suitable for ionic surfactants like this compound and is based on the change in the conductivity of the solution as micelles are formed.[6]

Principle: Below the CMC, the conductivity of the surfactant solution increases linearly with concentration as more ions are introduced. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual surfactant ions. The intersection of these two linear regions in a plot of conductivity versus concentration indicates the CMC.[7][6]

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the desired buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Serial Dilutions: Create a series of dilutions of the stock solution with the same buffer to obtain a range of concentrations both below and above the expected CMC.

  • Conductivity Measurement:

    • Calibrate a conductivity meter using standard potassium chloride solutions.

    • Measure the conductivity of the pure buffer as a baseline.

    • Measure the conductivity of each this compound dilution at a constant temperature (e.g., 25°C). Ensure the solution is well-stirred and equilibrated before each measurement.

  • Data Analysis:

    • Plot the specific conductivity (in S/m) against the concentration of this compound (in mol/L).

    • Identify the two linear portions of the graph and perform a linear regression on each.

    • The concentration at which the two lines intersect is the CMC.

Measurement of Surface Tension

Surface tension measurement is a fundamental technique to characterize surfactants. The Du Noüy ring method or the Wilhelmy plate method are commonly used.

Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At concentrations above the CMC, the surface tension remains relatively constant as excess surfactant molecules form micelles in the bulk solution.

Procedure:

  • Solution Preparation: Prepare a series of this compound solutions in the desired buffer system, covering a concentration range below and above the anticipated CMC.

  • Surface Tension Measurement:

    • Calibrate a tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the pure buffer as a reference.

    • Measure the surface tension of each prepared this compound solution at a constant temperature.

  • Data Analysis:

    • Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the point of inflection where the surface tension begins to plateau.

Evaluation of Emulsification Performance (Emulsification Index - E24)

The emulsification index (E24) is a simple and common method to assess the ability of a surfactant to stabilize an oil-in-water emulsion.

Principle: The E24 is the percentage of the height of the emulsified layer to the total height of the liquid column after 24 hours. A higher E24 value indicates better emulsion stability.

Procedure:

  • Preparation:

    • In a graduated test tube, mix a defined volume of an oil phase (e.g., mineral oil, soybean oil) and an aqueous phase (this compound solution in the desired buffer) at a specific ratio (e.g., 1:1).

  • Emulsification:

    • Vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.

  • Incubation:

    • Allow the test tube to stand undisturbed at a constant temperature for 24 hours.

  • Measurement and Calculation:

    • After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.

    • Calculate the E24 using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the application and evaluation of this compound.

G cluster_workflow Experimental Workflow for Surfactant Performance Evaluation prep Prepare Surfactant Solutions in Different Buffers cmc Determine Critical Micelle Concentration (CMC) (e.g., Conductivity Method) prep->cmc st Measure Surface Tension prep->st ei Evaluate Emulsification Index (E24) prep->ei analysis Data Analysis and Comparison cmc->analysis st->analysis ei->analysis conclusion Select Optimal Buffer System for Application analysis->conclusion G cluster_pathway Proposed Signaling Pathway for Cell Membrane Disruption by Anionic Surfactants surfactant This compound Monomers membrane Cell Membrane (Lipid Bilayer) surfactant->membrane Interaction & Insertion disruption Membrane Fluidity Increase & Pore Formation membrane->disruption influx Ion Influx (e.g., Ca2+) disruption->influx downstream Downstream Cellular Effects (e.g., Apoptosis, Inflammation) influx->downstream

References

Comparative Efficacy of Sodium Laurate in Experimental Research: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sodium laurate's performance against other alternatives, supported by experimental data. The following sections detail its cytotoxic effects, solubilizing properties, and role as a penetration enhancer, offering insights into its applications in experimental research.

This compound, the sodium salt of lauric acid, is a versatile anionic surfactant frequently employed in pharmaceutical and biomedical research. Its amphiphilic nature allows it to be used as a solubilizing agent for poorly soluble drugs, a penetration enhancer for transdermal delivery, and as a component in cytotoxicity studies. This guide offers a cross-validation of experimental results obtained using this compound and compares its performance with other commonly used alternatives.

Cytotoxicity Profile of this compound

This compound and its corresponding acid, lauric acid, have been shown to induce cytotoxic effects in various cancer cell lines. This property is being explored for its potential therapeutic applications. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies.

Cell LineCompoundIC50 (µM)Reference
SH-SY5Y (Human Neuroblastoma)Lauric Acid11.8[1]
HT29 (Human Colon Carcinoma)Lauric Acid>100[2]
A673 (Ewing's Sarcoma)Caffeic AcidLow[2]
CaCo2 (Colorectal Adenocarcinoma)Caffeic AcidModerate[2]

Note: Data for this compound is limited; lauric acid data is presented as a close proxy.

This compound as a Solubilizing Agent

One of the primary applications of this compound in drug development is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Its surfactant properties allow it to form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.

A study comparing the solubilizing effects of this compound and sodium oleate found that a 1:1 weight ratio mixture of the two soaps exhibited a significant depression of the Krafft point (TK) to below 0°C, while the TK of this compound and sodium oleate alone are 42°C and 28°C, respectively, at 10 wt% solids.[3] This indicates that the mixture is more effective at solubilization at lower temperatures than the individual components.

Comparison of Solubilizing Agents:

Solubilizing AgentMechanism of ActionAdvantagesDisadvantages
This compound Micellar solubilizationEffective for a range of hydrophobic drugs.Can precipitate with some drugs.
Sodium Oleate Micellar solubilizationEffective solubilizer.Higher Krafft point than mixtures.
Polysorbates (e.g., Tween 80) Micellar solubilizationWidely used, generally regarded as safe (GRAS).Can be prone to oxidation.
Polyoxyl 35 Castor Oil (Cremophor EL) Micellar solubilizationHigh solubilization capacity.Can cause hypersensitivity reactions.

This compound as a Penetration Enhancer

In transdermal drug delivery, overcoming the barrier function of the stratum corneum is a major challenge. Penetration enhancers are substances that reversibly disrupt this barrier to allow drugs to permeate into the deeper layers of the skin. Anionic surfactants like this compound can enhance penetration by interacting with and fluidizing the lipids in the stratum corneum.

Studies have shown that sodium lauryl sulfate (SLS), a closely related surfactant, increases the permeability of hydrophilic to moderately lipophilic compounds.[4] The enhancing effect is dependent on the concentration of the surfactant and the lipophilicity of the drug.

Comparison of Penetration Enhancers:

Penetration EnhancerMechanism of ActionEnhancement Factor (Example)Potential for Irritation
This compound/SLS Disruption of stratum corneum lipids2-fold increase for less lipophilic compounds[4]Can cause skin irritation at higher concentrations.
Sodium Caprate (C10) Increases paracellular permeabilityEffective for peptides.Generally considered safe.[5]
Fatty Acids (e.g., Oleic Acid) Fluidization of stratum corneum lipidsVaries with drug and formulation.Can cause irritation.
Ethanol Lipid extraction and protein modificationVaries with concentration and drug.Can cause dryness and irritation.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • Cell line of interest

  • This compound solution (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Drug Solubilization Protocol

This protocol is used to determine the increase in the solubility of a poorly soluble drug in the presence of a surfactant.

Materials:

  • Excess amount of the poorly soluble drug

  • Aqueous solutions of this compound at various concentrations (below and above the Critical Micelle Concentration - CMC)

  • Control solution (e.g., water or buffer)

  • Shaker-incubator

  • Filtration apparatus (e.g., 0.45 µm filter)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Add an excess amount of the drug to the this compound solutions and the control solution.

  • Place the samples in a shaker-incubator at a constant temperature (e.g., 37°C) for 72-96 hours to reach equilibrium.

  • Filter the samples to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum wavelength or HPLC).[6]

  • Compare the solubility of the drug in the surfactant solutions to that in the control solution to determine the solubilization enhancement.

In Vitro Skin Permeation Study

This protocol evaluates the effect of a penetration enhancer on the permeation of a drug through the skin.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., rat or human cadaver skin)

  • Drug solution with and without this compound

  • Receptor solution (e.g., phosphate-buffered saline)

  • Magnetic stirrer

  • HPLC or other suitable analytical method

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with the receptor solution and maintain it at 37°C with constant stirring.

  • Apply the drug solution (with or without this compound) to the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and permeability coefficient.

  • Compare the permeation parameters of the drug with and without the enhancer to determine the enhancement factor.[7]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through a signaling cascade involving the generation of reactive oxygen species (ROS).

SodiumLaurateApoptosis SodiumLaurate This compound ROS Reactive Oxygen Species (ROS) SodiumLaurate->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) SodiumLaurate->Bcl2 Decreases EGFR EGFR Phosphorylation ROS->EGFR ERK ERK Phosphorylation EGFR->ERK cJun c-Jun Phosphorylation ERK->cJun cFos c-fos Expression ERK->cFos Apoptosis Apoptosis cJun->Apoptosis cFos->Apoptosis CytochromeC Cytochrome C Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway in cancer cells.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.

CytotoxicityWorkflow Start Start: Cell Seeding Incubation1 24h Incubation Start->Incubation1 Treatment Treatment with This compound Incubation1->Treatment Incubation2 24-72h Incubation Treatment->Incubation2 MTT MTT Assay Incubation2->MTT DataAnalysis Data Analysis: IC50 Calculation MTT->DataAnalysis End End DataAnalysis->End

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship for Solubilization

This diagram shows the logical relationship between surfactant concentration and drug solubility.

SolubilizationLogic Concentration Surfactant Concentration CMC Critical Micelle Concentration (CMC) Concentration->CMC MicelleFormation Micelle Formation CMC->MicelleFormation Above NoMicelles No Micelle Formation CMC->NoMicelles Below SolubilityIncrease Significant Increase in Drug Solubility MicelleFormation->SolubilityIncrease SolubilityNoChange No Significant Change in Drug Solubility NoMicelles->SolubilityNoChange

Caption: Surfactant concentration and its effect on drug solubility.

References

The Impact of Sodium Laurate on Enzyme Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between detergents and enzymes is paramount for experimental design and formulation development. This guide provides a comparative analysis of sodium laurate's effect on enzyme activity, juxtaposed with other commonly used detergents. The information is supported by experimental data, detailed protocols, and visualizations to facilitate informed decisions in your research.

The selection of a detergent in biological assays can significantly influence enzymatic reactions. While detergents are essential for solubilizing proteins and creating necessary reaction environments, they can also modulate, and in some cases, inhibit enzyme activity. This compound, an anionic surfactant, presents a unique profile in its interaction with enzymes, particularly when compared to other detergents like sodium dodecyl sulfate (SDS), Triton X-100, and Tween 20.

Data Presentation: A Comparative Overview of Detergent Effects on Enzyme Activity

The following tables summarize the quantitative impact of various detergents on the activity of three key enzyme classes: proteases, lipases, and amylases. The data has been compiled from multiple studies to provide a comparative perspective.

Table 1: Effect of Detergents on Protease Activity

DetergentEnzymeConcentrationEffect on ActivityReference
This compound Trypsin0.1%Enhanced[1]
0.5%Little Decrease[1]
1.0%~20% Decrease[1]
ChymotrypsinNot specifiedLess effect than on trypsin[1]
Sodium Dodecyl Sulfate (SDS) Trypsin0.1%~80% Inhibition[1]
20S Proteasome0.04%Activation[2]
Protease (Geobacillus toebii)5% (w/v)High Stability[3]
Triton X-100 Hydrolases/OxidoreductasesNot specifiedInhibitory[4]
Lipase (Candida rugosa)1% (w/v)Increased activity[5]
Tween 20 Not specifiedNot specifiedGenerally mild effects

Table 2: Effect of Detergents on Lipase Activity

DetergentEnzymeConcentrationEffect on ActivityReference
This compound Not specifiedNot specifiedData not available
Sodium Dodecyl Sulfate (SDS) Lipase (Penicillium chrysogenum)Not specifiedComplete Inhibition[6]
Lipase (Bacillus thermoleovorans)Not specifiedStrong Inhibition[7]
Triton X-100 Lipase (Candida rugosa)0.15 mM2-fold increase[8]
Lipase (Thermomyces lanuginosa)Not specifiedModulates activity/stability[9]
Lipase (porcine pancreas)5% (v/v)~237% Relative Activity[10]
Tween 20 Lipase (Penicillium chrysogenum)Not specifiedSlight Increase[6]
Lipase (porcine pancreas)5% (v/v)~281% Relative Activity[10]
Tween 80 Lipase (porcine pancreas)5% (v/v)~207% Relative Activity[10]

Table 3: Effect of Detergents on Amylase Activity

DetergentEnzymeConcentrationEffect on ActivityReference
This compound Not specifiedNot specifiedData not available
Sodium Dodecyl Sulfate (SDS) α-Amylase0.5%28% Increase[11]
α-AmylaseNot specifiedCan be inhibitory[12][13]
Triton X-100 α-Amylase0.5%26% Increase[11]
Tween 20 α-AmylaseNot specifiedGenerally no significant effect[12]
Tween 40 α-Amylase0.5%38% Increase[11]

Experimental Protocols: Standardized Assays for Detergent Impact Assessment

To ensure reproducible and comparable results, standardized experimental protocols are crucial. The following are detailed methodologies for assessing the impact of detergents on protease, lipase, and amylase activity.

Protocol 1: Protease Activity Assay

This protocol is adapted from a study on this compound's compatibility with trypsin.[1]

Materials:

  • Enzyme: Trypsin (or other protease of interest)

  • Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Detergents: this compound, SDS, Triton X-100, Tween 20 (stock solutions of desired concentrations)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the protease in the buffer.

  • Prepare reaction mixtures by adding the protease solution to the buffer containing various concentrations of the detergent to be tested. A control with no detergent should be included.

  • Incubate the enzyme-detergent mixtures for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the BAEE substrate to each mixture.

  • Monitor the change in absorbance at 253 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of BAEE hydrolysis.

  • Calculate the relative enzyme activity for each detergent concentration compared to the control (100% activity).

Protocol 2: Lipase Activity Assay

This protocol utilizes the chromogenic substrate p-nitrophenyl palmitate (p-NPP).

Materials:

  • Enzyme: Lipase

  • Substrate: p-nitrophenyl palmitate (p-NPP)

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing a specific concentration of the detergent to be tested.

  • Solubilizing agent: Isopropanol or a mixture of isopropanol and Triton X-100 to dissolve the substrate.

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the lipase in the buffer.

  • Prepare the substrate solution by dissolving p-NPP in the solubilizing agent.

  • In a microplate or cuvette, mix the buffer containing the test detergent with the lipase solution. Include a control without detergent.

  • Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for a set period.

  • Start the reaction by adding the p-NPP substrate solution.

  • Measure the increase in absorbance at 410 nm, which corresponds to the release of p-nitrophenol.

  • Determine the initial reaction rates and calculate the relative activity compared to the control.

Protocol 3: Amylase Activity Assay

This protocol is based on the dinitrosalicylic acid (DNS) method to measure the release of reducing sugars from starch.[14]

Materials:

  • Enzyme: α-Amylase

  • Substrate: 1% (w/v) soluble starch solution in buffer

  • Buffer: 20 mM sodium phosphate buffer, pH 6.9, with 6.7 mM NaCl

  • Detergents: this compound, SDS, Triton X-100, Tween 20

  • DNS reagent

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of α-amylase in the buffer.

  • Set up reaction tubes containing the starch substrate and different concentrations of the detergents. A control tube should contain only the buffer and substrate.

  • Pre-incubate the tubes at the optimal temperature for the amylase (e.g., 37°C).

  • Add the amylase solution to each tube to start the reaction.

  • Incubate for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding the DNS reagent.

  • Boil the tubes for 5-15 minutes to allow for color development.

  • After cooling, measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of a reducing sugar (e.g., maltose) to quantify the amount of reducing sugar produced.

  • Calculate the enzyme activity and compare the relative activity in the presence of each detergent to the control.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key concepts and workflows related to the study of detergent effects on enzyme activity.

Detergent_Enzyme_Interaction cluster_detergent Detergent cluster_enzyme Enzyme Detergent_Monomer Monomer Native_Enzyme Native (Active) Conformation Detergent_Monomer->Native_Enzyme Binding to hydrophobic patches Substrate Substrate Detergent_Monomer->Substrate Interaction with substrate Detergent_Micelle Micelle Unfolded_Enzyme Unfolded (Inactive) Conformation Detergent_Micelle->Unfolded_Enzyme Encapsulation Native_Enzyme->Unfolded_Enzyme Denaturation (High [Detergent]) Product Product Native_Enzyme->Product Catalysis Substrate->Native_Enzyme

Mechanism of Detergent-Enzyme Interaction.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Stock Solution Incubation Incubate Enzyme with Detergent (and Control) Enzyme_Prep->Incubation Detergent_Prep Prepare Detergent Stock Solutions Detergent_Prep->Incubation Substrate_Prep Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Activity (e.g., Spectrophotometry) Reaction->Measurement Calculation Calculate Relative Enzyme Activity (%) Measurement->Calculation Comparison Compare Effects of Different Detergents Calculation->Comparison

Experimental Workflow for Detergent Impact.

References

Safety Operating Guide

Proper Disposal of Sodium Laurate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe and compliant laboratory environment necessitates the proper handling and disposal of all chemical waste. This guide provides detailed, step-by-step procedures for the disposal of sodium laurate, a common anionic surfactant, tailored for researchers, scientists, and drug development professionals.

This compound, while utilized in various laboratory applications, is classified as a hazardous substance that can cause skin and eye irritation and is toxic to aquatic life.[1][2][3][4] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure compliance with environmental regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel handling this compound waste are equipped with the appropriate Personal Protective Equipment (PPE).

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves.[2][5]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][5]

Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or aerosols.[2][5] An eyewash station and safety shower should be readily accessible in the immediate work area.[3][6]

Hazard Summary

The following table summarizes the key hazards associated with this compound, based on its Safety Data Sheet (SDS) information.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[2][3][4]Wash hands and any exposed skin thoroughly after handling.[4][7] If skin irritation occurs, seek medical advice.[4][6]
Serious Eye Damage/Eye Irritation (Category 1) Causes serious eye damage.[2][3][4]Wear eye protection.[2][4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4][6]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.[2][3][4]Avoid breathing dust.[4] Use only outdoors or in a well-ventilated area.[4] If inhaled, remove person to fresh air and keep comfortable for breathing.[4]
Hazardous to the Aquatic Environment, Acute Hazard (Category 3) Harmful to aquatic life.[4]Avoid release to the environment.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[8] Do not dispose of this compound down the drain or in regular trash.[8][9]

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated gloves, wipes, and bench paper, in a designated, clearly labeled hazardous waste container.[10]

    • The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[11][12] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]

    • Do not mix this compound waste with other incompatible waste streams.[11][12]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[10]

    • Ensure the container is not overfilled and is kept closed except when adding waste.[10][11]

    • Provide secondary containment to capture any potential leaks.[10]

2. Labeling of Waste Containers:

  • All hazardous waste containers must be accurately and clearly labeled.[8][13]

  • The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]

    • The concentration and quantity of the waste.[8]

    • The date when the waste was first added to the container.[8]

    • The name and contact information of the principal investigator or laboratory supervisor.[8]

    • The specific hazards (e.g., "Irritant," "Harmful to Aquatic Life").[8]

3. Storage of Waste:

  • Store hazardous waste in a designated, secure area away from general laboratory traffic.[14]

  • Segregate incompatible waste types to prevent dangerous reactions.[11][12]

  • Ensure that the storage area is well-ventilated and away from sources of ignition or heat.[13]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for your hazardous waste.[8][14]

  • Follow all institutional procedures for waste pickup requests. This may involve submitting an online form or a paper manifest.[8]

5. Spill Cleanup:

  • In the event of a spill, immediately alert personnel in the area.[1]

  • Wearing appropriate PPE, clean up the spill using dry methods for solids to avoid generating dust.[1]

  • Use an inert absorbent material for liquid spills.

  • Collect all cleanup materials (absorbent, contaminated gloves, etc.) and place them in a labeled hazardous waste container for disposal.[15]

  • For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EHS.[15]

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water) before it can be disposed of as regular trash.[12][15]

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous chemical waste.[12][15]

  • After triple-rinsing, deface or remove the original chemical label and mark the container as "Empty."[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated Labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container with Secondary Containment liquid_waste->liquid_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Waste Pickup with EHS/Safety Office storage->pickup

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling Sodium laurate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Sodium Laurate to ensure a secure laboratory environment.

This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines and handling procedures is critical to mitigate risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Body Part Required PPE Specifications & Scenarios
Eyes/Face Safety glasses with side-shields or chemical goggles.[1] A face shield may be required if splashes are likely.Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are recommended for all procedures involving this compound.[5]
Skin Chemical-resistant gloves.[5] Lab coat or overalls.[1] PVC apron for additional protection.[1]Recommended glove materials include polychloroprene, nitrile rubber, butyl rubber, or PVC.[1][6] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[1] Fire/flame resistant and impervious clothing should be worn.[5]
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded or if dust is generated.A full-face respirator is recommended if irritation or other symptoms are experienced.[5] For dust-generating activities, a respirator with a dust filter is appropriate.[7]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to use is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]

  • Ensure that eyewash stations and safety showers are in close proximity to the storage and handling locations.[3][8]

2. Handling and Use:

  • Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[5]

  • Avoid all personal contact, including inhalation of dust.[1]

  • Wear the appropriate PPE as detailed in the table above.

  • Use non-sparking tools to prevent ignition sources.[5]

  • After handling, wash hands and other exposed areas with mild soap and water.[9]

Disposal Plan for this compound Waste

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All this compound waste should be considered hazardous waste.[1]

  • Collect waste in a suitable, labeled, and closed container.[1][5]

2. Disposal Procedure:

  • Dispose of waste material in accordance with local, state, and federal regulations.[1]

  • Do not allow the chemical to enter drains or waterways.[5]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly minimize harm.

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][10]

  • In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[8][10]

  • In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[8][11] Seek immediate medical attention.[10]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[10][11]

Spill Response:

  • For minor spills, immediately clean up using dry procedures to avoid generating dust.[1] Wear appropriate PPE. Place the spilled material into a suitable, labeled container for waste disposal.[1]

  • For major spills, evacuate the area and alert emergency responders.[1]

The following diagram illustrates the workflow for handling a this compound spill.

Workflow for handling a this compound spill.

This next diagram outlines the decision-making process for selecting the correct PPE when handling this compound.

PPE_Selection_Decision_Tree cluster_ppe Personal Protective Equipment Selection start Handling this compound? eye_protection Eye Protection: Safety glasses with side shields or chemical goggles start->eye_protection skin_protection Skin Protection: Chemical-resistant gloves Lab coat/overalls start->skin_protection respiratory_protection Respiratory Protection: Work in well-ventilated area start->respiratory_protection dust_risk Risk of dust generation? respiratory_protection->dust_risk respirator Wear NIOSH-approved respirator with dust filter dust_risk->respirator Yes no_respirator Standard ventilation sufficient dust_risk->no_respirator No

Decision-making for PPE selection.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.